Product packaging for SPDP-PEG4-NHS ester(Cat. No.:)

SPDP-PEG4-NHS ester

Katalognummer: B610938
Molekulargewicht: 559.7 g/mol
InChI-Schlüssel: QTVBGVZVUCIFAH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

SPDP-PEG4-NHS ester is a PEG Linker.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H33N3O9S2 B610938 SPDP-PEG4-NHS ester

Eigenschaften

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[3-(pyridin-2-yldisulfanyl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33N3O9S2/c27-19(7-18-36-37-20-3-1-2-8-25-20)24-9-11-32-13-15-34-17-16-33-14-12-31-10-6-23(30)35-26-21(28)4-5-22(26)29/h1-3,8H,4-7,9-18H2,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTVBGVZVUCIFAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCNC(=O)CCSSC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33N3O9S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

559.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

SPDP-PEG4-NHS Ester: A Technical Guide to its Mechanism of Action in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanism of action for the heterobifunctional crosslinker, SPDP-PEG4-NHS ester. This reagent is a cornerstone in bioconjugation, enabling the covalent linkage of biomolecules for applications ranging from the development of antibody-drug conjugates (ADCs) to the creation of advanced diagnostic probes. This guide will detail the chemistry of its functional groups, the role of its spacer arm, and provide structured data and protocols to facilitate its effective use in research and development.

Core Principles of this compound Functionality

This compound is comprised of three key functional components:

  • N-hydroxysuccinimide (NHS) Ester: An amine-reactive group that forms stable amide bonds with primary amines, such as the side chain of lysine residues in proteins.

  • Pyridyl Disulfide: A thiol-reactive group that undergoes a disulfide exchange reaction with free sulfhydryl groups, typically from cysteine residues, to form a cleavable disulfide bond.[1]

  • Polyethylene Glycol (PEG4) Spacer: A hydrophilic spacer arm composed of four polyethylene glycol units that enhances solubility, reduces steric hindrance, and can improve the pharmacokinetic properties of the resulting conjugate.[2][3]

The dual reactivity of this crosslinker allows for a controlled, two-step conjugation process, making it a versatile tool for linking a wide range of biomolecules.[4]

Mechanism of Action: A Two-Step Process

The utility of this compound lies in its ability to facilitate conjugation through two distinct and sequential reactions:

Step 1: Amine Acylation via the NHS Ester

The initial step involves the reaction of the NHS ester with a primary amine on the first biomolecule (e.g., an antibody). This is a nucleophilic acyl substitution reaction where the unprotonated primary amine attacks the carbonyl carbon of the NHS ester.[5] This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.

The efficiency of this reaction is highly dependent on pH. A competing reaction is the hydrolysis of the NHS ester, which also increases with pH. Therefore, careful control of the reaction pH is crucial for maximizing conjugation efficiency.

Step 2: Thiol-Disulfide Exchange

Once the first biomolecule is functionalized with the SPDP-PEG4 moiety, the pyridyl disulfide group is available to react with a free sulfhydryl group on a second biomolecule (e.g., a therapeutic payload or a labeling probe). This reaction is a thiol-disulfide exchange. A thiolate anion from the second molecule attacks one of the sulfur atoms of the pyridyl disulfide, forming a new disulfide bond and releasing pyridine-2-thione. The release of this byproduct can be monitored spectrophotometrically at 343 nm to follow the progress of the reaction.

Data Presentation: Quantitative Parameters

The following tables summarize key quantitative data related to the reactions and components of this compound.

ParameterValueConditionsReference(s)
NHS Ester Reaction
Optimal pH Range7.2 - 8.5Aqueous buffer
Half-life (Hydrolysis)4 - 5 hourspH 7.0, 0°C
Half-life (Hydrolysis)10 minutespH 8.6, 4°C
Pyridyl Disulfide Reaction
Optimal pH Range7.0 - 8.0Aqueous buffer
Monitoring Wavelength343 nmRelease of pyridine-2-thione
PEG4 Spacer
Molecular Weight (PEG4)176.21 g/mol
Spacer Arm Length~17.9 Å (estimated)
PEG Linker LengthEffect on ADC Clearance Rate (vs. No PEG)Reference(s)
PEG20.82-fold
PEG40.65-fold
PEG60.47-fold
PEG80.29-fold
PEG120.29-fold
PEG240.29-fold

Mandatory Visualizations

Signaling Pathways and Reaction Mechanisms

SPDP_PEG4_NHS_Ester_Mechanism cluster_step1 Step 1: Amine Acylation cluster_step2 Step 2: Thiol-Disulfide Exchange Biomolecule_A Biomolecule A (e.g., Antibody with -NH2) Activated_Biomolecule_A Activated Biomolecule A (with SPDP-PEG4) Biomolecule_A->Activated_Biomolecule_A NHS Ester Reaction (pH 7.2-8.5) SPDP_PEG4_NHS This compound SPDP_PEG4_NHS->Activated_Biomolecule_A NHS N-hydroxysuccinimide (byproduct) Activated_Biomolecule_A->NHS Biomolecule_B Biomolecule B (e.g., Drug with -SH) Final_Conjugate Final Conjugate (A-S-S-B) Biomolecule_B->Final_Conjugate Pyridine_2_thione Pyridine-2-thione (byproduct, Abs @ 343 nm) Final_Conjugate->Pyridine_2_thione Activated_Biomolecule_A_2 Activated Biomolecule A Activated_Biomolecule_A_2->Final_Conjugate Thiol-Disulfide Exchange (pH 7.0-8.0)

Caption: Mechanism of action for this compound bioconjugation.

Experimental Workflow

Experimental_Workflow Start Start Prepare_Biomolecule_A Prepare Biomolecule A in Amine-Free Buffer (pH 7.2-8.5) Start->Prepare_Biomolecule_A Prepare_SPDP_PEG4_NHS Dissolve SPDP-PEG4-NHS in Anhydrous Solvent (e.g., DMSO, DMF) Start->Prepare_SPDP_PEG4_NHS Reaction_1 Incubate Biomolecule A with this compound Prepare_Biomolecule_A->Reaction_1 Prepare_SPDP_PEG4_NHS->Reaction_1 Purification_1 Purify Activated Biomolecule A (e.g., Desalting Column) Reaction_1->Purification_1 Reaction_2 Incubate Activated Biomolecule A with Biomolecule B Purification_1->Reaction_2 Prepare_Biomolecule_B Prepare Biomolecule B in Thiol-Free Buffer (pH 7.0-8.0) Prepare_Biomolecule_B->Reaction_2 Purification_2 Purify Final Conjugate (e.g., Size Exclusion Chromatography) Reaction_2->Purification_2 Characterization Characterize Final Conjugate (e.g., SDS-PAGE, Mass Spec) Purification_2->Characterization End End Characterization->End

References

An In-depth Technical Guide to SPDP-PEG4-NHS Ester: Properties, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the heterobifunctional crosslinker, SPDP-PEG4-NHS ester. It is designed to furnish researchers, scientists, and drug development professionals with the essential knowledge to effectively utilize this reagent in their work. This document details its chemical and physical properties, core applications in bioconjugation and drug delivery, and provides detailed experimental protocols for its use.

Introduction to this compound

This compound is a versatile crosslinking reagent widely employed in bioconjugation and biomedical research.[1] Its structure features three key components: a succinimidyl (NHS) ester, a polyethylene glycol (PEG) spacer, and a pyridyldithiol (SPDP) group.[2] This unique combination of functional groups allows for the covalent linkage of molecules containing primary amines to those with sulfhydryl groups, forming a cleavable disulfide bond.[2][3] The inclusion of a four-unit PEG spacer enhances the water solubility of the reagent and the resulting conjugate, which can help to reduce aggregation and non-specific binding.[4]

The primary application of this compound lies in the development of antibody-drug conjugates (ADCs), where a cytotoxic drug is linked to a monoclonal antibody for targeted cancer therapy. It is also utilized in protein-protein crosslinking, surface modification of nanoparticles, and the preparation of targeted drug delivery systems.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its successful application. Key quantitative data for this reagent is summarized in the table below.

PropertyValueReferences
Molecular Weight 559.65 g/mol
Chemical Formula C23H33N3O9S2
CAS Number 1334177-95-5
Purity ≥95%
Appearance Oil or solid/viscous liquid
Solubility Soluble in DMSO, DMF, DCM
Storage Conditions -20°C, protected from moisture

Reaction Mechanism and Kinetics

The utility of this compound stems from the specific reactivity of its two terminal functional groups.

NHS Ester Reaction with Primary Amines

The N-hydroxysuccinimide (NHS) ester reacts with primary amines, such as the ε-amino group of lysine residues on proteins, to form a stable amide bond. This reaction is highly pH-dependent, with an optimal pH range of 7.2-8.5. Below this range, the amine group is protonated and less nucleophilic, while at higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing conjugation efficiency. The half-life of an NHS ester is several hours at pH 7 but can be less than 10 minutes at pH 9.

Pyridyldithiol Reaction with Sulfhydryls

The pyridyldithiol group reacts with free sulfhydryl (thiol) groups, such as those from cysteine residues, to form a disulfide bond. This reaction proceeds optimally at a pH of 7-8 and results in the release of pyridine-2-thione, which can be monitored spectrophotometrically at 343 nm to quantify the extent of the reaction.

Cleavage of the Disulfide Bond

A key feature of the SPDP linker is the cleavability of the newly formed disulfide bond. This bond can be readily cleaved by reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). This property is particularly valuable in drug delivery applications, as the reducing environment within a cell can trigger the release of a conjugated payload. For instance, the higher concentration of glutathione in the cytoplasm compared to the extracellular space can facilitate this release.

The stability of the disulfide bond is influenced by steric hindrance around the bond. Unhindered disulfides are more readily cleaved but have lower stability in circulation. The disulfide bond in this compound is relatively unhindered.

Experimental Protocols

The following sections provide detailed methodologies for common applications of this compound.

General Considerations
  • Reagent Preparation: this compound is moisture-sensitive. It should be stored at -20°C and brought to room temperature before opening to prevent condensation. It is recommended to dissolve the reagent in an anhydrous water-miscible organic solvent like DMSO or DMF immediately before use. Stock solutions should not be prepared for long-term storage due to the hydrolysis of the NHS ester.

  • Buffer Selection: For the NHS ester reaction, use a non-amine-containing buffer such as phosphate-buffered saline (PBS) at a pH between 7.2 and 8.0. Buffers containing primary amines, like Tris or glycine, will compete with the target molecule for reaction with the NHS ester.

Protocol for Antibody-Drug Conjugation

This protocol describes the conjugation of a drug molecule containing a free sulfhydryl group to an antibody.

Materials:

  • Antibody solution (1-10 mg/mL in PBS, pH 7.2-7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Drug molecule with a free sulfhydryl group

  • Reducing agent (e.g., DTT) for disulfide bond cleavage (optional, for analysis)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns or dialysis equipment

Procedure:

  • Antibody Preparation: If the antibody is in a buffer containing primary amines, exchange it into PBS (pH 7.2-7.4) using a desalting column or dialysis.

  • This compound Solution Preparation: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM. For example, to make a 20 mM solution, dissolve 2 mg of the reagent in 179 µL of DMSO or DMF.

  • Reaction of Antibody with this compound: Add a 10- to 20-fold molar excess of the this compound solution to the antibody solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

  • Removal of Excess Reagent: Remove the unreacted this compound using a desalting column or dialysis, exchanging the buffer to PBS (pH 7.2-7.4).

  • Conjugation with Thiol-Containing Drug: Add the sulfhydryl-containing drug molecule to the purified SPDP-modified antibody. The molar ratio of drug to antibody will depend on the desired drug-to-antibody ratio (DAR).

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature.

  • Quenching (Optional): The reaction can be stopped by adding a quenching solution, such as Tris-HCl, to a final concentration of 50 mM.

  • Purification: Purify the resulting antibody-drug conjugate using size-exclusion chromatography (SEC) or other appropriate chromatographic methods to remove unconjugated drug and other impurities.

  • Characterization: Characterize the ADC for parameters such as DAR, aggregation, and binding affinity. Techniques like hydrophobic interaction chromatography (HIC), mass spectrometry, and ELISA can be used.

Experimental Workflow for Amine-to-Sulfhydryl Crosslinking

The following diagram illustrates a typical workflow for conjugating an amine-containing molecule to a sulfhydryl-containing molecule using this compound.

experimental_workflow AmineMolecule Amine-Containing Molecule (e.g., Protein A) Reaction1 Reaction 1: Amine Modification AmineMolecule->Reaction1 ThiolMolecule Thiol-Containing Molecule (e.g., Protein B) Reaction2 Reaction 2: Thiol Conjugation ThiolMolecule->Reaction2 SPDP_PEG4_NHS This compound (in DMSO/DMF) SPDP_PEG4_NHS->Reaction1 Purification1 Purification 1: (Desalting/Dialysis) Reaction1->Purification1 Remove excess reagent ModifiedAmine SPDP-Modified Amine Molecule Purification1->ModifiedAmine ModifiedAmine->Reaction2 Purification2 Purification 2: (e.g., SEC) Reaction2->Purification2 Remove unconjugated molecules FinalConjugate Final A-S-S-B Conjugate Purification2->FinalConjugate

Caption: Workflow for amine-to-sulfhydryl conjugation.

Visualization of Key Processes

Chemical Structure and Reaction Scheme

The following diagram illustrates the reaction of this compound with a primary amine and a subsequent reaction with a thiol.

reaction_scheme cluster_products Products SPDP_PEG4_NHS This compound Intermediate R1-NH-CO-PEG4-SPDP SPDP_PEG4_NHS->Intermediate + R1-NH2 Byproduct1 NHS Amine R1-NH2 Thiol R2-SH Final_Conjugate R1-NH-CO-PEG4-S-S-R2 Intermediate->Final_Conjugate + R2-SH Byproduct2 Pyridine-2-thione

Caption: Reaction of this compound.

Signaling Pathway: Antibody-Drug Conjugate Internalization and Payload Release

This diagram illustrates the conceptual pathway of an ADC, created using a cleavable linker like this compound, from binding to a cancer cell to releasing its cytotoxic payload.

adc_pathway ADC Antibody-Drug Conjugate (ADC) Binding Binding ADC->Binding Receptor Tumor Cell Surface Antigen/Receptor Receptor->Binding Internalization Receptor-Mediated Endocytosis Binding->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Degradation Proteolytic Degradation Lysosome->Degradation PayloadRelease Payload Release (Disulfide Cleavage) Degradation->PayloadRelease Cytotoxicity Cytotoxicity & Apoptosis PayloadRelease->Cytotoxicity

References

A Technical Guide to SPDP-PEG4-NHS Ester: Amine to Sulfhydryl Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the heterobifunctional crosslinker, SPDP-PEG4-NHS ester. It details the core principles of its application in amine to sulfhydryl conjugation, offering insights into its chemical properties, reaction kinetics, and practical applications in bioconjugation, with a particular focus on the development of Antibody-Drug Conjugates (ADCs).

Introduction to this compound

This compound is a versatile crosslinking reagent designed for the covalent conjugation of molecules containing primary amines to molecules containing sulfhydryl groups.[1][2][3] Its structure features three key components:

  • N-hydroxysuccinimide (NHS) ester: An amine-reactive functional group that readily reacts with primary amines (e.g., the ε-amino group of lysine residues in proteins) to form stable amide bonds.[][5]

  • Pyridyldithiol group: A sulfhydryl-reactive functional group that reacts with free thiols (e.g., from cysteine residues) to form a disulfide bond. This disulfide linkage is cleavable under reducing conditions.

  • Polyethylene glycol (PEG) spacer (PEG4): A hydrophilic spacer arm that enhances the water solubility of the crosslinker and the resulting conjugate, reduces the potential for aggregation, and provides steric spacing between the conjugated molecules.

The cleavable nature of the disulfide bond makes this compound particularly valuable in applications requiring the controlled release of a conjugated molecule, such as the intracellular release of a cytotoxic payload from an Antibody-Drug Conjugate (ADC).

Physicochemical Properties and Reaction Kinetics

Successful bioconjugation with this compound relies on a thorough understanding of its chemical properties and the kinetics of its reactions.

Quantitative Data Summary

The following tables summarize key quantitative data related to the stability and reactivity of the functional groups of this compound.

ParameterValueConditionsReference(s)
NHS Ester Stability (Half-life)
4-5 hourspH 7.0, 0°C
1 hourpH 8.0, 4°C
< 10 minutespH 8.6 - 9.0
Amide Bond Stability Highly stablePhysiological conditions
Disulfide Bond Stability in Plasma Susceptible to cleavage by thiols like cysteinePlasma contains low micromolar concentrations of reactive thiols
Optimal pH for NHS Ester Reaction 7.2 - 8.5Aqueous buffers
Optimal pH for Pyridyldithiol Reaction 7.0 - 8.0Thiol-free buffers
Optimal pH for Disulfide Cleavage with DTT 6.5 - 9.0 (most efficient at 7-9)
4.5 (to avoid reduction of native protein disulfides)

Table 1: Stability and Reactivity of this compound Functional Groups.

ParameterReagentConcentrationConditionsEfficacyReference(s)
Disulfide Bond Cleavage Dithiothreitol (DTT)1-10 mMpH > 7Effective reduction of protein disulfide bonds
25 mMpH 4.5Cleavage of crosslinker disulfide without reducing native protein disulfides
Glutathione (GSH)1-10 mM (intracellular concentration)Cytosolic environmentEfficient cleavage of disulfide bonds
Low mM (blood concentration)Blood plasmaMinimal cleavage

Table 2: Conditions for Disulfide Bond Cleavage.

Experimental Protocols

This section provides detailed methodologies for a typical two-step amine to sulfhydryl conjugation using this compound.

Materials and Reagents
  • This compound

  • Amine-containing molecule (Protein A)

  • Sulfhydryl-containing molecule (Protein B)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0. Avoid buffers containing primary amines (e.g., Tris).

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine.

  • Reducing Agent (for disulfide cleavage): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).

  • Desalting columns or dialysis equipment for purification.

Step 1: Modification of the Amine-Containing Molecule (Protein A)
  • Preparation of this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10-20 mM.

  • Preparation of Protein A: Dissolve the amine-containing protein (Protein A) in the conjugation buffer at a concentration of 1-10 mg/mL.

  • Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the Protein A solution.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours at 4°C.

  • Purification: Remove excess, unreacted this compound and the N-hydroxysuccinimide by-product by size-exclusion chromatography (desalting column) or dialysis against the conjugation buffer.

Step 2: Conjugation to the Sulfhydryl-Containing Molecule (Protein B)
  • Preparation of Protein B: Dissolve the sulfhydryl-containing molecule (Protein B) in the conjugation buffer. If Protein B has protected sulfhydryl groups, they must be reduced prior to conjugation using a reducing agent like DTT or TCEP, followed by removal of the reducing agent.

  • Reaction: Add the purified, SPDP-modified Protein A to the solution of Protein B. The molar ratio of Protein A to Protein B should be optimized for the specific application.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. The progress of the reaction can be monitored by measuring the release of pyridine-2-thione at 343 nm.

  • Purification: Purify the final conjugate using size-exclusion chromatography or other appropriate chromatographic techniques to separate the conjugate from unreacted Protein A and Protein B.

Step 3: Cleavage of the Disulfide Bond (Optional)
  • Preparation of Reducing Agent Solution: Prepare a fresh solution of DTT (e.g., 50 mM) in a suitable buffer.

  • Cleavage Reaction: Add the DTT solution to the purified conjugate to achieve a final DTT concentration of 10-25 mM.

  • Incubation: Incubate for 30 minutes at room temperature.

  • Analysis: The cleavage can be confirmed by techniques such as SDS-PAGE under reducing and non-reducing conditions.

Visualizations: Mechanisms and Workflows

Visualizing the chemical reactions and experimental processes is crucial for a clear understanding of the conjugation strategy.

Conjugation_Mechanism cluster_amine_reaction Step 1: Amine Reaction cluster_sulfhydryl_reaction Step 2: Sulfhydryl Reaction SPDP_PEG4_NHS This compound SPDP_PEG4_Protein_A SPDP-PEG4-Protein-A (Amide Bond) SPDP_PEG4_NHS->SPDP_PEG4_Protein_A + Protein-A-NH₂ (pH 7.2-8.5) Protein_A_NH2 Protein-A-NH₂ (Primary Amine) NHS NHS (Leaving Group) SPDP_PEG4_Protein_A->NHS - NHS SPDP_PEG4_Protein_A2 SPDP-PEG4-Protein-A Conjugate Protein-A-PEG4-S-S-Protein-B (Disulfide Bond) SPDP_PEG4_Protein_A2->Conjugate + Protein-B-SH (pH 7.0-8.0) Protein_B_SH Protein-B-SH (Sulfhydryl) Pyridine_2_thione Pyridine-2-thione (By-product) Conjugate->Pyridine_2_thione - Pyridine-2-thione

Caption: Chemical reaction mechanism of this compound conjugation.

Experimental_Workflow start Start prep_reagents Prepare Reagents (SPDP-PEG4-NHS, Proteins, Buffers) start->prep_reagents step1 Step 1: Modify Protein A (Amine) with this compound prep_reagents->step1 purify1 Purify SPDP-modified Protein A (Desalting/Dialysis) step1->purify1 check1 QC: Confirm Modification (e.g., Mass Spec) step1->check1 step2 Step 2: Conjugate to Protein B (Sulfhydryl) purify1->step2 purify2 Purify Final Conjugate (Chromatography) step2->purify2 check2 QC: Monitor Reaction (Absorbance at 343 nm) step2->check2 end End Product: Protein-A-S-S-Protein-B purify2->end check3 QC: Characterize Conjugate (SDS-PAGE, Mass Spec) purify2->check3

Caption: General experimental workflow for amine to sulfhydryl conjugation.

Application in Antibody-Drug Conjugates (ADCs)

A prominent application of this compound is in the construction of Antibody-Drug Conjugates (ADCs). ADCs are a class of targeted therapeutics that utilize a monoclonal antibody to selectively deliver a potent cytotoxic agent (payload) to cancer cells. The linker connecting the antibody and the payload is a critical component of the ADC, and cleavable linkers like those formed with SPDP are widely employed.

The disulfide bond introduced by the SPDP linker is relatively stable in the bloodstream but is readily cleaved in the reducing environment of the cell's cytoplasm, where the concentration of glutathione is significantly higher. This differential stability allows for the selective release of the cytotoxic payload within the target cancer cells, minimizing off-target toxicity.

ADC_Signaling_Pathway cluster_extracellular Extracellular Space (Bloodstream) cluster_intracellular Intracellular Space (Cytoplasm) ADC Antibody-Drug Conjugate (ADC) (Stable Disulfide Linker) Antigen Tumor-Specific Antigen ADC->Antigen 1. Binding Tumor_Cell Tumor Cell Endosome Endosome Antigen->Endosome 2. Internalization (Receptor-Mediated Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload_Release Payload Release (Disulfide Cleavage by Glutathione) Lysosome->Payload_Release 4. Payload Release Cell_Death Apoptosis / Cell Death Payload_Release->Cell_Death 5. Cytotoxic Effect

Caption: Cellular uptake and payload release mechanism of an ADC with a cleavable disulfide linker.

Conclusion

This compound is a powerful and versatile tool for bioconjugation, enabling the efficient and controlled linkage of amine- and sulfhydryl-containing molecules. Its cleavable disulfide bond and hydrophilic PEG spacer make it particularly well-suited for advanced applications such as the development of targeted therapeutics like ADCs. A thorough understanding of its chemical properties, reaction kinetics, and appropriate experimental protocols is essential for its successful implementation in research and drug development.

References

The Heterobifunctional Nature of SPDP-PEG4-NHS Ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of bioconjugation and targeted drug delivery, the ability to link different molecular entities with precision and control is paramount. Heterobifunctional crosslinkers are indispensable tools in this regard, and among them, SPDP-PEG4-NHS ester has emerged as a versatile and widely used reagent. This technical guide provides an in-depth exploration of the core characteristics of this compound, its reaction mechanisms, applications, and detailed experimental protocols for its use.

This compound is a heterobifunctional crosslinker that contains two distinct reactive groups: an N-hydroxysuccinimide (NHS) ester and a pyridyldithiol (SPDP) group.[1][2] These two moieties are separated by a polyethylene glycol (PEG) spacer of four repeating units (PEG4). This unique architecture allows for the sequential and specific conjugation of two different molecules, typically a primary amine-containing molecule and a thiol-containing molecule.[1][2] The inclusion of the PEG4 linker enhances the water solubility of the crosslinker and the resulting conjugate, reduces potential steric hindrance, and can improve the pharmacokinetic properties of the final bioconjugate.[3]

Chemical Structure and Functional Groups

The power of this compound lies in its distinct functional ends, each with a specific reactivity profile.

  • N-Hydroxysuccinimide (NHS) Ester: This group reacts specifically with primary amines (-NH2) to form a stable amide bond. This reaction is most efficient at a slightly alkaline pH (typically 7.2-8.5). The primary amine can be found on proteins (e.g., the side chain of lysine residues or the N-terminus), peptides, or other molecules that have been functionalized with a primary amine.

  • Pyridyldithiol (SPDP) Group: This group reacts with sulfhydryl (thiol, -SH) groups to form a disulfide bond (-S-S-). This reaction is also most efficient at a slightly alkaline pH (typically 7.0-8.0) and results in the release of pyridine-2-thione, which can be monitored spectrophotometrically at 343 nm to quantify the extent of the reaction. The disulfide bond is cleavable under reducing conditions, a feature that is often exploited for the controlled release of a conjugated molecule.

  • PEG4 Linker: The polyethylene glycol spacer provides several advantages. It increases the hydrophilicity of the molecule, which can prevent aggregation of the resulting bioconjugate, particularly when dealing with hydrophobic drugs or proteins. The length of the PEG linker can also influence the pharmacokinetic properties of the conjugate, with longer PEG chains generally leading to a longer circulation half-life.

Data Presentation: Reaction Kinetics and Stability

The efficiency and stability of conjugations using this compound are critically dependent on reaction conditions. The following tables summarize key quantitative data related to the reactivity of the NHS ester and the stability of the resulting disulfide bond.

Table 1: Half-life of NHS Esters at Various pH Values

pHTemperature (°C)Half-life of NHS Ester
7.004-5 hours
8.025~80 minutes
8.525~30 minutes
8.6410 minutes
9.025~10 minutes

This data illustrates the inverse relationship between pH and the stability of the NHS ester. Higher pH leads to a more rapid hydrolysis of the ester, which competes with the desired amidation reaction.

Table 2: Comparison of Amidation and Hydrolysis Kinetics of an NHS Ester

pHHalf-life of Amidation (minutes)Half-life of Hydrolysis (minutes)
8.080Not specified
8.520180 (for a similar porphyrin-NHS ester)
9.010125 (for a similar porphyrin-NHS ester)

While hydrolysis increases with pH, the rate of the desired amidation reaction with a primary amine is more significantly accelerated within the optimal pH range, leading to a higher yield of the conjugate.

Table 3: Stability and Cleavage of Disulfide Bonds

EnvironmentKey Reducing AgentConcentrationCleavage ConditionOutcome
In Vitro Dithiothreitol (DTT)20-50 mMRoom Temperature, 30 minEfficient cleavage of the disulfide bond.
Plasma Cysteine8-11 µM37 °CRelatively stable, but some slow release can occur.
Intracellular Glutathione (GSH)1-10 mM37 °CRapid cleavage of the disulfide bond, leading to payload release.

The significant difference in glutathione concentration between the extracellular and intracellular environments is the basis for the controlled release of drugs from ADCs linked via disulfide bonds.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Protocol 1: Conjugation of an Amine-Containing Protein to a Thiol-Containing Molecule

Materials:

  • Amine-containing protein (e.g., antibody) in a suitable buffer (e.g., Phosphate Buffered Saline, PBS), pH 7.2-8.0.

  • This compound.

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).

  • Thiol-containing molecule (e.g., a cytotoxic drug, a peptide).

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5.

  • Quenching solution: 1 M Tris-HCl, pH 8.0.

  • Desalting columns (e.g., Sephadex G-25).

Procedure:

  • Preparation of this compound Stock Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Dissolve the required amount of this compound in anhydrous DMSO or DMF to prepare a 10-20 mM stock solution. This should be done immediately before use.

  • Modification of the Amine-Containing Protein:

    • Dissolve the amine-containing protein in the Reaction Buffer to a concentration of 1-10 mg/mL.

    • Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The exact molar ratio may need to be optimized for your specific protein.

    • Incubate the reaction for 30-60 minutes at room temperature with gentle stirring.

  • Purification of the SPDP-Modified Protein:

    • Remove the excess, unreacted this compound and the N-hydroxysuccinimide by-product by passing the reaction mixture through a desalting column equilibrated with the Reaction Buffer.

  • Quantification of SPDP Incorporation (Optional but Recommended):

    • The degree of SPDP incorporation can be determined by measuring the release of pyridine-2-thione upon reduction of a small aliquot of the modified protein with an excess of DTT.

    • Measure the absorbance of the solution at 343 nm. The concentration of pyridine-2-thione can be calculated using its molar extinction coefficient (ε343 = 8,080 M⁻¹cm⁻¹).

  • Conjugation to the Thiol-Containing Molecule:

    • Dissolve the thiol-containing molecule in the Reaction Buffer.

    • Add the thiol-containing molecule to the purified SPDP-modified protein. A 1.5- to 5-fold molar excess of the thiol-containing molecule over the incorporated SPDP groups is recommended.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Final Purification:

    • Purify the final bioconjugate from excess thiol-containing molecule and pyridine-2-thione by size exclusion chromatography (SEC) or another suitable purification method.

Protocol 2: Cleavage of the Disulfide Bond

Materials:

  • Disulfide-linked bioconjugate.

  • Dithiothreitol (DTT).

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5.

Procedure:

  • Preparation of DTT Solution:

    • Prepare a 1 M stock solution of DTT in water.

  • Cleavage Reaction:

    • To the solution of the disulfide-linked bioconjugate, add the DTT stock solution to a final concentration of 20-50 mM.

    • Incubate the reaction for 30 minutes at room temperature.

  • Analysis:

    • The cleavage can be confirmed by various analytical techniques, such as SDS-PAGE (which will show a shift in molecular weight of the released components) or mass spectrometry.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the use of this compound.

Reaction_Mechanism cluster_step1 Step 1: Reaction with Primary Amine cluster_step2 Step 2: Reaction with Thiol Protein_Amine Protein-NH₂ Protein_SPDP Protein-NH-CO-PEG4-SPDP Protein_Amine->Protein_SPDP pH 7.2-8.5 SPDP_PEG_NHS This compound SPDP_PEG_NHS->Protein_SPDP NHS NHS SPDP_PEG_NHS->NHS Protein_SPDP->NHS Release Protein_SPDP2 Protein-NH-CO-PEG4-SPDP Molecule_SH Molecule-SH Conjugate Protein-NH-CO-PEG4-S-S-Molecule Molecule_SH->Conjugate pH 7.0-8.0 Protein_SPDP2->Conjugate Pyridine_thione Pyridine-2-thione Protein_SPDP2->Pyridine_thione Conjugate->Pyridine_thione Release

Reaction mechanism of this compound.

Experimental_Workflow start Start dissolve_reagent Dissolve SPDP-PEG4-NHS in DMSO/DMF start->dissolve_reagent protein_modification Modify Amine-Protein (pH 7.2-8.0, RT, 30-60 min) dissolve_reagent->protein_modification purify1 Purify SPDP-Protein (Desalting Column) protein_modification->purify1 conjugation Conjugate with Thiol-Molecule (pH 7.0-8.0, RT or 4°C) purify1->conjugation purify2 Purify Final Conjugate (Size Exclusion Chromatography) conjugation->purify2 characterize Characterize Conjugate (SDS-PAGE, MS, etc.) purify2->characterize end End characterize->end

General experimental workflow for bioconjugation.

Cleavage_Signaling_Pathway cluster_extracellular Extracellular Environment (Low GSH) cluster_intracellular Intracellular Environment (High GSH) ADC_stable Antibody-Drug Conjugate (Stable Disulfide Bond) ADC_cleaved Cleaved Conjugate ADC_stable->ADC_cleaved Internalization Antibody Antibody ADC_cleaved->Antibody Drug Released Drug ADC_cleaved->Drug GSH Glutathione (GSH) GSSG Oxidized Glutathione (GSSG) GSH->GSSG Reduces Disulfide

Disulfide bond cleavage in different environments.

Conclusion

This compound is a powerful and versatile tool for researchers in bioconjugation, drug delivery, and various other life science disciplines. Its heterobifunctional nature allows for the controlled and specific linking of different molecules, while the PEG4 spacer enhances the properties of the resulting conjugate. By understanding the reaction kinetics, optimizing experimental conditions, and utilizing appropriate analytical techniques, scientists can effectively leverage the capabilities of this compound to create novel and impactful bioconjugates for a wide range of applications. This guide provides a solid foundation for the successful implementation of this valuable crosslinking reagent in your research endeavors.

References

An In-Depth Technical Guide to SPDP-PEG4-NHS Ester for Protein Modification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the heterobifunctional crosslinker, SPDP-PEG4-NHS ester, a valuable tool for protein modification in research and drug development. We will delve into its chemical properties, mechanism of action, and key applications, supported by detailed experimental protocols and quantitative data to facilitate its effective use in the laboratory.

Introduction to this compound

This compound is a versatile crosslinking reagent that enables the conjugation of biomolecules through amine and thiol reactive groups.[1][2][3] Its structure comprises three key components:

  • N-Hydroxysuccinimide (NHS) Ester: This functional group reacts with primary amines, such as the side chain of lysine residues and the N-terminus of proteins, to form stable amide bonds.[1][3]

  • Pyridyldithiol (SPDP) Group: This group reacts with sulfhydryl (thiol) groups, like those found in cysteine residues, to form a reversible disulfide bond.

  • Polyethylene Glycol (PEG4) Spacer: A four-unit polyethylene glycol chain separates the NHS ester and SPDP groups. This hydrophilic spacer enhances the solubility of the reagent and the resulting conjugate in aqueous solutions, reduces the potential for aggregation, and provides steric spacing between the conjugated molecules.

The combination of these features makes this compound an ideal reagent for a variety of bioconjugation applications, including the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The cleavable disulfide bond within the linker is of particular importance in drug delivery systems, as it allows for the controlled release of a payload in the reducing environment of the cell.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is crucial for its proper handling, storage, and use in conjugation reactions.

PropertyValueReferences
Chemical Formula C23H33N3O9S2
Molecular Weight 559.65 g/mol
Appearance Colorless to light yellow liquid or solid/viscous liquid
Solubility Soluble in organic solvents such as DMSO and DMF. Limited aqueous solubility.
Storage Store at -20°C, protected from moisture.

Mechanism of Protein Modification

The protein modification process using this compound is a two-step reaction, leveraging its heterobifunctional nature.

First, the NHS ester group reacts with primary amines on the protein surface. This reaction is most efficient at a slightly alkaline pH (typically 7.2-8.5). At this pH, the primary amino groups are sufficiently deprotonated to act as nucleophiles, attacking the carbonyl carbon of the NHS ester and displacing the N-hydroxysuccinimide group to form a stable amide bond.

Protein_NH2 Protein-NH₂ Intermediate Tetrahedral Intermediate Protein_NH2->Intermediate Nucleophilic Attack SPDP_PEG4_NHS This compound SPDP_PEG4_NHS->Intermediate Modified_Protein Protein-NH-CO-PEG4-SPDP Intermediate->Modified_Protein Amide Bond Formation NHS N-Hydroxysuccinimide Intermediate->NHS Leaving Group Modified_Protein Protein-NH-CO-PEG4-SPDP Conjugate Protein-NH-CO-PEG4-S-S-Molecule Modified_Protein->Conjugate Thiol-Disulfide Exchange Pyridine_Thione Pyridine-2-thione Modified_Protein->Pyridine_Thione Release Molecule_SH Molecule-SH Molecule_SH->Conjugate cluster_step1 Step 1: Amine Modification cluster_step2 Step 2: Thiol Conjugation Protein Protein Solution (Amine-free buffer, pH 7.2-8.0) Add_Reagent Add SPDP-PEG4-NHS (in DMSO/DMF) Protein->Add_Reagent Incubate1 Incubate (RT, 30-60 min) Add_Reagent->Incubate1 Quench1 Quench Reaction (Optional, Tris buffer) Incubate1->Quench1 Purify1 Purification (Desalting/Dialysis) Quench1->Purify1 Modified_Protein SPDP-Modified Protein Purify1->Modified_Protein Mix Mix with SPDP-Modified Protein Modified_Protein->Mix Thiol_Molecule Thiol-Containing Molecule Thiol_Molecule->Mix Incubate2 Incubate (RT, 1-2 hours) Mix->Incubate2 Purify2 Purification (e.g., SEC) Incubate2->Purify2 Final_Conjugate Final Protein Conjugate Purify2->Final_Conjugate cluster_system Cellular Environment PROTAC PROTAC (Target Binder-Linker-E3 Ligase Binder) Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target_Protein Target Protein of Interest Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_Target Ubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_Target->Proteasome Recognition & Degradation Proteasome->PROTAC Recycled Proteasome->E3_Ligase Recycled Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

References

An In-depth Technical Guide to SPDP-PEG4-NHS Ester for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of bioconjugation, the precise and stable linkage of molecules to biological entities is paramount for the development of sophisticated therapeutics, diagnostics, and research tools. The choice of a chemical linker is a critical design parameter that significantly influences the efficacy, stability, and pharmacokinetic profile of the resulting conjugate. Among the diverse arsenal of crosslinkers, SPDP-PEG4-NHS ester has emerged as a versatile and widely utilized reagent.

This technical guide provides a comprehensive overview of this compound, delving into its core chemical principles, applications, and the practical considerations for its use in bioconjugation. We will explore its mechanism of action, present quantitative data to inform experimental design, and provide detailed protocols for its application.

This compound is a heterobifunctional crosslinker composed of three key functional components:

  • N-hydroxysuccinimide (NHS) ester: An amine-reactive group that forms stable amide bonds with primary amines, such as the side chain of lysine residues and the N-terminus of proteins.[1]

  • Pyridyldithiol (SPDP): A thiol-reactive group that forms a cleavable disulfide bond with sulfhydryl groups, such as those found in cysteine residues.[2]

  • Polyethylene Glycol (PEG4) spacer: A hydrophilic 4-unit polyethylene glycol chain that enhances the solubility and stability of the conjugate, reduces steric hindrance, and can improve pharmacokinetic properties.[3][4]

This unique combination of functionalities makes this compound an invaluable tool for creating cleavable bioconjugates, particularly in the development of antibody-drug conjugates (ADCs) and other targeted drug delivery systems.[]

Chemical Structure and Properties

The chemical structure of this compound facilitates a two-step conjugation process, enabling the linkage of amine-containing molecules to sulfhydryl-containing molecules.

PropertyValueReferences
Molecular Weight 559.65 g/mol
Spacer Arm Length 25.7 Å
CAS Number 1334177-95-5
Solubility Soluble in organic solvents (DMSO, DMF)
Storage Store at -20°C, protected from moisture

Mechanism of Action

The bioconjugation process using this compound involves two sequential reactions:

  • Amine Reaction: The NHS ester group reacts with a primary amine on the first biomolecule (e.g., an antibody) to form a stable amide bond. This reaction is most efficient at a pH range of 7.2-8.5.

  • Thiol Reaction: The pyridyldithiol group of the now-modified first biomolecule reacts with a sulfhydryl group on the second molecule (e.g., a cytotoxic drug) to form a disulfide bond. This reaction releases pyridine-2-thione, which can be quantified spectrophotometrically at 343 nm to monitor the reaction progress.

The resulting disulfide bond is stable under physiological conditions but can be cleaved by reducing agents such as dithiothreitol (DTT) or intracellularly by glutathione, enabling the controlled release of the conjugated molecule.

G cluster_0 Step 1: Amine Reaction cluster_1 Step 2: Thiol Reaction Protein_NH2 Protein-NH₂ Protein_SPDP Protein-NH-CO-PEG4-SPDP Protein_NH2->Protein_SPDP pH 7.2-8.5 SPDP_PEG4_NHS This compound SPDP_PEG4_NHS->Protein_SPDP Protein_SPDP_2 Protein-NH-CO-PEG4-SPDP Drug_SH Drug-SH ADC Protein-NH-CO-PEG4-S-S-Drug (Antibody-Drug Conjugate) Drug_SH->ADC Protein_SPDP_2->ADC Pyridine_2_thione Pyridine-2-thione (released) ADC->Pyridine_2_thione byproduct

Figure 1: Reaction mechanism of this compound bioconjugation.

Quantitative Data for Experimental Design

NHS Ester Reaction Conditions

The efficiency of the NHS ester reaction is highly dependent on pH. The optimal pH range is a compromise between maximizing the nucleophilicity of the primary amine and minimizing the hydrolysis of the NHS ester.

Table 1: Effect of pH on NHS Ester Half-Life

pHHalf-life of NHS EsterReference
7.0Several hours
8.5~10 minutes
9.0< 10 minutes

Table 2: Recommended Reaction Parameters for NHS Ester Conjugation

ParameterRecommended RangeReferences
pH 7.2 - 8.5
Temperature 4°C to 25°C
Reaction Time 30 minutes to 4 hours
Buffer Amine-free (e.g., Phosphate, Bicarbonate, Borate)
Molar Excess of NHS Ester 5 to 20-fold over protein
Disulfide Bond Stability and Cleavage

The disulfide bond formed by the SPDP linker is designed to be stable in circulation but cleavable in the reducing environment of the cell.

Table 3: Stability and Cleavage of Disulfide Linkers

ConditionParameterValue/ObservationReferences
Plasma StabilityGenerally stable, but some degradation can occur.
Intracellular (High Glutathione) CleavageEfficiently cleaved.
DTT (in vitro) Concentration for Cleavage~25 mM DTT at pH 4.5 can cleave the linker without affecting native protein disulfides.
TCEP (in vitro) Alternative Reducing AgentTris(2-carboxyethyl)phosphine (TCEP) is a more stable reducing agent than DTT.
Impact of the PEG4 Spacer

The hydrophilic PEG4 spacer plays a crucial role in improving the physicochemical properties of the bioconjugate.

Table 4: Influence of PEGylation on Bioconjugate Properties

PropertyEffect of PEGylationReferences
Solubility Increases aqueous solubility of hydrophobic molecules.
Stability Can protect against enzymatic degradation.
Immunogenicity May reduce the immunogenicity of the conjugate.
Pharmacokinetics Can prolong circulation half-life and improve bioavailability.
Steric Hindrance Reduces steric hindrance, potentially improving reaction efficiency.

Experimental Protocols

General Protocol for Protein Labeling with this compound

This protocol provides a general guideline for conjugating an amine-containing protein with this compound.

  • Protein Preparation:

    • Dissolve the protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-10 mg/mL.

    • If the protein solution contains amine-containing buffers (e.g., Tris), perform a buffer exchange using dialysis or a desalting column.

  • This compound Stock Solution Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM.

  • Conjugation Reaction:

    • Add the desired molar excess (typically 10-20 fold) of the this compound stock solution to the protein solution while gently vortexing. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

    • Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours.

  • Purification:

    • Remove excess, unreacted this compound using a desalting column or dialysis.

  • Characterization:

    • Determine the degree of labeling (DOL), which is the average number of linker molecules per protein, using a spectrophotometric assay to measure the release of pyridine-2-thione upon reduction with DTT.

Protocol for Antibody-Drug Conjugate (ADC) Formation

This protocol outlines the second step of creating an ADC by reacting the SPDP-modified antibody with a thiol-containing drug.

  • Preparation of SPDP-Modified Antibody:

    • Follow the protocol described in section 5.1 to prepare the SPDP-activated antibody.

  • Preparation of Thiol-Containing Drug:

    • Dissolve the thiol-containing drug in an appropriate solvent.

  • Conjugation Reaction:

    • Add the thiol-containing drug to the purified SPDP-modified antibody solution. The molar ratio of drug to antibody should be optimized for the desired drug-to-antibody ratio (DAR).

    • Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C.

  • Purification:

    • Purify the resulting ADC using size-exclusion chromatography (SEC) or other appropriate chromatographic techniques to remove unconjugated drug and antibody.

  • Characterization:

    • Characterize the ADC for its DAR, purity, and biological activity.

G cluster_workflow Experimental Workflow for ADC Synthesis Start Start Prepare_Ab Prepare Antibody in Amine-Free Buffer Start->Prepare_Ab Prepare_Linker Prepare SPDP-PEG4-NHS Ester Stock Solution Start->Prepare_Linker React_Ab_Linker React Antibody with Linker (Step 1) Prepare_Ab->React_Ab_Linker Prepare_Linker->React_Ab_Linker Purify_Ab_Linker Purify SPDP-Modified Antibody React_Ab_Linker->Purify_Ab_Linker React_Ab_Drug React Modified Antibody with Drug (Step 2) Purify_Ab_Linker->React_Ab_Drug Prepare_Drug Prepare Thiol-Containing Drug Solution Prepare_Drug->React_Ab_Drug Purify_ADC Purify Final ADC React_Ab_Drug->Purify_ADC Characterize_ADC Characterize ADC (DAR, Purity, Activity) Purify_ADC->Characterize_ADC End End Characterize_ADC->End

Figure 2: General experimental workflow for the synthesis of an Antibody-Drug Conjugate.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in a variety of applications:

  • Antibody-Drug Conjugates (ADCs): This is a primary application where the linker is used to attach a potent cytotoxic drug to a monoclonal antibody that targets a tumor-specific antigen. The cleavable disulfide bond allows for the targeted release of the drug within the cancer cell.

  • PROTACs: this compound can be used as a linker in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), which are molecules designed to induce the degradation of specific proteins.

  • Protein-Protein Conjugation: The linker can be used to create well-defined protein-protein conjugates for studying protein interactions or creating bifunctional fusion proteins.

  • Surface Modification: Biomolecules can be attached to surfaces functionalized with either amine or thiol groups for applications in biosensors and immunoassays.

  • Drug Delivery: The reversible nature of the disulfide bond makes it suitable for developing drug delivery systems where the drug is released in response to a reducing environment.

Signaling Pathway Application: Targeting HER2 in Cancer Therapy

A prominent application of ADCs constructed with linkers like this compound is in targeting the Human Epidermal Growth Factor Receptor 2 (HER2). Overexpression of HER2 is a driver in several cancers, particularly breast cancer. HER2 signaling promotes cell proliferation and survival through pathways like the PI3K-AKT and MAPK pathways.

An ADC targeting HER2 binds to the receptor on the cancer cell surface, is internalized, and then releases its cytotoxic payload, leading to cell death.

G cluster_cell Cancer Cell HER2 HER2 Receptor Internalization Internalization HER2->Internalization PI3K_AKT PI3K/AKT Pathway HER2->PI3K_AKT Signaling MAPK MAPK Pathway HER2->MAPK Signaling ADC Anti-HER2 ADC ADC->HER2 Binding Lysosome Lysosome Internalization->Lysosome Drug_Release Drug Release Lysosome->Drug_Release Cleavage of Disulfide Linker Apoptosis Apoptosis Drug_Release->Apoptosis Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation MAPK->Proliferation

References

SPDP-PEG4-NHS Ester: A Technical Guide to Shelf Life and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the shelf life, storage, and handling of SPDP-PEG4-NHS ester. A comprehensive understanding of this reagent's stability is critical for ensuring the reproducibility and success of bioconjugation, drug delivery, and proteomics research. This guide summarizes key quantitative data, outlines detailed experimental protocols for stability assessment, and provides visual representations of relevant workflows.

Core Concepts: Understanding this compound

This compound is a heterobifunctional crosslinker that contains an N-hydroxysuccinimide (NHS) ester and a pyridyldithiol group, separated by a 4-unit polyethylene glycol (PEG) spacer.[1][2] The NHS ester reacts with primary amines, such as the side chain of lysine residues in proteins, to form stable amide bonds.[1][3] The pyridyldithiol group reacts with sulfhydryl groups, like those on cysteine residues, to form a reversible disulfide bond.[1] The PEG spacer enhances the solubility and flexibility of the crosslinker and the resulting conjugate. This reagent is widely used for protein crosslinking, antibody-drug conjugation, and the development of PROTACs (Proteolysis Targeting Chimeras).

Shelf Life and Storage Conditions

The stability of this compound is paramount for its successful application. As with most NHS esters, it is susceptible to hydrolysis, particularly in the presence of moisture. The rate of hydrolysis is significantly influenced by pH and temperature. Therefore, proper storage and handling are crucial to maintain its reactivity.

Quantitative Storage and Shelf Life Data

The following tables summarize the recommended storage conditions and reported shelf life for this compound in both solid form and in solution.

FormStorage TemperatureReported Shelf LifeKey Considerations
Solid/Pure -20°CUp to 3 yearsStore in a sealed container, protected from light and moisture. The compound is hygroscopic and can become tacky upon exposure to air. Always allow the vial to equilibrate to room temperature before opening to prevent condensation.
0 - 4°CShort-term (days to weeks)For temporary storage, keep in a dry, dark environment.
In Solvent -80°CUp to 6 monthsIn anhydrous solvents such as DMSO or DMF. Aliquoting is recommended to avoid repeated freeze-thaw cycles.
-20°CUp to 1 monthIn anhydrous solvents such as DMSO or DMF.
-20°CSeveral daysStock solutions in dry solvents can be kept for a few days; freeze when not in use.
0 - 4°CShort-term (days to weeks)For stock solutions.

Table 1: Recommended Storage and Shelf Life of this compound.

Hydrolysis of the NHS Ester

The NHS ester moiety is the most sensitive functional group to hydrolysis. The rate of hydrolysis is highly dependent on the pH of the aqueous environment.

pHTemperatureHalf-life of NHS Ester
7.00°C4 - 5 hours
7.0Room Temp.Several hours
8.64°C10 minutes
9.0Room Temp.< 10 minutes

Table 2: pH-Dependent Hydrolysis Rate of NHS Esters.

Experimental Protocols

To ensure the integrity and reactivity of this compound, particularly when using older stock, it is advisable to perform a quality control assessment. The following are generalized protocols that can be adapted to assess the stability of the reagent.

Protocol 1: General Protein Labeling with this compound

This protocol provides a general workflow for conjugating this compound to a protein containing primary amines.

Materials:

  • Protein of interest in an amine-free buffer (e.g., Phosphate Buffered Saline, PBS).

  • This compound.

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Reaction Buffer: 0.1 M sodium phosphate buffer, pH 7.2-8.0.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine.

  • Desalting column or dialysis equipment.

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free from primary amines like Tris.

  • Prepare this compound Solution: Immediately before use, dissolve the this compound in a small volume of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 20 mM).

  • Reaction: Add a 5- to 20-fold molar excess of the dissolved this compound to the protein solution while gently vortexing.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours at 4°C.

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted this compound and byproducts using a desalting column or dialysis against a suitable storage buffer (e.g., PBS).

Protocol 2: Assessment of NHS Ester Hydrolysis by UV-Vis Spectrophotometry

Hydrolysis of the NHS ester releases N-hydroxysuccinimide (NHS), which can be monitored by an increase in absorbance at 260-280 nm.

Materials:

  • This compound.

  • Aqueous buffer at a specific pH (e.g., PBS, pH 7.4).

  • UV-Vis Spectrophotometer.

Procedure:

  • Prepare a solution of this compound in the aqueous buffer of interest at a known concentration.

  • Immediately measure the absorbance of the solution at 260 nm at time zero.

  • Incubate the solution at a controlled temperature (e.g., room temperature or 4°C).

  • At regular time intervals, measure the absorbance at 260 nm.

  • An increase in absorbance over time indicates the hydrolysis of the NHS ester and the release of NHS. The rate of hydrolysis can be calculated from the change in absorbance.

Protocol 3: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method to assess the purity of this compound and quantify its degradation products over time. A hydrophilic interaction chromatography (HILIC) method can be particularly useful for separating the polar NHS byproduct from the parent compound.

Materials:

  • This compound sample (e.g., from a long-term storage stability study).

  • HPLC system with a suitable detector (e.g., UV-Vis).

  • HILIC column.

  • Appropriate mobile phases (e.g., acetonitrile and ammonium acetate buffer).

Procedure:

  • Prepare a standard solution of fresh, high-purity this compound and a separate standard for N-hydroxysuccinimide.

  • Dissolve the this compound sample to be tested in a suitable solvent.

  • Inject the standards and the sample onto the HILIC column.

  • Elute the compounds using an appropriate gradient of the mobile phases.

  • Monitor the elution profile at a suitable wavelength (e.g., 220 nm or 260 nm).

  • The purity of the this compound can be determined by comparing the peak area of the parent compound to the total peak area of all components, including degradation products like NHS.

Visualizing Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate key processes involving this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification a Dissolve Protein in Amine-Free Buffer c Mix Protein and This compound a->c b Dissolve this compound in Anhydrous Solvent b->c d Incubate (RT or 4°C) c->d e Quench Reaction (e.g., Tris buffer) d->e f Purify Conjugate (Desalting/Dialysis) e->f

Figure 1: General experimental workflow for protein conjugation using this compound.

reaction_mechanism cluster_reactants Reactants cluster_product Product protein Protein-NH2 (Primary Amine) conjugate Protein-Amide-PEG4-SPDP (Stable Conjugate) protein->conjugate + crosslinker This compound crosslinker->conjugate byproduct N-Hydroxysuccinimide (NHS) crosslinker->byproduct releases

Figure 2: Reaction mechanism of this compound with a primary amine on a protein.

stability_factors center This compound Stability T Temperature center->T pH pH center->pH M Moisture center->M L Light center->L S Solvent center->S

Figure 3: Key factors influencing the stability of this compound.

References

An In-depth Technical Guide to SPDP-PEG4-NHS Ester: Safety, Handling, and Application in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Succinimidyl-[(N-maleimidopropionamido)-tetraethyleneglycol] ester (SPDP-PEG4-NHS ester), a heterobifunctional crosslinker widely used in bioconjugation, particularly in the development of antibody-drug conjugates (ADCs). This document covers its chemical properties, safety and handling procedures, detailed experimental protocols for its use, and methods for the characterization of the resulting conjugates.

Introduction to this compound

This compound is a versatile crosslinking reagent that features two distinct reactive groups at either end of a hydrophilic polyethylene glycol (PEG) spacer. The N-hydroxysuccinimide (NHS) ester group reacts specifically with primary amines, such as those found on the side chain of lysine residues and the N-terminus of proteins. The pyridyldithiol group reacts with sulfhydryl groups to form a cleavable disulfide bond.[1][2] This disulfide linkage is of particular interest in drug delivery applications, as it can be cleaved under the reducing conditions present within the intracellular environment, leading to the release of a conjugated payload.[3] The PEG4 spacer enhances the solubility of the crosslinker and the resulting conjugate in aqueous media, mitigating potential aggregation issues.[4][5]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

PropertyValueReference(s)
Chemical Formula C23H33N3O9S2
Molecular Weight 559.65 g/mol
CAS Number 1334177-95-5
Appearance White to off-white solid or viscous liquid
Purity Typically >95%
Solubility Soluble in organic solvents such as DMSO, DMF, and DCM.
Reactive Groups N-hydroxysuccinimide (NHS) ester (amine-reactive), Pyridyldithiol (thiol-reactive)
Spacer Arm PEG4 (Polyethylene glycol, 4 units)

Safety and Handling Precautions

This compound, like other NHS esters, is a reactive chemical that requires careful handling to ensure user safety and maintain reagent integrity.

Hazard Identification

Based on available safety data sheets, this compound is associated with the following hazards:

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Personal Protective Equipment (PPE)

When handling this compound, especially in its solid form, the following personal protective equipment should be worn:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Body Protection: A laboratory coat.

  • Respiratory Protection: When handling the powder outside of a certified chemical fume hood, a dust mask (e.g., N95) is recommended to avoid inhalation.

Storage and Stability

Proper storage is crucial to prevent the degradation of this compound.

ConditionRecommendationReference(s)
Temperature Store at -20°C for long-term storage.
Moisture Store in a desiccated environment. The NHS ester is highly susceptible to hydrolysis. Equilibrate the vial to room temperature before opening to prevent condensation.
Light Protect from light.-
Stock Solutions Prepare stock solutions in anhydrous solvents like DMSO or DMF. For short-term storage (days to weeks), store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Do not prepare aqueous stock solutions for storage.

The stability of the NHS ester is highly pH-dependent. The rate of hydrolysis increases with increasing pH.

pHHalf-life of NHS esterReference(s)
7.0Several hours
8.0~1 hour
8.6~10 minutes
9.0<10 minutes
First Aid Measures
  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

Disposal

All waste materials contaminated with this compound should be treated as chemical waste and disposed of in accordance with local, state, and federal regulations. Do not dispose of down the drain.

Experimental Protocols

The following sections provide detailed protocols for the use of this compound in bioconjugation, specifically for the creation of antibody-drug conjugates.

Amine-to-Thiol Crosslinking Workflow

This workflow describes the conjugation of a molecule with a primary amine (e.g., an antibody) to a molecule with a sulfhydryl group.

G cluster_step1 Step 1: Antibody Modification cluster_step2 Step 2: Purification cluster_step3 Step 3: Conjugation cluster_step4 Step 4: Final Purification Ab Antibody (-NH2) Ab_SPDP Antibody-SPDP Ab->Ab_SPDP Reaction at pH 7-8 SPDP This compound SPDP->Ab_SPDP Purification Desalting Column / Dialysis Ab_SPDP->Purification Ab_SPDP_purified Purified Antibody-SPDP Purification->Ab_SPDP_purified ADC Antibody-Drug Conjugate (ADC) Ab_SPDP_purified->ADC Reaction at pH 7-8 Drug Drug (-SH) Drug->ADC Final_Purification Size Exclusion Chromatography (SEC) ADC->Final_Purification Purified_ADC Purified ADC Final_Purification->Purified_ADC

Workflow for Amine-to-Thiol Conjugation.
Detailed Protocol for Antibody-Drug Conjugation

This protocol provides a general procedure for conjugating a thiol-containing drug to an antibody.

Materials:

  • Antibody (in a suitable amine-free buffer, e.g., PBS pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Thiol-containing drug

  • Reaction Buffer: 0.1 M phosphate buffer with 0.15 M NaCl, pH 7.2-8.0

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Purification tools: Desalting columns, dialysis cassettes, or SEC system

Procedure:

  • Preparation of this compound Stock Solution:

    • Equilibrate the vial of this compound to room temperature before opening.

    • Immediately before use, dissolve the required amount of this compound in anhydrous DMSO or DMF to a final concentration of 10-20 mM. For example, to prepare a 20 mM solution, dissolve 11.2 mg of this compound in 1 mL of anhydrous DMSO.

  • Modification of the Antibody:

    • Dissolve the antibody in the reaction buffer at a concentration of 2-10 mg/mL.

    • Add a 5-20 fold molar excess of the this compound stock solution to the antibody solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.

  • Purification of the Modified Antibody:

    • Remove the excess, unreacted this compound and the NHS by-product using a desalting column or by dialysis against the reaction buffer.

  • Conjugation with the Thiol-Containing Drug:

    • Dissolve the thiol-containing drug in a suitable solvent.

    • Add the thiol-containing drug to the purified, SPDP-modified antibody solution. A 1.5 to 5-fold molar excess of the drug over the antibody is typically used.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C. The progress of the reaction can be monitored by measuring the release of pyridine-2-thione at 343 nm.

  • Quenching the Reaction (Optional):

    • To quench any unreacted pyridyldithiol groups, a small molecule thiol such as cysteine can be added.

  • Final Purification of the ADC:

    • Purify the resulting ADC from unconjugated drug and other reaction components using size-exclusion chromatography (SEC) or dialysis.

Characterization of the Conjugate

Thorough characterization of the antibody-drug conjugate is essential to ensure its quality, efficacy, and safety.

Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC. Several techniques can be used for its determination.

TechniquePrincipleTypical Data Output
Hydrophobic Interaction Chromatography (HIC) Separates ADC species based on the hydrophobicity imparted by the conjugated drug. Species with different numbers of drugs will have different retention times.A chromatogram showing peaks corresponding to DAR 0, 2, 4, 6, and 8. The area under each peak is used to calculate the average DAR.
Mass Spectrometry (MS) Provides the exact mass of the intact ADC or its subunits (light and heavy chains). The mass difference between the unconjugated and conjugated species reveals the number of attached drugs.A mass spectrum showing a distribution of masses corresponding to different DAR species.
UV-Vis Spectroscopy The absorbance of the ADC at two different wavelengths (e.g., 280 nm for the antibody and a specific wavelength for the drug) can be used to calculate the DAR.Absorbance values that are used in a formula to calculate the average DAR.
Analysis of Purity and Aggregation
TechniquePrincipleTypical Data Output
Size Exclusion Chromatography (SEC) Separates molecules based on their hydrodynamic radius. It can be used to detect and quantify aggregates and fragments in the ADC preparation.A chromatogram showing a main peak for the monomeric ADC and smaller peaks for aggregates (earlier elution) and fragments (later elution).
SDS-PAGE Separates proteins based on their molecular weight under denaturing conditions. A shift in the band of the conjugated antibody compared to the unconjugated antibody indicates successful conjugation.A gel image showing bands for the unconjugated antibody and the higher molecular weight ADC.

Mechanism of Action and Signaling

The SPDP linker is designed to be cleaved within the reducing environment of the cell, releasing the cytotoxic payload to exert its therapeutic effect.

Intracellular Cleavage of the Disulfide Bond

G ADC ADC with SPDP Linker (Extracellular) Internalization Receptor-mediated Endocytosis ADC->Internalization Endosome Early Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Cleavage Disulfide Bond Cleavage (e.g., by Glutathione) Lysosome->Cleavage Drug_Release Released Cytotoxic Drug Cleavage->Drug_Release Target Intracellular Target (e.g., Microtubules) Drug_Release->Target Apoptosis Apoptosis Target->Apoptosis

Intracellular trafficking and drug release from an ADC.

Upon binding to its target antigen on the cell surface, the ADC is internalized, often via receptor-mediated endocytosis. It then traffics through the endosomal-lysosomal pathway. The intracellular environment, particularly the cytosol, has a high concentration of reducing agents such as glutathione. These agents readily cleave the disulfide bond within the SPDP linker, releasing the cytotoxic drug.

Example Signaling Pathway: Microtubule Inhibition

Many cytotoxic payloads used in ADCs, such as auristatins (e.g., MMAE), are potent microtubule inhibitors.

G cluster_drug_action Drug Action cluster_cellular_effect Cellular Effect Released_Drug Released Drug (e.g., MMAE) Tubulin Tubulin Dimers Released_Drug->Tubulin Binds to Microtubule_Disruption Inhibition of Microtubule Polymerization Tubulin->Microtubule_Disruption Prevents polymerization Mitotic_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Disruption->Mitotic_Arrest Apoptosis_Pathway Activation of Apoptotic Pathways Mitotic_Arrest->Apoptosis_Pathway Cell_Death Cell Death Apoptosis_Pathway->Cell_Death

References

An In-depth Technical Guide to SPDP-PEG4-NHS Ester (CAS: 1334177-95-5)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the heterobifunctional crosslinker, SPDP-PEG4-NHS ester. It is designed to furnish researchers, scientists, and drug development professionals with the essential information required for its effective application in bioconjugation, drug delivery systems, and the development of novel therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Concepts and Chemical Properties

This compound is a versatile chemical tool that facilitates the covalent linkage of two different biomolecules. Its structure is characterized by three key components: an N-hydroxysuccinimide (NHS) ester, a short polyethylene glycol (PEG) spacer, and a pyridyldithiol (SPDP) group. This unique combination of functional moieties allows for the specific and efficient conjugation of amine-containing molecules to thiol-containing molecules.

The NHS ester end of the molecule reacts with primary amines, such as those found on the side chains of lysine residues in proteins, to form stable amide bonds.[1] The pyridyldithiol group, on the other hand, reacts with sulfhydryl groups (thiols), like those on cysteine residues, to create a disulfide bond.[1] This disulfide bond is cleavable under reducing conditions, a feature that is highly advantageous for applications requiring the release of a conjugated molecule within a cell.[1] The PEG4 spacer, a chain of four polyethylene glycol units, enhances the hydrophilicity of the crosslinker, which can improve the solubility of the resulting conjugate and reduce the likelihood of aggregation.[2]

Physicochemical and Technical Data

The following tables summarize the key quantitative data for this compound, compiled from various sources.

Identifier Value Source(s)
CAS Number 1334177-95-5[1]
Molecular Formula C23H33N3O9S2
Molecular Weight 559.65 g/mol
Property Value Source(s)
Purity ≥95%
Appearance Viscous oil or solid
Solubility Soluble in DMSO, DMF, DCM (Dichloromethane)
Storage Conditions Store at -20°C, protected from moisture

Reaction Mechanism and Logical Workflow

The fundamental application of this compound involves a two-step reaction process to link an amine-containing molecule (Molecule A) to a thiol-containing molecule (Molecule B).

First, the NHS ester of the crosslinker reacts with a primary amine on Molecule A, forming a stable amide bond. Subsequently, the pyridyldithiol group of the now-modified Molecule A reacts with a thiol group on Molecule B, creating a disulfide linkage and releasing pyridine-2-thione as a byproduct. The release of pyridine-2-thione can be monitored spectrophotometrically at 343 nm to quantify the extent of the reaction.

The following diagram illustrates the logical workflow of this bioconjugation process.

G Bioconjugation Workflow with this compound cluster_0 Step 1: Amine Modification cluster_1 Step 2: Thiol Conjugation cluster_2 Optional Step 3: Cleavage A Amine-containing Molecule (e.g., Protein) A_mod SPDP-PEG4-Modified Molecule A->A_mod NHS ester reaction (pH 7-8) SPDP_PEG4_NHS This compound SPDP_PEG4_NHS->A_mod A_mod_2 SPDP-PEG4-Modified Molecule B Thiol-containing Molecule (e.g., Drug) Conjugate Molecule A-S-S-Molecule B Conjugate B->Conjugate Disulfide exchange (pH 7-8) A_mod_2->Conjugate Conjugate_2 Molecule A-S-S-Molecule B Conjugate Cleaved_A Molecule A (with free thiol) Conjugate_2->Cleaved_A Reduction of disulfide bond Cleaved_B Molecule B (with free thiol) Conjugate_2->Cleaved_B Reduction of disulfide bond Reducing_Agent Reducing Agent (e.g., DTT) Reducing_Agent->Conjugate_2

Caption: Logical workflow of bioconjugation using this compound.

Experimental Protocols

The following are generalized experimental protocols for the use of this compound in bioconjugation. It is recommended to optimize these protocols for specific applications.

Preparation of Reagents
  • This compound Stock Solution: Immediately before use, dissolve the required amount of this compound in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to a final concentration of 10-20 mM.

  • Reaction Buffer: A suitable reaction buffer is phosphate-buffered saline (PBS) at pH 7.2-8.0. Other non-amine containing buffers such as borate or carbonate buffers are also appropriate. Ensure the buffer is free of thiols.

Protocol for Amine-to-Thiol Crosslinking

This protocol describes the conjugation of an amine-containing protein (Protein-NH2) to a thiol-containing molecule (Molecule-SH).

  • Modification of the Amine-Containing Protein:

    • Dissolve the amine-containing protein in the reaction buffer to a concentration of 1-5 mg/mL.

    • Add the this compound stock solution to the protein solution. The molar ratio of the crosslinker to the protein will need to be optimized, but a starting point of a 10- to 20-fold molar excess of the linker is common.

    • Incubate the reaction mixture for 30-60 minutes at room temperature with gentle stirring.

    • Remove the excess, unreacted crosslinker using a desalting column or dialysis against the reaction buffer.

  • Conjugation to the Thiol-Containing Molecule:

    • Add the thiol-containing molecule to the solution of the purified, SPDP-modified protein. The molar ratio should be optimized, but a 1:1 to 5:1 molar ratio of the thiol-containing molecule to the modified protein is a typical starting point.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

    • The progress of the reaction can be monitored by measuring the absorbance of the released pyridine-2-thione at 343 nm.

  • Purification of the Conjugate:

    • Purify the final conjugate using an appropriate method such as size-exclusion chromatography (SEC) or affinity chromatography to remove any unreacted molecules.

Protocol for Cleavage of the Disulfide Bond
  • Preparation of Reducing Agent: Prepare a solution of a reducing agent such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in a suitable buffer. A common concentration for DTT is 20-50 mM.

  • Cleavage Reaction: Add the reducing agent to the solution of the disulfide-linked conjugate.

  • Incubation: Incubate the reaction mixture for 30 minutes at room temperature.

  • Purification: Remove the reducing agent and the cleaved molecules using a desalting column or dialysis.

Applications in Drug Development

This compound is a valuable tool in the development of targeted therapeutics, particularly in the fields of oncology and immunology.

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapies that utilize a monoclonal antibody to deliver a potent cytotoxic drug specifically to cancer cells. This compound can be used to link the cytotoxic payload (which has been modified to contain a thiol group) to the antibody (via its lysine residues). The resulting disulfide bond is relatively stable in the bloodstream but can be cleaved by the reducing environment within the target cancer cell, releasing the drug and inducing cell death.

The following diagram illustrates the general mechanism of action of an ADC synthesized using a cleavable linker like this compound.

G Mechanism of Action of an Antibody-Drug Conjugate cluster_0 Systemic Circulation cluster_1 Targeting and Internalization cluster_2 Intracellular Drug Release and Action ADC Antibody-Drug Conjugate (Stable Disulfide Linker) Binding ADC Binds to Tumor Antigen Tumor_Cell Tumor Cell (Antigen Expression) Tumor_Cell->Binding Internalization Internalization via Endocytosis Binding->Internalization Endosome Endosome/Lysosome Internalization->Endosome Drug_Release Cleavage of Disulfide Linker (Reducing Environment) Endosome->Drug_Release Released_Drug Released Cytotoxic Drug Drug_Release->Released_Drug Apoptosis Apoptosis (Cell Death) Released_Drug->Apoptosis

Caption: General mechanism of action for an ADC with a cleavable linker.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. This compound can serve as a linker to connect a protein-targeting ligand to an E3 ligase-binding ligand. The flexibility and hydrophilicity of the PEG spacer can be crucial for optimizing the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase, which is a prerequisite for target ubiquitination and subsequent degradation by the proteasome.

The diagram below outlines the catalytic cycle of a PROTAC.

G PROTAC Catalytic Cycle cluster_0 Ternary Complex Formation cluster_1 Ubiquitination and Degradation cluster_2 PROTAC Recycling PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ligase Ternary Complex PROTAC->Ternary_Complex POI Target Protein (Protein of Interest) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Ub_POI Ubiquitinated POI Ubiquitination->Ub_POI Recycled_PROTAC Recycled PROTAC Ubiquitination->Recycled_PROTAC PROTAC is released Proteasome Proteasome Ub_POI->Proteasome Degradation Proteasomal Degradation Proteasome->Degradation Amino_Acids Recycled Amino Acids Degradation->Amino_Acids

Caption: The catalytic cycle of a PROTAC leading to target protein degradation.

Conclusion

This compound is a powerful and versatile heterobifunctional crosslinker with broad applications in life sciences research and drug development. Its well-defined reactivity, the cleavable nature of the disulfide bond, and the beneficial properties imparted by the PEG spacer make it an excellent choice for the synthesis of complex bioconjugates. This guide provides the foundational knowledge for researchers to confidently incorporate this reagent into their experimental designs for creating innovative tools and therapeutics.

References

Methodological & Application

Application Notes and Protocols for Antibody Labeling with SPDP-PEG4-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SPDP-PEG4-NHS ester is a heterobifunctional crosslinker designed for the covalent conjugation of molecules to primary amines on antibodies and other proteins. This reagent is particularly valuable in the development of antibody-drug conjugates (ADCs), diagnostic reagents, and other targeted therapeutics.[1][2] The molecule features three key components:

  • An N-hydroxysuccinimide (NHS) ester group that reacts with primary amines (e.g., the side chain of lysine residues) on the antibody to form a stable amide bond.[1]

  • A pyridyldithiol group that can react with sulfhydryl groups to form a cleavable disulfide bond, or can be used to introduce a thiol-reactive handle onto the antibody.

  • A polyethylene glycol (PEG4) spacer that increases the hydrophilicity of the resulting conjugate, which can help to reduce aggregation and improve solubility.[1]

This document provides a detailed protocol for the labeling of antibodies with this compound, including methods for purification and characterization of the resulting conjugate.

Materials and Reagents

  • Antibody to be labeled (in an amine-free buffer)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5 or Phosphate Buffered Saline (PBS), pH 7.2-7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification/Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K or 40K MWCO)

  • Spectrophotometer

  • Microcentrifuge

  • Low-protein-binding microcentrifuge tubes

Experimental Protocols

Antibody Preparation and Buffer Exchange

It is critical to ensure that the antibody solution is free from any amine-containing buffers (e.g., Tris) or stabilizers (e.g., glycine, BSA), as these will compete with the antibody for reaction with the NHS ester. If your antibody is in such a buffer, a buffer exchange must be performed.

Protocol using Zeba™ Spin Desalting Columns:

  • Column Equilibration:

    • Remove the column's bottom closure and loosen the cap.

    • Place the column in a collection tube and centrifuge at 1,500 x g for 1 minute to remove the storage solution.[3]

    • Place a mark on the side of the column indicating the upward slant of the compacted resin. For all subsequent steps, orient the column in the centrifuge with this mark facing outwards.

    • Add 300 µL of your desired reaction buffer (e.g., PBS, pH 7.4) to the top of the resin.

    • Centrifuge at 1,500 x g for 1 minute. Discard the flow-through.

    • Repeat the wash step two more times.

  • Buffer Exchange:

    • Place the equilibrated column in a new, clean collection tube.

    • Slowly apply your antibody sample to the center of the resin bed.

    • Centrifuge at 1,500 x g for 2 minutes to collect the buffer-exchanged antibody.

    • The antibody is now ready for the labeling reaction. Adjust the concentration to a recommended range of 1-10 mg/mL.

This compound Labeling Reaction

The efficiency of the labeling reaction is dependent on several factors, including the molar ratio of the crosslinker to the antibody, the antibody concentration, pH, and incubation time. It is recommended to perform small-scale trial reactions with varying molar ratios to determine the optimal conditions for your specific antibody and desired degree of labeling (DOL).

Quantitative Data for Reaction Optimization:

Molar Ratio (SPDP-PEG4-NHS : Antibody)Expected Degree of Labeling (DOL)Notes
5:1 - 10:1Low to Moderate (2-4)Good starting point for initial optimization.
10:1 - 20:1Moderate to High (4-8)Commonly used for achieving a higher DOL.
>20:1High (>8)Increased risk of antibody aggregation and potential loss of activity.

Labeling Protocol:

  • Prepare this compound Stock Solution:

    • Allow the vial of this compound to come to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM. For example, dissolve 1 mg of the reagent in the appropriate volume of solvent.

  • Labeling Reaction:

    • Add the calculated volume of the 10 mM this compound stock solution to your antibody solution. It is recommended to add the crosslinker dropwise while gently vortexing the antibody solution.

    • Incubate the reaction mixture for 1-2 hours at room temperature, or overnight at 4°C, with gentle mixing and protected from light.

  • Quench the Reaction (Optional but Recommended):

    • Add the Quenching Buffer (1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature. This step will consume any unreacted NHS ester.

Purification of the Labeled Antibody

After the labeling reaction, it is crucial to remove excess, unreacted this compound and reaction byproducts. This can be achieved using a desalting column as described in the antibody preparation section.

Purification Protocol using Zeba™ Spin Desalting Columns:

  • Equilibrate a Zeba™ Spin Desalting Column with PBS, pH 7.4, as described in the "Antibody Preparation and Buffer Exchange" section.

  • Apply the quenched labeling reaction mixture to the center of the equilibrated column.

  • Centrifuge at 1,500 x g for 2 minutes to collect the purified, labeled antibody.

Characterization of the Labeled Antibody

Determination of the Degree of Labeling (DOL)

The DOL is the average number of SPDP-PEG4 molecules conjugated to each antibody molecule. This can be determined spectrophotometrically by measuring the absorbance of the purified conjugate at 280 nm (for the antibody) and 343 nm (for the released pyridine-2-thione upon reduction of the pyridyldithiol group).

Protocol for DOL Calculation:

  • Measure the absorbance of the purified, labeled antibody solution at 280 nm (A280).

  • To a known volume of the labeled antibody, add a reducing agent such as Dithiothreitol (DTT) to a final concentration of 5-10 mM.

  • Incubate for 30 minutes at room temperature to cleave the disulfide bond and release pyridine-2-thione.

  • Measure the absorbance of the solution at 343 nm (A343).

  • Calculate the DOL using the following equations:

    • Concentration of Antibody (M) = A280 / (ε_antibody * path length)

      • Where ε_antibody for a typical IgG is ~210,000 M⁻¹cm⁻¹.

      • Path length is typically 1 cm.

    • Concentration of Pyridine-2-thione (M) = A343 / (ε_p-2-t * path length)

      • Where ε_p-2-t (molar extinction coefficient of pyridine-2-thione at 343 nm) is ~8,080 M⁻¹cm⁻¹.

    • DOL = Concentration of Pyridine-2-thione / Concentration of Antibody

An ideal DOL for many applications is between 2 and 10.

Further Characterization (Optional)
  • SDS-PAGE: Analyze the labeled antibody under both reducing and non-reducing conditions. A shift in the molecular weight of the heavy and/or light chains under reducing conditions can confirm successful conjugation.

  • Mass Spectrometry: Provides a precise measurement of the mass of the conjugate, allowing for the determination of the distribution of different labeled species.

Storage of Labeled Antibody

For long-term storage, it is recommended to aliquot the purified, labeled antibody into small, single-use volumes and store at -20°C or -80°C in a non-frost-free freezer. Avoid repeated freeze-thaw cycles. For short-term storage (1-2 weeks), 4°C is acceptable. If the conjugate is intended for use in live cells, ensure that any storage buffers are sterile and free of preservatives like sodium azide.

Troubleshooting

IssuePossible CauseRecommended Solution
Low or No Conjugation Presence of amine-containing buffers or stabilizers in the antibody solution.Perform buffer exchange into an amine-free buffer (e.g., PBS).
Hydrolysis of the this compound.Prepare the stock solution immediately before use in anhydrous solvent. Ensure the reagent has been stored properly.
Incorrect pH of the reaction buffer.Ensure the reaction buffer is within the optimal pH range of 7.2-8.5.
Antibody Aggregation High degree of labeling.Reduce the molar ratio of this compound to antibody in the reaction.
Poor antibody stability.Optimize buffer conditions (e.g., pH, ionic strength).
Loss of Antibody Activity Modification of lysine residues in the antigen-binding site.Reduce the degree of labeling. Consider site-specific conjugation methods if activity is consistently lost.

Visualizations

G cluster_prep Antibody Preparation cluster_labeling Labeling Reaction cluster_purification Purification & Characterization Ab_initial Antibody in Storage Buffer Buffer_Exchange Buffer Exchange (e.g., Zeba™ Column) Ab_initial->Buffer_Exchange Ab_ready Antibody in Amine-Free Buffer (1-10 mg/mL) Buffer_Exchange->Ab_ready Reaction Incubate Antibody + Reagent (1-2h RT or O/N 4°C) Ab_ready->Reaction Reagent_prep Prepare 10 mM SPDP-PEG4-NHS in DMSO/DMF Reagent_prep->Reaction Quench Quench with Tris Buffer Reaction->Quench Purify Purify via Desalting Column Quench->Purify Characterize Characterize Conjugate (DOL, SDS-PAGE, MS) Purify->Characterize Store Store at -20°C / -80°C Characterize->Store

Caption: Experimental workflow for antibody labeling.

ReactionMechanism Antibody Antibody-NH₂ (Primary Amine) plus + SPDP_PEG4_NHS This compound Labeled_Ab Antibody-NH-CO-PEG4-SPDP (Labeled Antibody) NHS_byproduct NHS (Byproduct) arrow pH 7.2 - 8.5 plus->arrow arrow->Labeled_Ab arrow->NHS_byproduct     +

Caption: Reaction of this compound with an antibody.

References

Application Notes and Protocols for SPDP-PEG4-NHS Ester in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of the heterobifunctional crosslinker, SPDP-PEG4-NHS ester, in the development of Antibody-Drug Conjugates (ADCs). This document outlines the core principles, detailed experimental protocols, data interpretation, and visualizations to facilitate the successful design and synthesis of ADCs with cleavable disulfide linkers.

Introduction to this compound

This compound is a versatile crosslinker integral to the construction of ADCs.[1][2] Its structure comprises three key components:

  • N-hydroxysuccinimide (NHS) ester: This functional group reacts efficiently with primary amines, such as the lysine residues present on the surface of monoclonal antibodies (mAbs), to form stable amide bonds.[3]

  • Pyridyldithiol (SPDP) group: This group reacts with sulfhydryl (thiol) groups to form a disulfide bond. This disulfide linkage is designed to be stable in systemic circulation but can be cleaved in the reducing environment of the tumor microenvironment or within the target cell, releasing the cytotoxic payload.[4]

  • Polyethylene glycol (PEG4) spacer: The four-unit polyethylene glycol spacer enhances the solubility and biocompatibility of the linker and the resulting ADC, which can help to reduce aggregation and improve pharmacokinetic properties.[5]

The heterobifunctional nature of this compound allows for a sequential two-step conjugation process, providing control over the synthesis of the ADC.

Principle of ADC Synthesis using this compound

The development of an ADC using this linker involves a two-stage process:

  • Antibody Modification: The NHS ester of the linker reacts with lysine residues on the antibody, introducing the pyridyldithiol functionality onto the antibody surface. This creates an "activated" antibody intermediate.

  • Payload Conjugation: A thiol-containing cytotoxic payload is then reacted with the pyridyldithiol-modified antibody. This reaction forms a disulfide bond and releases pyridine-2-thione, which can be monitored spectrophotometrically to follow the reaction progress.

This process results in an ADC where the cytotoxic drug is covalently attached to the antibody via a cleavable disulfide linker.

Data Presentation: Illustrative Quantitative Data

The following tables provide illustrative data that may be obtained during the development of an ADC using this compound. This data is intended for guidance and actual results will vary depending on the specific antibody, payload, and experimental conditions.

Table 1: Molar Ratio Optimization for Desired Drug-to-Antibody Ratio (DAR)

Molar Excess of this compound to AntibodyAverage Drug-to-Antibody Ratio (DAR) by UV-VisAggregation Level (%) by SEC
5-fold2.1< 1%
10-fold3.81.5%
15-fold5.23.2%
20-fold6.55.8%

Table 2: Plasma Stability of an Illustrative ADC (DAR ~4)

Time in Human Plasma (hours)Intact ADC (%)Free Payload (%)
01000
2495.21.8
4891.53.5
7287.35.7
9682.18.9

Table 3: Comparative In Vitro Cytotoxicity (IC50 Values)

Cell LineADC with SPDP-PEG4-NHS Linker (nM)ADC with Non-Cleavable Linker (nM)Free Drug (nM)
Antigen-Positive1.55.80.1
Antigen-Negative> 1000> 10000.1

Experimental Protocols

Materials and Reagents
  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.2-7.5, free of primary amines like Tris)

  • This compound (store at -20°C, protected from moisture)

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Thiol-containing cytotoxic payload

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

  • UV-Vis Spectrophotometer

  • HPLC system (SEC and/or HIC columns)

Protocol 1: Antibody Modification with this compound

This protocol describes the initial step of conjugating the linker to the antibody.

  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer at a concentration of 2-10 mg/mL. If the buffer contains primary amines, perform a buffer exchange into the Reaction Buffer.

    • Bring the antibody solution to room temperature.

  • This compound Stock Solution Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the required amount of this compound in anhydrous DMSO or DMF to prepare a 10-20 mM stock solution. For example, to prepare a 20 mM solution, dissolve 2 mg of this compound (MW: 559.65 g/mol ) in 179 µL of DMSO.

  • Conjugation Reaction:

    • Add the desired molar excess of the this compound stock solution to the antibody solution while gently vortexing. The final concentration of the organic solvent should not exceed 10% (v/v).

    • Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.

  • Purification of the Modified Antibody:

    • Remove excess, unreacted this compound and byproducts by buffer exchange using a desalting column equilibrated with Reaction Buffer.

  • Characterization of the Modified Antibody (Optional but Recommended):

    • The degree of modification (number of pyridyldithiol groups per antibody) can be determined by reducing a small aliquot of the modified antibody with an excess of DTT and measuring the absorbance of the released pyridine-2-thione at 343 nm (ε = 8080 M⁻¹cm⁻¹).

Protocol 2: Conjugation of Thiol-Containing Payload to the Modified Antibody

This protocol outlines the second step of attaching the cytotoxic drug to the activated antibody.

  • Payload Preparation:

    • Dissolve the thiol-containing payload in a suitable organic solvent (e.g., DMSO) to a known concentration.

  • Conjugation Reaction:

    • Add a 1.5 to 5-fold molar excess of the thiol-containing payload solution to the purified, pyridyldithiol-modified antibody solution.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light.

  • Purification of the ADC:

    • Purify the ADC from unreacted payload and other small molecules using a desalting column or size-exclusion chromatography (SEC).

Protocol 3: Characterization of the ADC

This is a common and relatively simple method for determining the average DAR.

  • Measure Absorbance:

    • Measure the absorbance of the purified ADC solution at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the payload (λmax).

  • Calculate Concentrations:

    • The concentrations of the antibody and the payload can be calculated using the Beer-Lambert law and solving a set of simultaneous equations, taking into account the extinction coefficients of the antibody and the payload at both wavelengths.

  • Calculate DAR:

    • DAR = (Molar concentration of payload) / (Molar concentration of antibody)

  • Sample Preparation:

    • Dilute the purified ADC to a suitable concentration (e.g., 1 mg/mL) in the SEC mobile phase.

  • SEC-HPLC Analysis:

    • Inject the sample onto an SEC column and monitor the elution profile at 280 nm.

    • The percentage of monomer, aggregate, and fragment can be determined by integrating the peak areas.

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the potency of the ADC on cancer cell lines.

  • Cell Seeding:

    • Seed antigen-positive and antigen-negative cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC, unconjugated antibody (as a negative control), and free payload (as a positive control) in cell culture medium.

    • Add the diluted compounds to the cells and incubate for 72-96 hours.

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilization buffer.

  • Data Analysis:

    • Measure the absorbance at 570 nm.

    • Calculate the percentage of cell viability relative to untreated controls and plot a dose-response curve to determine the IC50 value for each compound.

Mandatory Visualizations

cluster_0 ADC Synthesis Workflow mAb Monoclonal Antibody (mAb) Activated_mAb Pyridyldithiol-Modified mAb mAb->Activated_mAb NHS Ester Reaction (Lysine Amines) Linker SPDP-PEG4-NHS Ester Linker->Activated_mAb Purification1 Purification (Desalting) Activated_mAb->Purification1 Payload Thiol-Containing Payload ADC Antibody-Drug Conjugate (ADC) Payload->ADC Purification2 Purification (SEC/Desalting) ADC->Purification2 Purification1->ADC Disulfide Bond Formation (Thiol Reaction)

Caption: Workflow for ADC synthesis using this compound.

cluster_1 Mechanism of Payload Release ADC_circ ADC in Circulation (Stable) ADC_tumor ADC at Tumor Site ADC_circ->ADC_tumor Targeting Internalization Internalization into Target Cell ADC_tumor->Internalization Cleavage Disulfide Bond Cleavage (e.g., by Glutathione) Internalization->Cleavage Released_Payload Released Cytotoxic Payload Cleavage->Released_Payload Cell_Death Apoptosis Released_Payload->Cell_Death

Caption: Signaling pathway for ADC-mediated cell killing.

cluster_2 DAR Determination Logic ADC_sample Purified ADC Sample UV_Vis UV-Vis Spectroscopy ADC_sample->UV_Vis HIC Hydrophobic Interaction Chromatography (HIC) ADC_sample->HIC RP_HPLC Reversed-Phase HPLC (RP-HPLC) ADC_sample->RP_HPLC Avg_DAR Average DAR UV_Vis->Avg_DAR HIC->Avg_DAR DAR_dist DAR Distribution HIC->DAR_dist RP_HPLC->Avg_DAR RP_HPLC->DAR_dist

Caption: Logical relationship of methods for DAR analysis.

References

Application Notes and Protocols for Surface Modification of Nanoparticles with SPDP-PEG4-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing SPDP-PEG4-NHS ester for the surface modification of various nanoparticles. This heterobifunctional crosslinker is an invaluable tool for conjugating amine-containing nanoparticles with thiol-containing biomolecules, enabling the development of advanced drug delivery systems, targeted therapeutics, and diagnostic agents.

Introduction to this compound

This compound is a versatile crosslinking reagent that facilitates the covalent attachment of biomolecules to nanoparticle surfaces.[1][2][3] It comprises three key functional components:

  • N-Hydroxysuccinimide (NHS) Ester: This amine-reactive group forms stable amide bonds with primary amines (-NH₂) present on the surface of nanoparticles or molecules.[1][2]

  • Pyridyldithiol (SPDP): This group reacts specifically with sulfhydryl groups (-SH) to form a cleavable disulfide bond.

  • Polyethylene Glycol (PEG4) Spacer: A short, hydrophilic 4-unit polyethylene glycol spacer enhances the solubility and biocompatibility of the modified nanoparticles, reduces non-specific protein binding, and provides flexibility to the conjugated molecule.

The key feature of this linker is the disulfide bond, which is stable under physiological conditions but can be cleaved in the presence of reducing agents like dithiothreitol (DTT) or intracellularly by glutathione (GSH). This redox-responsive property is highly advantageous for controlled drug release within the target cells, which have a significantly higher concentration of glutathione compared to the extracellular environment.

Chemical Structure of this compound:

Molecular Formula: C₂₃H₃₃N₃O₉S₂ Molecular Weight: 559.65 g/mol

Applications in Nanoparticle Surface Modification

The unique properties of this compound make it suitable for a wide range of applications in nanomedicine:

  • Targeted Drug Delivery: Conjugation of targeting ligands such as antibodies, peptides, or aptamers to the surface of drug-loaded nanoparticles to enhance their accumulation at the desired site of action.

  • Controlled Release Systems: The cleavable disulfide bond allows for triggered release of therapeutic agents in the reducing environment of the cell cytoplasm.

  • Bioimaging and Diagnostics: Attachment of fluorescent dyes or imaging agents to nanoparticles for tracking and diagnostic purposes.

  • Protein and Peptide Conjugation: Covalent immobilization of proteins and peptides on nanoparticle surfaces for various biomedical applications.

Experimental Protocols

The following sections provide detailed protocols for the surface modification of three common types of nanoparticles: gold nanoparticles, liposomes, and polymeric nanoparticles.

Surface Modification of Amine-Functionalized Gold Nanoparticles (AuNPs)

This protocol describes the conjugation of this compound to AuNPs that have been pre-functionalized with amine groups. Subsequently, a thiol-containing molecule (e.g., a thiolated antibody or peptide) can be attached.

Materials:

  • Amine-functionalized Gold Nanoparticles (AuNPs)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0, or Borate Buffer, pH 8.0-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Glycine

  • Thiol-containing molecule (e.g., thiolated antibody, peptide)

  • Reducing agent (optional, for cleaving disulfide bonds): Dithiothreitol (DTT)

  • Centrifuge and centrifuge tubes

  • UV-Vis Spectrophotometer

Protocol:

  • Preparation of this compound Stock Solution:

    • Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.

    • Prepare a 10 mM stock solution by dissolving the required amount of this compound in anhydrous DMSO or DMF. For example, dissolve 5.6 mg in 1 mL of solvent.

    • Note: Prepare this solution immediately before use as the NHS ester is susceptible to hydrolysis.

  • Activation of Amine-Functionalized AuNPs:

    • Disperse the amine-functionalized AuNPs in the reaction buffer to a final concentration of 1 mg/mL.

    • Add the this compound stock solution to the AuNP dispersion. The molar ratio of the linker to the amine groups on the AuNP surface should be optimized, but a 10-50 fold molar excess of the linker is a good starting point.

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Quenching of Unreacted NHS Ester:

    • Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate for 30 minutes at room temperature to quench any unreacted NHS ester groups.

  • Purification of SPDP-Functionalized AuNPs:

    • Centrifuge the reaction mixture to pellet the SPDP-functionalized AuNPs. The centrifugation speed and time will depend on the size of the AuNPs.

    • Carefully remove the supernatant containing unreacted linker and byproducts.

    • Resuspend the nanoparticle pellet in fresh reaction buffer.

    • Repeat the centrifugation and resuspension steps 2-3 times to ensure complete removal of unreacted materials.

  • Conjugation of Thiol-Containing Molecule:

    • Resuspend the purified SPDP-functionalized AuNPs in a thiol-free reaction buffer (e.g., PBS, pH 7.2).

    • Add the thiol-containing molecule to the AuNP dispersion. A 2-5 fold molar excess of the thiol-containing molecule over the SPDP groups on the AuNPs is recommended.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing. The reaction progress can be monitored by measuring the release of the pyridine-2-thione byproduct by spectrophotometry at 343 nm.

  • Final Purification:

    • Purify the final conjugated AuNPs using centrifugation as described in step 4 to remove any unreacted thiol-containing molecules.

    • Resuspend the final product in a suitable buffer for storage (e.g., PBS with 0.05% Tween-20).

Workflow for Gold Nanoparticle Modification:

GoldNanoparticleWorkflow Amine_AuNP Amine-Functionalized Gold Nanoparticles Activation Activation (1-2h, RT) Amine_AuNP->Activation SPDP_Linker This compound (in DMSO/DMF) SPDP_Linker->Activation Quenching Quenching (Tris/Glycine) Activation->Quenching Purification1 Purification (Centrifugation) Quenching->Purification1 SPDP_AuNP SPDP-Functionalized AuNPs Purification1->SPDP_AuNP Conjugation Conjugation (2-4h, RT) SPDP_AuNP->Conjugation Thiol_Molecule Thiol-Containing Molecule Thiol_Molecule->Conjugation Purification2 Purification (Centrifugation) Conjugation->Purification2 Final_Product Bioconjugated Gold Nanoparticles Purification2->Final_Product

Workflow for the surface modification of gold nanoparticles.
Surface Modification of Liposomes

This protocol outlines the two-step process for conjugating a thiol-containing antibody to pre-formed liposomes containing an amine-functionalized lipid (e.g., DSPE-PEG-Amine).

Materials:

  • Pre-formed liposomes containing an amine-functionalized lipid

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction Buffer: HEPES-buffered saline (HBS), pH 8.0

  • Thiolated antibody (prepared by reducing the antibody's disulfide bonds or by introducing thiol groups)

  • Size-exclusion chromatography column (e.g., Sephadex G-50)

  • Dialysis membrane (10-14 kDa MWCO)

Protocol:

  • Activation of Liposomes with this compound:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF as described in section 3.1.

    • Add the this compound stock solution to the liposome suspension in HBS, pH 8.0. A 5-10 fold molar excess of the linker relative to the amine-lipid is a common starting point.

    • Incubate the mixture for 1 hour at room temperature with gentle stirring.

  • Removal of Unreacted Linker:

    • Remove unreacted this compound by passing the liposome suspension through a size-exclusion chromatography column equilibrated with HBS, pH 7.4.

    • Alternatively, dialyze the liposome suspension against HBS, pH 7.4, overnight at 4°C.

  • Conjugation of Thiolated Antibody:

    • Add the thiolated antibody to the purified SPDP-functionalized liposomes. A 2-3 fold molar excess of antibody thiols to the SPDP groups on the liposomes is recommended.

    • Incubate the reaction mixture overnight at 4°C with gentle stirring.

  • Final Purification:

    • Separate the antibody-conjugated liposomes from unreacted antibody by size-exclusion chromatography or dialysis.

Logical Relationship for Liposome Functionalization:

LiposomeFunctionalization cluster_liposome Liposome Amine_Lipid Amine-Functionalized Lipid Activation NHS Ester Reaction (Amide Bond Formation) Amine_Lipid->Activation SPDP_Linker This compound SPDP_Linker->Activation SPDP_Liposome SPDP-Functionalized Liposome Activation->SPDP_Liposome Conjugation Thiol-Disulfide Exchange (Disulfide Bond Formation) SPDP_Liposome->Conjugation Thiol_Antibody Thiolated Antibody Thiol_Antibody->Conjugation Targeted_Liposome Antibody-Conjugated Targeted Liposome Conjugation->Targeted_Liposome

Logical steps for liposome surface functionalization.
Surface Modification of Polymeric Nanoparticles (e.g., PLGA)

This protocol describes the surface modification of polymeric nanoparticles that have been synthesized to incorporate amine groups on their surface.

Materials:

  • Amine-functionalized polymeric nanoparticles (e.g., PLGA-PEG-Amine)

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction Buffer: PBS, pH 7.4, or Borate Buffer, pH 8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5

  • Thiol-containing ligand

  • Centrifugation or dialysis equipment for purification

Protocol:

  • Preparation of this compound Solution:

    • Prepare a fresh 10 mM stock solution of this compound in anhydrous DMSO or DMF.

  • Activation of Polymeric Nanoparticles:

    • Disperse the amine-functionalized polymeric nanoparticles in the reaction buffer at a concentration of 5-10 mg/mL.

    • Add the this compound solution to the nanoparticle dispersion (a 10-20 fold molar excess of linker to surface amine groups is a good starting point).

    • React for 2-4 hours at room temperature with continuous, gentle mixing.

  • Quenching and Purification:

    • Add the quenching buffer to a final concentration of 100 mM and incubate for 30 minutes.

    • Purify the nanoparticles by repeated centrifugation and resuspension in fresh buffer (3 cycles) or by dialysis against the reaction buffer overnight at 4°C.

  • Conjugation of Thiol-Containing Ligand:

    • Resuspend the purified SPDP-functionalized nanoparticles in a thiol-free buffer (e.g., PBS, pH 7.2).

    • Add the thiol-containing ligand (2-5 fold molar excess).

    • Incubate for 4-12 hours at room temperature or overnight at 4°C.

  • Final Purification:

    • Purify the final ligand-conjugated nanoparticles using centrifugation or dialysis to remove unreacted ligand.

Characterization and Quantitative Analysis

Successful surface modification should be confirmed and quantified using appropriate analytical techniques.

ParameterMethodPrinciple
Successful Conjugation UV-Vis SpectroscopyMonitor the release of pyridine-2-thione at 343 nm during the thiol-disulfide exchange reaction.
Fourier-Transform Infrared Spectroscopy (FTIR)Identify characteristic peaks of the linker and conjugated molecule.
X-ray Photoelectron Spectroscopy (XPS)Detect the elemental composition of the nanoparticle surface.
Degree of Functionalization DTT AssayCleavage of the disulfide bond by DTT releases pyridine-2-thione, which can be quantified spectrophotometrically at 343 nm to determine the number of SPDP groups.
Fluorescence SpectroscopyIf a fluorescently labeled thiol-molecule is used, its concentration on the nanoparticle can be quantified.
Nanoparticle Size and Zeta Potential Dynamic Light Scattering (DLS)Measure changes in hydrodynamic diameter and surface charge upon modification.
Morphology Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM)Visualize the nanoparticles before and after modification.
Stability DLSMonitor changes in size and polydispersity index (PDI) over time in relevant biological media.

Drug Release and Cellular Uptake

Glutathione-Triggered Drug Release

The disulfide bond in the SPDP linker is susceptible to cleavage by glutathione (GSH), which is present at high concentrations (1-10 mM) inside cells compared to the extracellular environment (2-20 µM). This provides a mechanism for triggered drug release.

Experimental Workflow for Drug Release Study:

DrugReleaseWorkflow Drug_Loaded_NP Drug-Loaded, SPDP-Functionalized Nanoparticles Incubation_Control Incubation in Buffer (e.g., PBS, pH 7.4) Drug_Loaded_NP->Incubation_Control Incubation_GSH Incubation in Buffer with GSH (e.g., 10 mM GSH, pH 7.4) Drug_Loaded_NP->Incubation_GSH Sampling Sample Collection at Different Time Points Incubation_Control->Sampling Incubation_GSH->Sampling Separation Separation of Nanoparticles from Supernatant (Centrifugation/Dialysis) Sampling->Separation Quantification Quantification of Released Drug (e.g., HPLC, UV-Vis) Separation->Quantification Plotting Plot Cumulative Drug Release vs. Time Quantification->Plotting

Workflow for in vitro drug release studies.
Cellular Uptake and Endosomal Escape

Nanoparticles functionalized with targeting ligands via the this compound linker are often internalized by cells through receptor-mediated endocytosis. The subsequent cleavage of the disulfide bond in the reducing environment of the endosome or cytoplasm can facilitate the release of the therapeutic payload and may also play a role in endosomal escape.

Signaling Pathway for Receptor-Mediated Endocytosis and Intracellular Drug Release:

CellularUptakePathway cluster_cell Target Cell Receptor Cell Surface Receptor Binding Binding Receptor->Binding Endosome Endosome Disulfide_Cleavage Disulfide Cleavage (by GSH) Endosome->Disulfide_Cleavage Cytoplasm Cytoplasm (High GSH) Drug_Release Drug Release Drug_Release->Cytoplasm Endosomal_Escape Endosomal Escape Endosomal_Escape->Cytoplasm Targeted_NP Targeted Nanoparticle (with SPDP linker) Targeted_NP->Binding Internalization Internalization (Endocytosis) Binding->Internalization Internalization->Endosome Disulfide_Cleavage->Drug_Release Disulfide_Cleavage->Endosomal_Escape

Cellular uptake and intracellular drug release pathway.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Conjugation Efficiency Hydrolysis of NHS esterPrepare fresh this compound solution immediately before use. Ensure anhydrous solvent.
Inactive thiol groupsEnsure the thiol-containing molecule is freshly prepared or has been treated with a reducing agent (and the reducing agent is subsequently removed).
Incorrect buffer pHFor NHS ester reaction, use pH 7.2-8.5. For thiol reaction, use pH 7.0-7.5. Avoid amine-containing buffers like Tris during the NHS reaction.
Nanoparticle Aggregation Insufficient surface stabilizationEnsure adequate PEGylation. Optimize the concentration of nanoparticles and linker.
Inappropriate buffer conditionsUse buffers with appropriate ionic strength.
Premature Drug Release Instability of the nanoparticle-drug linkageEnsure the drug is stably encapsulated or conjugated.
Presence of reducing agents in the formulationAvoid using reducing agents in the final formulation buffer.

By following these detailed protocols and considering the key parameters, researchers can effectively utilize this compound for the surface modification of nanoparticles, paving the way for the development of novel and effective nanomedicines.

References

Step-by-Step Guide for Protein Crosslinking with SPDP-PEG4-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for using the heterobifunctional crosslinker, SPDP-PEG4-NHS ester, for the covalent conjugation of proteins. These protocols are designed for researchers in life sciences and professionals in drug development who are looking to create stable protein-protein conjugates, antibody-drug conjugates (ADCs), or attach proteins to other molecules for various applications.

Introduction to this compound Crosslinking

This compound is a versatile crosslinking reagent that contains two reactive groups at opposite ends of a polyethylene glycol (PEG) spacer. The N-hydroxysuccinimide (NHS) ester forms a stable amide bond with primary amines (e.g., the side chain of lysine residues or the N-terminus of a protein)[1][2]. The pyridyldithiol (SPDP) group reacts with sulfhydryl groups (e.g., the side chain of cysteine residues) to form a cleavable disulfide bond[3][4]. The PEG4 spacer enhances the solubility of the crosslinker and the resulting conjugate in aqueous solutions[3].

The disulfide bond introduced by the SPDP moiety can be cleaved using reducing agents like dithiothreitol (DTT), allowing for the release of the conjugated molecules under specific conditions. This feature is particularly useful in applications such as drug delivery, where the release of a therapeutic agent at a target site is desired.

Key Features of this compound:

  • Heterobifunctional: Reacts with two different functional groups (amines and sulfhydryls).

  • PEGylated Spacer: The PEG4 spacer increases the solubility and reduces the potential immunogenicity of the conjugate.

  • Cleavable Disulfide Bond: The SPDP group forms a disulfide linkage that can be broken with reducing agents.

  • Versatile Applications: Suitable for creating protein-protein conjugates, antibody-drug conjugates (ADCs), and for immobilizing proteins on surfaces.

Chemical Reaction Mechanism

The crosslinking process with this compound involves two main reactions: the reaction of the NHS ester with a primary amine and the reaction of the SPDP group with a sulfhydryl group.

This compound Reaction Mechanism cluster_0 Step 1: Amine Reaction cluster_1 Step 2: Sulfhydryl Reaction cluster_2 Cleavage (Optional) Protein1_NH2 Protein 1 (with primary amine, e.g., Lysine) Protein1_SPDP Protein 1-PEG4-SPDP (Amide Bond Formation) Protein1_NH2->Protein1_SPDP NHS Ester Reaction (pH 7.2-8.5) SPDP_PEG4_NHS This compound SPDP_PEG4_NHS->Protein1_SPDP Protein_Conjugate Protein 1-S-S-Protein 2 (Disulfide Bond Formation) Protein1_SPDP->Protein_Conjugate Thiol-Disulfide Exchange (pH 7-8) Protein2_SH Protein 2 (with sulfhydryl, e.g., Cysteine) Protein2_SH->Protein_Conjugate Cleaved_Protein1 Protein 1-SH Protein_Conjugate->Cleaved_Protein1 Reduction Cleaved_Protein2 Protein 2-SH Protein_Conjugate->Cleaved_Protein2 Reduction Reducing_Agent Reducing Agent (e.g., DTT) Reducing_Agent->Cleaved_Protein1 Reducing_Agent->Cleaved_Protein2

Figure 1: this compound Reaction Mechanism. This diagram illustrates the two-step reaction of this compound, first with a primary amine on Protein 1, followed by a reaction with a sulfhydryl group on Protein 2 to form a disulfide-linked conjugate. The optional cleavage of the disulfide bond by a reducing agent is also shown.

Experimental Protocols

This section provides detailed protocols for protein crosslinking using this compound. Two primary strategies are presented: amine-to-sulfhydryl conjugation and amine-to-amine conjugation.

Materials and Reagents
  • This compound (store at -20°C, protected from moisture)

  • Protein 1 (to be modified at amine groups)

  • Protein 2 (containing free sulfhydryl groups or to be thiolated)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0, or 50 mM sodium phosphate, 150 mM NaCl, 1 mM EDTA, pH 7.5. Avoid buffers containing primary amines (e.g., Tris).

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

  • Reducing agent (optional, for cleaving disulfide bonds): Dithiothreitol (DTT)

  • Quenching solution (optional): 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Protein concentration assay reagents (e.g., Bradford or BCA assay)

  • SDS-PAGE reagents and equipment for analysis

Protocol 1: Amine-to-Sulfhydryl Conjugation

This protocol is used when one protein has accessible primary amines and the other has free sulfhydryl groups.

Step 1: Preparation of this compound Stock Solution

  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Prepare a 10-20 mM stock solution of this compound in anhydrous DMSO or DMF. For example, to prepare a 20 mM solution, dissolve 11.2 mg of this compound (MW: 559.65 g/mol ) in 1 mL of anhydrous DMSO.

  • Use the stock solution immediately, as NHS esters are susceptible to hydrolysis.

Step 2: Modification of Protein 1 with this compound

  • Dissolve Protein 1 in the Reaction Buffer at a concentration of 1-10 mg/mL.

  • Add the this compound stock solution to the Protein 1 solution. The molar ratio of the crosslinker to the protein will need to be optimized for your specific application. A starting point is a 10- to 20-fold molar excess of the crosslinker.

  • Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.

Step 3: Removal of Excess Crosslinker

  • Remove non-reacted this compound and the NHS byproduct by passing the reaction mixture through a desalting column equilibrated with the Reaction Buffer.

Step 4: Conjugation of Modified Protein 1 with Protein 2

  • Dissolve Protein 2 (containing free sulfhydryls) in the Reaction Buffer.

  • Mix the desalted, SPDP-modified Protein 1 with Protein 2. A 1:1 molar ratio is a good starting point, but this may need to be optimized.

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • The extent of the reaction can be monitored by measuring the release of pyridine-2-thione at 343 nm.

Step 5: Analysis and Purification of the Conjugate

  • Analyze the reaction mixture by SDS-PAGE to confirm the formation of the conjugate. The conjugate will appear as a higher molecular weight band compared to the individual proteins.

  • Purify the protein conjugate using size-exclusion chromatography (SEC) or other appropriate chromatographic methods.

Protocol 2: Amine-to-Amine Conjugation

This protocol is used when both proteins lack free sulfhydryl groups. It involves introducing a sulfhydryl group to one of the proteins after modification with this compound.

Step 1 & 2: Modification of Both Proteins with this compound

  • Follow Steps 1 and 2 from Protocol 1 to separately modify both Protein 1 and Protein 2 with this compound.

  • Remove the excess crosslinker from both protein solutions using separate desalting columns as described in Step 3 of Protocol 1.

Step 3: Generation of a Free Sulfhydryl Group on One Protein

  • Choose one of the SPDP-modified proteins (e.g., Protein 2-SPDP) and treat it with a reducing agent to expose a free sulfhydryl group.

  • Add DTT to the Protein 2-SPDP solution to a final concentration of 20-50 mM.

  • Incubate for 30 minutes at room temperature.

  • Remove the excess DTT and the cleaved pyridine-2-thione using a desalting column equilibrated with the Reaction Buffer. The protein is now Protein 2-SH.

Step 4: Conjugation of the Two Modified Proteins

  • Mix the SPDP-modified Protein 1 with the newly generated sulfhydryl-containing Protein 2-SH.

  • Follow the incubation and analysis steps as described in Steps 4 and 5 of Protocol 1.

Experimental Workflow Diagram

Protein Crosslinking Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification1 Purification cluster_conjugation Conjugation cluster_analysis Analysis & Final Purification A Prepare Protein Solutions (1-10 mg/mL in Reaction Buffer) C Add Crosslinker to Protein 1 (10-20x molar excess) A->C B Prepare this compound Stock Solution (10-20 mM in DMSO) B->C D Incubate (30-60 min at RT or 2h at 4°C) C->D E Remove Excess Crosslinker (Desalting Column) D->E F Mix Modified Protein 1 with Protein 2 E->F G Incubate (1-2h at RT or overnight at 4°C) F->G H Analyze by SDS-PAGE G->H I Purify Conjugate (e.g., Size-Exclusion Chromatography) H->I

Figure 2: General Experimental Workflow for Protein Crosslinking. This flowchart outlines the key steps for performing a protein-protein conjugation using this compound, from initial preparation to final analysis and purification.

Quantitative Data and Analysis

The efficiency of the crosslinking reaction can be influenced by several factors, including the molar ratio of the crosslinker to the protein, protein concentration, pH, and reaction time. It is crucial to optimize these parameters for each specific system.

Effect of Molar Ratio on Crosslinking Efficiency

The molar excess of this compound over the protein is a critical parameter. A higher molar ratio generally leads to a higher degree of labeling, but excessive modification can lead to protein aggregation or loss of activity. The optimal ratio should be determined experimentally.

Table 1: Illustrative Example of the Effect of Molar Ratio on Protein 1 Modification

Molar Ratio (SPDP-PEG4-NHS : Protein 1)Moles of SPDP per Mole of Protein (Determined by A343 of released pyridine-2-thione)Protein Recovery after Desalting (%)
5:12.195
10:14.392
20:17.888
40:112.581

Note: This data is illustrative and the actual results will vary depending on the protein and reaction conditions.

Characterization of the Conjugate

The success of the conjugation reaction can be assessed by several methods:

  • SDS-PAGE: A shift in the molecular weight of the protein bands indicates the formation of a conjugate. Running both reduced and non-reduced samples can confirm the formation of a disulfide-linked conjugate.

  • Size-Exclusion Chromatography (SEC): SEC can be used to separate the conjugate from the unreacted proteins and to estimate its molecular weight.

  • Mass Spectrometry: Mass spectrometry provides a precise measurement of the molecular weight of the conjugate and can be used to determine the number of crosslinker molecules incorporated.

  • Functional Assays: It is important to assess the biological activity of the protein conjugate to ensure that the crosslinking process has not compromised its function.

Enhancement of Solubility with PEGylation

The PEG4 spacer in the crosslinker is known to increase the hydrophilicity and solubility of the resulting protein conjugate. This is particularly beneficial for proteins that are prone to aggregation.

Table 2: Illustrative Example of Solubility Enhancement of a Protein after Conjugation

SampleSolubility in PBS (mg/mL)Aggregation Onset Temperature (°C)
Unmodified Protein1.245
Protein-PEG4-SPDP Conjugate5.855

Note: This data is illustrative and the actual results will vary depending on the protein and the degree of PEGylation.

Troubleshooting

IssuePossible CauseRecommendation
Low Conjugation Efficiency - Inactive crosslinker due to hydrolysis.- Suboptimal pH.- Insufficient molar excess of crosslinker.- Presence of primary amines in the buffer.- Use fresh, anhydrous DMSO/DMF for stock solution.- Ensure the reaction pH is between 7.2 and 8.5 for the NHS ester reaction.- Optimize the molar ratio of crosslinker to protein.- Use a non-amine-containing buffer like PBS.
Protein Aggregation/Precipitation - Excessive modification of the protein.- Hydrophobicity of the protein or crosslinker.- Reduce the molar ratio of the crosslinker.- Decrease the reaction time or temperature.- The PEG spacer should help, but if aggregation persists, consider a more hydrophilic crosslinker.
Loss of Protein Activity - Modification of critical amine or sulfhydryl residues in the active site.- Reduce the molar ratio of the crosslinker.- Perform the conjugation in the presence of a substrate or inhibitor to protect the active site.- Consider site-directed mutagenesis to remove reactive residues from critical regions.
No Release of Conjugated Molecule with DTT - The linkage is not a disulfide bond.- Confirm that the correct crosslinker (SPDP-containing) was used.- Ensure the DTT concentration and incubation time are sufficient for reduction.

Conclusion

This compound is a powerful tool for creating well-defined and cleavable protein conjugates. The protocols provided in this guide offer a starting point for researchers to develop and optimize their specific crosslinking applications. Careful consideration of the reaction parameters and thorough characterization of the resulting conjugates are essential for achieving successful and reproducible results in research and drug development.

References

Application Notes and Protocols for SPDP-PEG4-NHS Ester in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing SPDP-PEG4-NHS ester for the covalent modification of biomolecules. This document details the critical reaction buffer conditions, offers step-by-step experimental protocols, and presents key data to ensure successful and reproducible bioconjugation outcomes.

Introduction to this compound Chemistry

This compound is a heterobifunctional crosslinker that enables the conjugation of molecules containing primary amines to molecules with sulfhydryl groups.[1][2][3] This reagent is comprised of three key components:

  • N-hydroxysuccinimide (NHS) ester: This functional group reacts with primary amines, such as those found on the N-terminus of proteins and the side chain of lysine residues, to form stable amide bonds.[2][4]

  • Pyridyldithiol (SPDP) group: This group reacts specifically with sulfhydryl (-SH) groups to form a reversible disulfide bond.

  • Polyethylene glycol (PEG4) spacer: The PEG linker enhances the solubility of the crosslinker and the resulting conjugate in aqueous solutions, provides flexibility, and reduces steric hindrance.

The formation of a disulfide bond within the linkage allows for the cleavage of the conjugate under reducing conditions, a feature that is highly valuable in applications such as drug delivery and the study of protein interactions.

Critical Reaction Buffer Conditions

The efficiency of the conjugation reaction is highly dependent on the reaction buffer conditions. The pH of the buffer is a particularly critical parameter, as it influences the competing reactions of amine acylation and NHS ester hydrolysis.

pH

The reaction between an NHS ester and a primary amine is most efficient in the pH range of 7.2 to 8.5. A pH of 8.3 to 8.5 is often considered optimal for labeling proteins and antibodies. At lower pH, the primary amine is protonated and less nucleophilic, slowing the reaction rate. Conversely, at higher pH, the rate of hydrolysis of the NHS ester increases significantly, which can lead to lower conjugation yields. The pyridyldithiol group of the SPDP moiety also reacts optimally with sulfhydryls at a pH of 7-8.

Recommended Buffers

Amine-free buffers are essential to prevent the quenching of the NHS ester. Suitable buffers include:

  • Phosphate-Buffered Saline (PBS)

  • Sodium Bicarbonate Buffer

  • Sodium Phosphate Buffer

  • Borate Buffer

  • HEPES Buffer

Caution: Avoid buffers containing primary amines, such as Tris-HCl, as they will compete with the target molecule for reaction with the NHS ester.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound reactions.

ParameterRecommended Condition/ValueNotes
Optimal pH Range (NHS Ester Reaction) 7.2 - 8.5A pH of 8.3-8.5 is often optimal for protein labeling.
Optimal pH Range (SPDP Reaction) 7.0 - 8.0For the reaction with sulfhydryl groups.
Reaction Temperature Room Temperature or 4°CRoom temperature reactions are faster, while 4°C can be used for sensitive proteins.
Reaction Time 1 - 4 hours at Room Temperature; Overnight at 4°COptimization may be required depending on the specific biomolecules.
Molar Excess of this compound 5- to 20-fold molar excess over the proteinThe optimal ratio should be determined experimentally.
Protein Concentration 1 - 10 mg/mLHigher concentrations can improve reaction efficiency.
pHHalf-life of NHS Ester
7.0 (at 0°C)4 - 5 hours
8.01 hour
8.6 (at 4°C)< 10 minutes
9.0< 10 minutes

Experimental Protocols

Protocol 1: General Protein Labeling with this compound

This protocol describes the labeling of a protein containing primary amines with this compound.

Materials:

  • Protein of interest

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M Sodium Phosphate Buffer, pH 7.2-8.0, containing 150 mM NaCl and 1 mM EDTA

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Desalting column or dialysis equipment

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.

  • Prepare the this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 20 mM.

  • Reaction: Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution. Mix gently and immediately.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove the excess, unreacted this compound and byproducts by using a desalting column or by dialysis against a suitable storage buffer (e.g., PBS).

Protocol 2: Conjugation of an SPDP-Modified Protein to a Sulfhydryl-Containing Molecule

This protocol outlines the conjugation of the SPDP-labeled protein from Protocol 1 to a second molecule containing a free sulfhydryl group.

Materials:

  • SPDP-modified protein (from Protocol 1)

  • Sulfhydryl-containing molecule

  • Conjugation Buffer: 0.1 M Sodium Phosphate Buffer, pH 7.2-8.0, containing 150 mM NaCl and 1 mM EDTA

Procedure:

  • Prepare the Sulfhydryl-Containing Molecule: Dissolve the sulfhydryl-containing molecule in the Conjugation Buffer.

  • Conjugation Reaction: Mix the SPDP-modified protein with the sulfhydryl-containing molecule. A slight molar excess of the SPDP-modified protein may be beneficial.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing. The reaction can be monitored by measuring the release of pyridine-2-thione at 343 nm.

  • Purification: Purify the resulting conjugate using size-exclusion chromatography or other appropriate chromatographic techniques to separate the conjugate from unreacted molecules.

Visualizations

Reaction_Mechanism cluster_reactants Reactants cluster_product Product SPDP_PEG4_NHS This compound Amide_Bond Stable Amide Bond (Protein-NH-CO-PEG4-SPDP) SPDP_PEG4_NHS->Amide_Bond + Primary_Amine Primary Amine (e.g., Protein-NH2) Primary_Amine->Amide_Bond NHS NHS byproduct Amide_Bond->NHS releases

Caption: Reaction of this compound with a primary amine.

Experimental_Workflow cluster_step1 Step 1: Protein Preparation cluster_step2 Step 2: Reagent Preparation cluster_step3 Step 3: Conjugation cluster_step4 Step 4: Quenching & Purification A Dissolve Protein in Reaction Buffer (pH 7.2-8.0) C Mix Protein and SPDP-PEG4-NHS A->C B Dissolve SPDP-PEG4-NHS in DMSO/DMF B->C D Incubate (1-2h RT or O/N 4°C) C->D E Add Quenching Buffer (Optional) D->E F Purify via Desalting or Dialysis E->F

Caption: Experimental workflow for protein labeling.

References

Application Notes and Protocols: Calculating Molar Excess of SPDP-PEG4-NHS Ester for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

SPDP-PEG4-NHS ester is a heterobifunctional crosslinker widely used in bioconjugation for covalently linking molecules.[1][2] It incorporates three key functional components:

  • N-hydroxysuccinimide (NHS) ester: This functional group reacts with primary amines (e.g., the side chain of lysine residues or the N-terminus of proteins) to form stable amide bonds.[1][2][3]

  • Pyridyldithiol (SPDP): This group reacts with sulfhydryl (thiol) groups to form a reversible disulfide bond. This linkage can be cleaved using reducing agents like dithiothreitol (DTT).

  • Polyethylene Glycol (PEG4) spacer: The four-unit polyethylene glycol spacer arm enhances the solubility of the crosslinker and the resulting conjugate in aqueous solutions, reduces potential steric hindrance, and can help minimize aggregation.

This combination of features makes this compound a versatile tool for applications such as antibody-drug conjugation (ADCs), protein labeling, and targeted drug delivery. The ability to create a cleavable linkage is particularly valuable for applications requiring the release of a conjugated molecule under specific conditions.

Principle of Conjugation

The conjugation process using this compound typically involves a two-step reaction mechanism. First, the NHS ester end of the linker reacts with primary amines on the target biomolecule. Subsequently, the pyridyldithiol group can react with a sulfhydryl group on a second molecule.

G cluster_step1 Step 1: Amine Reaction cluster_step2 Step 2: Thiol Reaction cluster_cleavage Optional: Cleavage Biomolecule1 Biomolecule 1 (with -NH2) Intermediate Biomolecule 1-PEG4-SPDP Biomolecule1->Intermediate NHS ester reacts with primary amine SPDP_PEG4_NHS This compound SPDP_PEG4_NHS->Intermediate Final_Conjugate Biomolecule 1-S-S-Biomolecule 2 Intermediate->Final_Conjugate Pyridyldithiol reacts with sulfhydryl group Biomolecule2 Biomolecule 2 (with -SH) Biomolecule2->Final_Conjugate Cleaved_Product1 Biomolecule 1-SH Final_Conjugate->Cleaved_Product1 Disulfide bond cleavage Cleaved_Product2 Released Biomolecule 2 DTT Reducing Agent (DTT) DTT->Final_Conjugate

Caption: Reaction mechanism of this compound conjugation.

Calculating Molar Excess

The molar excess of the this compound relative to the biomolecule is a critical parameter that determines the degree of labeling (DOL), which is the average number of linker molecules conjugated to each biomolecule. Using an insufficient amount may lead to low conjugation efficiency, while an excessive amount can result in protein aggregation or loss of biological activity due to modification of critical amine residues.

Step-by-Step Calculation

Step 1: Determine the moles of your biomolecule.

  • Formula: Moles of Biomolecule = (Mass of Biomolecule (g)) / (Molecular Weight of Biomolecule ( g/mol ))

Step 2: Choose the desired molar excess.

  • The optimal molar excess depends on the biomolecule's concentration, the number of available primary amines, and the desired DOL. A common starting point for proteins and antibodies is a 5- to 20-fold molar excess. For labeling 1-10 mg/mL of an antibody (IgG), a 20-fold molar excess typically results in 4-6 linkers per antibody.

Step 3: Calculate the moles of this compound needed.

  • Formula: Moles of this compound = Moles of Biomolecule × Desired Molar Excess

Step 4: Calculate the mass of this compound to weigh.

  • Formula: Mass of this compound (g) = Moles of this compound × Molecular Weight of this compound ( g/mol )

    • The molecular weight of this compound is 559.65 g/mol .

Step 5: Prepare a stock solution and calculate the volume to add.

  • It is best practice to dissolve the this compound in an anhydrous organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use to prevent hydrolysis.

  • Formula: Volume to Add (µL) = (Moles of this compound × 1,000,000) / (Stock Solution Concentration (mM))

Example Calculation
  • Goal: Label 2 mg of an antibody (IgG, MW ≈ 150,000 g/mol ) with a 20-fold molar excess of this compound.

  • Moles of IgG: (0.002 g) / (150,000 g/mol ) = 1.33 × 10⁻⁸ mol

  • Moles of this compound: (1.33 × 10⁻⁸ mol) × 20 = 2.66 × 10⁻⁷ mol

  • Mass of this compound: (2.66 × 10⁻⁷ mol) × (559.65 g/mol ) = 1.49 × 10⁻⁴ g = 0.149 mg

  • Volume to add from a 10 mM stock solution: Prepare a 10 mM stock by dissolving the ester in anhydrous DMSO. Volume to Add = (2.66 × 10⁻⁷ mol × 1,000,000) / 10 mM = 26.6 µL

Data Presentation: Recommended Reaction Parameters

ParameterRecommended Range/ValueNotes
Molar Excess 5- to 20-foldA titration is recommended to find the optimal ratio for a specific application.
pH 7.2 - 8.5A pH of 8.3-8.5 is often a good starting point. Higher pH increases the reaction rate but also the rate of NHS ester hydrolysis.
Temperature Room Temperature (20-25°C) or 4°CReactions can be performed at room temperature or on ice for more sensitive proteins.
Reaction Time 30 minutes - 2 hoursCan be extended to overnight at 4°C.
Buffer Amine-free buffers (e.g., PBS, Borate, Bicarbonate)Buffers containing primary amines like Tris or glycine will compete with the target molecule and must be avoided.
NHS Ester Solvent Anhydrous DMSO or DMFPrepare fresh immediately before use to prevent hydrolysis. The final concentration of organic solvent should typically be below 10%.

Experimental Protocol: Protein Conjugation

This protocol provides a general procedure for conjugating this compound to a protein containing primary amines.

Materials and Reagents
  • Protein to be conjugated

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0, or 0.1 M Bicarbonate buffer, pH 8.3

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Desalting columns or dialysis equipment for purification

Experimental Workflow

G cluster_prep Preparation cluster_reaction Conjugation cluster_cleanup Purification A 1. Prepare Protein Solution (1-10 mg/mL in amine-free buffer) C 3. Add calculated volume of NHS ester to protein solution A->C B 2. Prepare this compound (10 mM stock in anhydrous DMSO) B->C D 4. Incubate (30-60 min at RT or 2h on ice) C->D E 5. Quench Reaction (Add Tris or Glycine) D->E F 6. Purify Conjugate (Desalting column or dialysis) E->F G 7. Characterize Conjugate F->G

Caption: Experimental workflow for protein conjugation.

Detailed Methodology
  • Prepare Protein Solution:

    • Dissolve the protein in the chosen amine-free reaction buffer at a concentration of 1-10 mg/mL.

    • If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the reaction buffer using a desalting column or dialysis.

  • Prepare this compound Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the required amount of the ester in anhydrous DMSO or DMF to make a stock solution (e.g., 10 mM). Vortex briefly to ensure it is fully dissolved.

  • Conjugation Reaction:

    • Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing.

    • Ensure the final concentration of the organic solvent in the reaction mixture does not exceed 10% to avoid protein denaturation.

  • Incubation:

    • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice. Longer incubation times may be necessary for less reactive proteins, which can be done overnight at 4°C.

  • Quenching (Optional but Recommended):

    • To stop the reaction, add a quenching buffer containing primary amines (e.g., Tris or glycine) to a final concentration of 20-50 mM. This will react with any excess, unreacted NHS ester. Incubate for an additional 15-30 minutes.

  • Purification of the Conjugate:

    • Remove excess, non-reacted this compound and reaction byproducts (e.g., N-hydroxysuccinimide) using a desalting column, spin filtration, or dialysis against an appropriate buffer (e.g., PBS).

  • Characterization:

    • The purified conjugate can now be used for downstream applications. The degree of labeling can be determined by measuring the release of pyridine-2-thione at 343 nm after reducing a small aliquot of the conjugate with DTT.

References

Application Notes and Protocols for Creating Fluorescent Probes Using SPDP-PEG4-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The SPDP-PEG4-NHS ester is a heterobifunctional crosslinker designed for the versatile and efficient creation of fluorescent probes, antibody-drug conjugates (ADCs), and other targeted biomolecules.[1][2][3] This reagent features three key components:

  • N-hydroxysuccinimide (NHS) Ester: An amine-reactive group that forms a stable amide bond with primary amines, such as the side chain of lysine residues in proteins or amine-modified fluorophores.[4][] The reaction is most efficient at a pH range of 7.2 to 8.5.

  • Pyridyldithiol (SPDP) Group: A thiol-reactive group that forms a cleavable disulfide bond with sulfhydryl groups, such as those found in cysteine residues. This reaction releases pyridine-2-thione, which can be quantified by measuring absorbance at 343 nm to monitor the conjugation progress.

  • Polyethylene Glycol (PEG4) Spacer: A short, hydrophilic tetra-polyethylene glycol chain that confers significant advantages to the resulting conjugate.

The heterobifunctional nature of this linker allows for controlled, sequential conjugation, minimizing the formation of unwanted homodimers. The disulfide bond introduced by the SPDP group provides a cleavable linkage, which is particularly useful for applications requiring the release of a payload within a reducing environment, such as the cytoplasm of a cell.

Application Note 1: The Advantages of PEGylation in Fluorescent Probes

The inclusion of a PEG spacer in a linker molecule, a process known as PEGylation, offers numerous benefits that enhance the performance of fluorescent probes. PEG is hydrophilic, flexible, and biocompatible, which helps to overcome common issues associated with conjugating often-hydrophobic organic fluorophores to biomolecules.

Key advantages include:

  • Improved Solubility: The hydrophilic PEG chain increases the overall water solubility of the final conjugate, preventing aggregation and precipitation in aqueous buffers.

  • Reduced Non-Specific Binding: PEG creates a hydration shell that can mask the hydrophobic fluorophore, thereby reducing non-specific interactions with proteins and cell membranes, leading to lower background signals in imaging applications.

  • Enhanced Stability: PEGylation can protect the attached biomolecule from enzymatic degradation, increasing its stability and circulation half-life in vivo.

  • Increased Quantum Yield: By creating space between the fluorophore and the biomolecule, the PEG spacer can reduce quenching effects and increase the quantum yield of the dye.

  • Improved Biocompatibility: PEG is generally non-toxic and non-immunogenic, making it suitable for in vivo applications.

Table 1: Performance Comparison of PEGylated vs. Non-PEGylated Probes
Performance MetricNon-PEGylated ProbePEGylated ProbeBenefit of PEGylationReference
Quantum Yield LowerSignificantly IncreasedReduced self-quenching and enhanced fluorescence.
Nonspecific Cell Binding HighSignificantly ReducedLower background signal and improved target specificity.
In Vivo Clearance Slower, high retention in non-target tissuesFaster, pronounced renal eliminationImproved signal-to-noise ratio for in vivo imaging.
Blood Half-life 0.06 ± 0.01 % ID/g 1 h p.i.0.23 ± 0.01 % ID/g 1 h p.i.Prolonged circulation time for sustained targeting.
Tumor Visibility (In Vivo) Lower brilliance1.3-fold greater brillianceClearer and more prominent tumor detection.

Experimental Protocols

Protocol 1: Two-Step Synthesis of a Fluorescent Antibody Probe

This protocol describes the conjugation of an amine-containing fluorescent dye to a thiol-containing antibody. This is achieved by first "activating" the dye with the this compound and then reacting the dye-linker complex with a reduced antibody.

G cluster_0 Step A: Dye Activation cluster_1 Step B: Antibody Preparation cluster_2 Step C & D: Conjugation and Purification AmineDye Amine-Containing Fluorescent Dye ActivatedDye Activated Dye (Dye-PEG4-SPDP) AmineDye->ActivatedDye NHS Ester Reaction (pH 8.0-8.5) Linker This compound Linker->ActivatedDye Antibody Antibody (IgG) with Disulfide Bonds ReducedAb Reduced Antibody with Free Thiols (-SH) Antibody->ReducedAb Reduction (e.g., TCEP) FinalProbe Fluorescent Antibody Probe Purification Purification (Size-Exclusion Chromatography) FinalPurifiedProbe Purified Probe

Caption: Two-step reaction for labeling an antibody with a fluorescent dye.

Protocol 2: Characterization by Calculating Degree of Labeling (DOL)

The Degree of Labeling (DOL or F/P ratio) is the average number of fluorophore molecules conjugated to each antibody molecule. An optimal DOL is crucial, as under-labeling results in a weak signal, while over-labeling can cause fluorescence quenching and loss of antibody function. For antibodies, the optimal DOL is typically between 2 and 10.

  • Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of the purified fluorescent probe at two wavelengths:

    • 280 nm (A₂₈₀): The absorbance maximum for the protein.

    • Aₘₐₓ: The absorbance maximum for the specific fluorescent dye used.

  • Calculate Protein Concentration: The dye also absorbs light at 280 nm, so a correction factor (CF) is needed. The CF is the ratio of the dye's absorbance at 280 nm to its absorbance at its Aₘₐₓ.

    • Corrected Protein Absorbance (A₂₈₀_corr) = A₂₈₀ - (Aₘₐₓ × CF)

    • Protein Concentration (M) = A₂₈₀_corr / ε_protein

      • Where ε_protein is the molar extinction coefficient of the antibody (for IgG, typically ~210,000 M⁻¹cm⁻¹).

  • Calculate Dye Concentration:

    • Dye Concentration (M) = Aₘₐₓ / ε_dye

      • Where ε_dye is the molar extinction coefficient of the fluorescent dye at Aₘₐₓ (provided by the dye manufacturer).

  • Calculate DOL:

    • DOL = Dye Concentration (M) / Protein Concentration (M)

Application Note 2: Troubleshooting Guide

Table 2: Common Issues and Solutions in Fluorescent Probe Synthesis
ProblemPotential Cause(s)Recommended Solution(s)Reference
Low/No Labeling Incorrect Buffer: Buffer contains primary amines (Tris, glycine) that compete with the target protein for the NHS ester.Perform buffer exchange into a non-amine buffer (e.g., PBS, Borate, HEPES) before starting the conjugation.
Hydrolyzed NHS Ester: Reagent was exposed to moisture or the reaction pH was too high (>8.5) for an extended period.Always equilibrate the NHS ester vial to room temperature before opening. Prepare solutions in anhydrous DMSO or DMF immediately before use. Maintain reaction pH between 7.2-8.5.
Inactive Antibody: Antibody was denatured or thiols were re-oxidized before conjugation.Ensure proper handling and storage of the antibody. If using a reducing agent that must be removed (like DTT), perform the conjugation step immediately after removal.
Precipitation of Conjugate Over-labeling: A high degree of labeling with hydrophobic dyes can decrease the solubility of the protein conjugate.Reduce the molar ratio of dye:protein in the conjugation reaction. Use a desalting column to efficiently remove unreacted hydrophobic dye.
Low Protein Concentration: The reaction is less efficient at very low protein concentrations.Concentrate the protein solution to at least 1-2 mg/mL before labeling.
High Background Signal in Assay Unreacted Dye: Incomplete removal of free dye during purification.Improve purification by using a longer size-exclusion column or performing dialysis with several buffer changes.
Non-specific Binding: The probe is binding to unintended targets.Increase the number and stringency of washing steps in the final application (e.g., immunofluorescence). Use an appropriate blocking agent. The PEG linker is designed to minimize this issue.
Loss of Antibody Activity Labeling of Antigen-Binding Site: Lysine residues within the antigen-binding site were modified.Reduce the DOL by lowering the dye:protein molar ratio. While NHS ester chemistry is random, a lower DOL reduces the statistical probability of modifying critical residues.

Application Note 3: Using Fluorescent Probes for Cellular Imaging

Fluorescently labeled antibodies created with this compound are powerful tools for visualizing specific proteins in cells and tissues via techniques like immunofluorescence (IF) microscopy and flow cytometry. The probe allows for the precise localization and, in some cases, quantification of a target protein within cellular compartments.

Caption: General workflow for using a fluorescent probe in immunofluorescence.

In a typical immunofluorescence experiment, cells are first fixed to preserve their structure and then permeabilized to allow the antibody probe to enter the cell. A blocking step is performed to prevent the probe from binding non-specifically. The cells are then incubated with the fluorescently labeled primary antibody, which binds specifically to its target protein. After washing away any unbound probes, the cells are imaged using a fluorescence microscope. The resulting image reveals the subcellular localization of the target protein, providing insights into its function and its role in cellular signaling pathways.

References

Application Notes and Protocols for SPDP-PEG4-NHS Ester in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by hijacking the cell's natural ubiquitin-proteasome system.[1] These heterobifunctional molecules are composed of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component, influencing the PROTAC's solubility, cell permeability, and the stability and geometry of the ternary complex (POI-PROTAC-E3 ligase), all of which are crucial for efficient protein degradation.[2][3]

This document provides detailed application notes and protocols for the use of SPDP-PEG4-NHS ester, a versatile heterobifunctional linker, in the synthesis of PROTACs. This linker features an N-hydroxysuccinimide (NHS) ester for reaction with primary amines and a pyridyldithiol (SPDP) group for reaction with thiols, connected by a 4-unit polyethylene glycol (PEG) chain. The PEG component enhances the hydrophilicity of the resulting PROTAC, which can improve solubility and cell permeability.[4] The SPDP group introduces a cleavable disulfide bond, which can be useful for certain experimental designs, such as probe development and drug delivery systems.[5]

Physicochemical Properties of this compound

A clear understanding of the linker's properties is essential for the rational design of PROTACs. The table below summarizes the key physicochemical properties of this compound.

PropertyValueReference
Molecular Weight 559.65 g/mol
Molecular Formula C23H33N3O9S2
Spacer Arm Length ~25.7 Å
Reactivity of NHS Ester Primary amines (e.g., lysine residues, N-terminus of proteins, or amine-functionalized small molecules)
Reactivity of SPDP Group Thiols (e.g., cysteine residues)
Solubility Soluble in organic solvents such as DMSO and DMF

PROTAC Synthesis Workflow using this compound

The synthesis of a PROTAC using this compound is a sequential process that involves the reaction of the linker with the POI ligand and the E3 ligase ligand. The order of addition can be varied depending on the functional groups present on the ligands. A general workflow is depicted below.

PROTAC_Synthesis_Workflow cluster_step1 Step 1: Synthesis of Intermediate cluster_step2 Step 2: Final PROTAC Synthesis cluster_step3 Step 3: Purification & Characterization POI_Ligand POI Ligand (with amine or thiol) Intermediate POI Ligand-Linker Intermediate POI_Ligand->Intermediate Reaction 1 Linker This compound Linker->Intermediate PROTAC Final PROTAC Intermediate->PROTAC Reaction 2 E3_Ligand E3 Ligase Ligand (with corresponding functional group) E3_Ligand->PROTAC Purification Purification (e.g., HPLC) PROTAC->Purification Characterization Characterization (e.g., NMR, MS) Purification->Characterization

A general workflow for the synthesis of a PROTAC using a heterobifunctional linker.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of a hypothetical PROTAC targeting a kinase (with a cysteine residue for conjugation) and recruiting the E3 ligase Cereblon (using a pomalidomide-based ligand with an amine handle).

Protocol 1: Conjugation of this compound to an Amine-Containing E3 Ligase Ligand

This protocol describes the reaction of the NHS ester end of the linker with an amine-functionalized E3 ligase ligand (e.g., a derivative of pomalidomide or thalidomide).

Materials:

  • This compound

  • Amine-containing E3 ligase ligand (e.g., 4-aminomethyl-pomalidomide)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • High-Performance Liquid Chromatography (HPLC) system for purification

  • Mass Spectrometer (MS) and Nuclear Magnetic Resonance (NMR) spectrometer for characterization

Procedure:

  • Dissolution of Reagents:

    • Dissolve the amine-containing E3 ligase ligand (1.0 equivalent) in anhydrous DMF.

    • In a separate vial, dissolve this compound (1.1 equivalents) in anhydrous DMF.

  • Reaction Setup:

    • To the solution of the E3 ligase ligand, add DIPEA (2.0 equivalents).

    • Slowly add the solution of this compound to the E3 ligase ligand solution while stirring.

  • Reaction Conditions:

    • Stir the reaction mixture at room temperature under a nitrogen atmosphere for 4-12 hours.

    • Monitor the reaction progress by LC-MS to confirm the formation of the desired intermediate product.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with ethyl acetate and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by preparative HPLC to obtain the E3 ligase ligand-linker intermediate.

  • Characterization:

    • Confirm the identity and purity of the purified intermediate by MS and NMR spectroscopy.

Protocol 2: Conjugation of the Intermediate to a Thiol-Containing POI Ligand

This protocol describes the reaction of the SPDP group of the E3 ligase ligand-linker intermediate with a thiol-containing POI ligand (e.g., a kinase inhibitor with a cysteine-reactive handle).

Materials:

  • Purified E3 ligase ligand-linker intermediate from Protocol 1

  • Thiol-containing POI ligand

  • Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-7.5)

  • Anhydrous DMF or DMSO

  • HPLC system for purification

  • MS and NMR spectrometers for characterization

Procedure:

  • Dissolution of Reagents:

    • Dissolve the E3 ligase ligand-linker intermediate (1.0 equivalent) in a minimal amount of DMF or DMSO.

    • Dissolve the thiol-containing POI ligand (1.2 equivalents) in the reaction buffer.

  • Reaction Setup:

    • Slowly add the solution of the intermediate to the POI ligand solution with gentle stirring.

  • Reaction Conditions:

    • Stir the reaction mixture at room temperature for 2-8 hours. The reaction can be monitored by observing the release of pyridine-2-thione, a byproduct of the SPDP reaction, by measuring the absorbance at 343 nm.

    • Monitor the formation of the final PROTAC product by LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, purify the crude product by preparative HPLC.

  • Characterization:

    • Confirm the identity, purity, and structure of the final PROTAC by high-resolution MS and NMR spectroscopy.

Data Presentation: Evaluating PROTAC Performance

The efficacy of a synthesized PROTAC is evaluated by its ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The following table presents hypothetical data for a PROTAC synthesized using an this compound linker, targeting a specific kinase.

PROTAC IDLinkerTarget ProteinCell LineDC50 (nM)Dmax (%)
PROTAC-X This compoundKinase YCancer Cell Line Z50>90
Control 1 POI Ligand onlyKinase YCancer Cell Line ZNo degradation0
Control 2 E3 Ligand onlyKinase YCancer Cell Line ZNo degradation0

PROTAC Mechanism of Action and Signaling Pathway

The synthesized PROTAC mediates the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the target protein. The signaling pathway below illustrates this process.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC (PROTAC-X) E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Target Protein (Kinase Y) POI->Ternary_Complex E3_Ligase->Ternary_Complex Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Proteasome->Degradation Degradation

Mechanism of action for a PROTAC, leading to targeted protein degradation.

Conclusion

This compound is a valuable tool for the synthesis of PROTACs, offering a straightforward conjugation strategy for ligands containing amine and thiol functional groups. The incorporated PEG linker can impart favorable physicochemical properties to the final PROTAC molecule. The detailed protocols and conceptual framework provided in these application notes are intended to guide researchers in the successful design, synthesis, and evaluation of novel protein degraders. As with any PROTAC development campaign, optimization of the linker length and composition, as well as the attachment points on the ligands, is often necessary to achieve optimal degradation efficiency.

References

Application Notes and Protocols for SPDP-PEG4-NHS Ester in Peptide Mapping and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SPDP-PEG4-NHS ester is a heterobifunctional, cleavable crosslinking reagent widely employed in the structural and functional analysis of peptides and proteins. Its design incorporates three key features: an N-hydroxysuccinimide (NHS) ester for covalent linkage to primary amines (e.g., lysine residues and N-termini), a pyridyldithiol group for reaction with sulfhydryl groups (e.g., cysteine residues), and a hydrophilic 4-unit polyethylene glycol (PEG) spacer.[1][2] This unique combination of features makes it an invaluable tool for a range of applications, including peptide mapping, protein-protein interaction studies, and the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

The integrated PEG4 spacer enhances the solubility of the crosslinker and the resulting conjugates in aqueous solutions, mitigating the aggregation issues often associated with more hydrophobic crosslinkers.[3] The disulfide bond within the pyridyldithiol group is readily cleavable by reducing agents such as dithiothreitol (DTT), allowing for the separation of crosslinked peptides for mass spectrometry analysis.[4][5] This cleavability is a crucial feature for simplifying complex mass spectra and facilitating the identification of crosslinked peptide pairs.

These application notes provide detailed protocols for the use of this compound in peptide mapping and analysis, with a focus on chemical crosslinking mass spectrometry (CX-MS), antibody-drug conjugate (ADC) characterization, and its application in PROTAC-mediated protein degradation studies.

Chemical Properties and Reaction Scheme

This compound reacts in a two-step process. First, the NHS ester forms a stable amide bond with a primary amine on a peptide or protein at a physiological to slightly alkaline pH (7.2-8.5). Subsequently, the pyridyldithiol group reacts with a sulfhydryl group to form a disulfide bond, releasing pyridine-2-thione, which can be monitored spectrophotometrically at 343 nm to quantify the reaction.

Reaction Scheme:

cluster_0 Step 1: Amination cluster_1 Step 2: Disulfide Bond Formation Peptide1_NH2 Peptide 1 (with primary amine) Peptide1_SPDP Peptide 1 (Amine-Modified) Peptide1_NH2->Peptide1_SPDP pH 7.2-8.5 SPDP_PEG4_NHS This compound SPDP_PEG4_NHS->Peptide1_SPDP NHS NHS (leaving group) Peptide2_SH Peptide 2 (with sulfhydryl) Crosslinked_Peptide Crosslinked Peptides (Peptide 1 - S-S - Peptide 2) Peptide2_SH->Crosslinked_Peptide Pyridine_2_thione Pyridine-2-thione Peptide1_SPDP_clone->Crosslinked_Peptide pH 7-8

Caption: Reaction mechanism of this compound.

Application 1: Peptide Mapping using Chemical Crosslinking Mass Spectrometry (CX-MS)

CX-MS is a powerful technique for elucidating protein-protein interactions and mapping the three-dimensional structure of protein complexes. The workflow involves covalently linking interacting proteins, digesting the crosslinked complex into peptides, and identifying the crosslinked peptides by mass spectrometry.

Experimental Workflow for CX-MS

Start Protein Complex Crosslinking Crosslinking with This compound Start->Crosslinking Quenching Quench Reaction Crosslinking->Quenching Digestion Proteolytic Digestion (e.g., Trypsin) Quenching->Digestion Enrichment Enrichment of Crosslinked Peptides (e.g., SCX Chromatography) Digestion->Enrichment LC_MS LC-MS/MS Analysis Enrichment->LC_MS Data_Analysis Data Analysis (Identification of Crosslinked Peptides) LC_MS->Data_Analysis End Structural Insights Data_Analysis->End

Caption: General workflow for CX-MS analysis.

Detailed Protocol for CX-MS

1. Materials and Reagents:

  • This compound (store at -20°C, desiccated)

  • Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF), anhydrous

  • Protein complex of interest in a suitable buffer (e.g., HEPES, PBS, pH 7.2-8.0)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Strong Cation Exchange (SCX) chromatography columns

  • C18 desalting columns

  • Mass spectrometer with fragmentation capabilities (e.g., Orbitrap)

2. Crosslinking Reaction:

  • Equilibrate the vial of this compound to room temperature before opening to prevent condensation.

  • Prepare a 20 mM stock solution of this compound in anhydrous DMSO or DMF. For example, dissolve 2 mg of the reagent in 179 µL of solvent.

  • Add the crosslinker stock solution to the protein sample at a final molar excess ranging from 25:1 to 100:1 (crosslinker:protein). The optimal ratio should be determined empirically.

  • Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.

  • Quench the reaction by adding the quenching buffer to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.

3. Sample Preparation for Mass Spectrometry:

  • Denature the crosslinked protein sample by adding urea to a final concentration of 8 M.

  • Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating for 1 hour at 37°C.

  • Alkylate free sulfhydryl groups by adding IAA to a final concentration of 20 mM and incubating for 30 minutes at room temperature in the dark.

  • Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 1 M.

  • Digest the protein with trypsin at a 1:50 (w/w) enzyme-to-protein ratio overnight at 37°C.

4. Enrichment of Crosslinked Peptides: Crosslinked peptides are often low in abundance compared to linear peptides. Enrichment is therefore a critical step. Strong Cation Exchange (SCX) chromatography is a common method for this purpose, as crosslinked peptides typically carry a higher charge state.

  • Equilibrate an SCX column with a low-salt buffer.

  • Load the digested peptide mixture onto the column.

  • Wash the column with the low-salt buffer to remove unbound peptides.

  • Elute the crosslinked peptides using a step gradient of increasing salt concentration.

  • Desalt the enriched fractions using C18 columns prior to LC-MS/MS analysis.

5. LC-MS/MS Analysis and Data Interpretation:

  • Analyze the enriched fractions by LC-MS/MS.

  • The disulfide bond in the SPDP linker can be cleaved in the gas phase during fragmentation (CID or HCD), simplifying the spectra.

  • Utilize specialized software for the identification of crosslinked peptides, such as pLink, MeroX, or MaxLynx. These programs can handle the complexity of matching MS/MS spectra to pairs of peptides.

ParameterTypical Value/RangeReference
Crosslinker:Protein Molar Ratio25:1 to 100:1
Reaction Time30-60 minutes
Quenching AgentTris-HCl
Enrichment MethodSCX Chromatography
MS Data Analysis SoftwarepLink, MeroX, MaxLynx

Application 2: Characterization of Antibody-Drug Conjugates (ADCs)

Peptide mapping is a critical quality attribute assessment for ADCs, used to confirm the identity of the antibody and to identify the conjugation sites of the drug-linker payload. The hydrophobicity of the payload can make analysis challenging, often requiring optimization of the peptide mapping protocol.

Experimental Workflow for ADC Peptide Mapping

Start Antibody-Drug Conjugate (ADC) Denaturation Denaturation Start->Denaturation Reduction_Alkylation Reduction and Alkylation Denaturation->Reduction_Alkylation Digestion Proteolytic Digestion Reduction_Alkylation->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Peptide Mapping and Conjugation Site Identification LC_MS->Data_Analysis End ADC Characterization Data_Analysis->End

Caption: Workflow for ADC peptide mapping.

Detailed Protocol for ADC Peptide Mapping

1. Sample Preparation:

  • Denature the ADC sample (typically 100 µg) in a buffer containing a denaturant such as guanidine-HCl or urea.

  • Reduce the disulfide bonds with DTT.

  • Alkylate the free cysteines with IAA.

  • Perform a buffer exchange into a digestion-compatible buffer (e.g., 50 mM Tris-HCl, pH 8.0).

  • Digest the ADC with an appropriate protease (e.g., trypsin, Lys-C). The choice of protease can be critical for generating peptides of suitable length for MS analysis.

2. LC-MS/MS Analysis:

  • Perform reversed-phase HPLC separation of the peptide digest. A gradient with an organic solvent such as acetonitrile is used for elution.

  • The eluent is directly coupled to a high-resolution mass spectrometer.

  • Acquire MS and MS/MS data. The MS/MS data will contain fragment ions from both the peptide and the conjugated drug-linker, which can be used for identification.

3. Data Analysis:

  • Use protein sequencing software to identify the peptides from the MS/MS data.

  • Manually or automatically identify the spectra corresponding to drug-conjugated peptides. The presence of characteristic fragment ions from the payload can aid in this identification.

  • The identified conjugated peptides reveal the specific lysine or other amine-containing residues where the this compound has attached.

ParameterDescriptionReference
Sample Amount~100 µgN/A
ProteaseTrypsin, Lys-C
LC ColumnReversed-phase C18
MS AnalysisHigh-resolution MS/MS
Data InterpretationIdentification of drug-conjugated peptides

Application 3: PROTAC-Mediated Protein Degradation

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. This compound can be used as a linker in the synthesis of PROTACs, connecting the target protein-binding ligand to the E3 ligase-binding ligand.

PROTAC Signaling Pathway

PROTAC PROTAC (Target Binder - Linker - E3 Ligase Binder) Ternary_Complex Ternary Complex Formation (Target-PROTAC-E3 Ligase) PROTAC->Ternary_Complex Target_Protein Target Protein Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of Target Protein Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation Recycling PROTAC Recycling Degradation->Recycling Recycling->PROTAC

Caption: Mechanism of PROTAC-mediated protein degradation.

While a detailed protocol for PROTAC synthesis is beyond the scope of these application notes, peptide mapping with this compound can be used to study the interaction between a PROTAC and its target protein or the E3 ligase. By crosslinking the PROTAC to its binding partners, the interaction sites can be mapped, providing valuable information for the design and optimization of more effective PROTACs. The CX-MS protocol described in Application 1 can be adapted for this purpose.

Concluding Remarks

This compound is a versatile and powerful tool for researchers in proteomics and drug development. Its cleavable nature and enhanced solubility make it well-suited for a variety of applications that rely on the precise identification of crosslinked peptides by mass spectrometry. The protocols provided here offer a starting point for the use of this reagent in peptide mapping for structural biology, ADC characterization, and the study of PROTAC-mediated protein degradation. As with any chemical crosslinking experiment, optimization of reaction conditions is crucial for achieving the desired results.

References

Application Notes and Protocols for the Removal of Excess SPDP-PEG4-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the effective removal of unreacted SPDP-PEG4-NHS ester following a bioconjugation reaction. The selection of the appropriate purification method is critical to ensure the purity, quality, and functionality of the resulting conjugate, which is essential for downstream applications in research, diagnostics, and therapeutic development.

Introduction

This compound is a heterobifunctional crosslinker commonly used in bioconjugation.[1][2][3] It contains an N-hydroxysuccinimide (NHS) ester that reacts with primary amines and a pyridyldithiol group that reacts with sulfhydryls.[1][4] The polyethylene glycol (PEG) spacer enhances the solubility of the crosslinker and the resulting conjugate. After the conjugation reaction, it is imperative to remove any excess, unreacted this compound and its hydrolysis byproducts to prevent batch-to-batch variability and potential side reactions in subsequent applications. This document outlines three common and effective methods for this purification step: Size Exclusion Chromatography (SEC), Dialysis, and Tangential Flow Filtration (TFF).

Method Selection and Comparison

The choice of purification method depends on several factors, including the scale of the reaction, the properties of the biomolecule, the required final purity, and the available equipment. The following table summarizes the key characteristics of each method to aid in selection.

FeatureSize Exclusion Chromatography (SEC)DialysisTangential Flow Filtration (TFF)
Principle Separation based on hydrodynamic volume (size)Diffusion across a semi-permeable membrane based on a concentration gradientSize-based separation using a semi-permeable membrane with cross-flow to minimize fouling
Speed Fast (minutes to a few hours)Slow (hours to days)Fast to moderate (hours)
Scale Analytical to preparativeLab scale to process scaleLab scale to large-scale manufacturing
Resolution HighLowModerate to high
Protein Recovery Typically >90%Typically >95%Typically >95%
Removal Efficiency Very highHighVery high
Key Advantage High resolution and speedSimple setup, gentle on samplesScalable, can concentrate and diafilter in one system
Considerations Potential for sample dilution, column costTime-consuming, potential for sample loss due to non-specific bindingRequires specialized equipment, potential for shear stress on sensitive molecules

Experimental Protocols

Size Exclusion Chromatography (SEC)

SEC, also known as gel filtration, separates molecules based on their size as they pass through a column packed with a porous resin. Larger molecules, such as the conjugated protein, are excluded from the pores and elute first, while smaller molecules, like the excess this compound, enter the pores and have a longer path, thus eluting later.

Workflow for SEC Purification

SEC_Workflow cluster_prep Preparation cluster_proc Process cluster_coll Collection & Analysis p1 Equilibrate SEC Column r1 Load Reaction Mixture p1->r1 p2 Prepare Mobile Phase p2->r1 r2 Isocratic Elution r1->r2 c1 Collect Fractions r2->c1 a1 Analyze Fractions (UV-Vis, SDS-PAGE) c1->a1 c2 Pool Pure Fractions a1->c2

Caption: Workflow for removal of excess linker using SEC.

Protocol:

  • Column and Buffer Selection:

    • Choose an SEC column with a fractionation range appropriate for the size of your biomolecule. For antibodies (approx. 150 kDa), a resin with an exclusion limit of >200 kDa is suitable.

    • Prepare a mobile phase that is compatible with your biomolecule and will not interfere with downstream applications. A common choice is phosphate-buffered saline (PBS) at a pH of 7.2-7.4.

  • System Equilibration:

    • Equilibrate the SEC column with at least two column volumes of the mobile phase at the desired flow rate until a stable baseline is achieved on the UV detector.

  • Sample Loading:

    • Centrifuge the reaction mixture at >10,000 x g for 5-10 minutes to remove any precipitated material.

    • Load the clarified supernatant onto the column. The sample volume should typically not exceed 2-5% of the total column volume for optimal resolution.

  • Elution and Fraction Collection:

    • Perform an isocratic elution with the mobile phase.

    • Monitor the elution profile using a UV detector (typically at 280 nm for proteins).

    • Collect fractions corresponding to the different peaks. The first major peak will contain the purified conjugate, while later peaks will contain the excess this compound and its byproducts.

  • Analysis and Pooling:

    • Analyze the collected fractions using SDS-PAGE and/or UV-Vis spectroscopy to confirm the presence of the purified conjugate and the absence of the excess linker.

    • Pool the fractions containing the pure conjugate.

Dialysis

Dialysis is a technique that separates molecules in a solution based on differences in their diffusion rates through a semi-permeable membrane. The reaction mixture is placed in a dialysis bag or cassette with a specific molecular weight cut-off (MWCO) that is much smaller than the biomolecule of interest but larger than the excess linker.

Workflow for Dialysis Purification

Dialysis_Workflow cluster_prep Preparation cluster_proc Process cluster_coll Collection p1 Select & Prepare Dialysis Membrane r1 Load Sample into Dialysis Device p1->r1 p2 Prepare Dialysis Buffer r2 Dialyze against Buffer (with changes) p2->r2 r1->r2 c1 Recover Purified Sample r2->c1

Caption: Workflow for removal of excess linker using Dialysis.

Protocol:

  • Membrane Selection and Preparation:

    • Select a dialysis membrane with an MWCO that is at least 10-20 times smaller than the molecular weight of your biomolecule to ensure its retention. For an antibody, a 10-14 kDa MWCO membrane is appropriate.

    • Prepare the dialysis membrane according to the manufacturer's instructions, which may include hydration and rinsing.

  • Sample Loading:

    • Load the reaction mixture into the dialysis tubing or cassette, leaving some headspace to allow for potential volume changes.

    • Securely seal the dialysis device.

  • Dialysis:

    • Immerse the sealed dialysis device in a beaker containing the dialysis buffer. The volume of the dialysis buffer should be at least 200-500 times the volume of the sample.

    • Stir the buffer gently on a magnetic stir plate at 4°C.

    • Perform the dialysis for 2-4 hours at room temperature or overnight at 4°C.

  • Buffer Exchange:

    • Change the dialysis buffer at least three to four times to ensure complete removal of the excess linker. A typical schedule is two changes at 2-4 hour intervals, followed by an overnight dialysis.

  • Sample Recovery:

    • Carefully remove the dialysis device from the buffer.

    • Transfer the purified conjugate from the device to a clean storage tube.

Tangential Flow Filtration (TFF)

TFF, also known as cross-flow filtration, is a rapid and efficient method for separating molecules based on size, commonly used in the manufacturing of antibody-drug conjugates (ADCs). In TFF, the solution flows parallel to the filter membrane, which minimizes the buildup of molecules on the membrane surface (fouling) and allows for efficient processing of larger volumes. The process involves two main steps: ultrafiltration (concentration) and diafiltration (buffer exchange).

Workflow for TFF Purification

TFF_Workflow cluster_prep Preparation cluster_proc Process cluster_coll Collection p1 Select & Install TFF Cassette p2 Equilibrate System with Buffer p1->p2 r1 Load Reaction Mixture p2->r1 r2 Concentrate (Ultrafiltration) r1->r2 r3 Buffer Exchange (Diafiltration) r2->r3 c1 Recover Purified & Concentrated Sample r3->c1

Caption: Workflow for removal of excess linker using TFF.

Protocol:

  • System Setup and Equilibration:

    • Select a TFF cassette with an appropriate MWCO (e.g., 10-30 kDa for an antibody).

    • Install the cassette into the TFF system according to the manufacturer's instructions.

    • Equilibrate the system by flushing with purification buffer to remove any storage solutions and to normalize the membrane.

  • Ultrafiltration (Concentration - Optional):

    • Load the reaction mixture into the system reservoir.

    • Concentrate the sample to a smaller volume by applying pressure and allowing the permeate (containing buffer and small molecules) to pass through the membrane while retaining the larger conjugate in the retentate.

  • Diafiltration (Buffer Exchange):

    • Add fresh purification buffer to the retentate at the same rate that permeate is being removed. This washes out the excess this compound and exchanges the buffer.

    • Typically, 5-10 diavolumes (the volume of the retentate) are required for near-complete removal of small molecules.

  • Final Concentration and Sample Recovery:

    • After diafiltration, the purified conjugate can be further concentrated to the desired final concentration.

    • Recover the final concentrated and purified product from the system.

Conclusion

The removal of excess this compound is a critical step in producing high-quality bioconjugates. Size Exclusion Chromatography, Dialysis, and Tangential Flow Filtration are all effective methods for this purpose. The choice of method should be based on the specific requirements of the experiment, including scale, desired purity, and available resources. The protocols provided in these application notes offer a starting point for developing a robust and reproducible purification process.

References

Application Notes and Protocols for Monitoring SPDP-PEG4-NHS Ester Conjugation Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The covalent attachment of polyethylene glycol (PEG) chains to therapeutic proteins, a process known as PEGylation, is a widely employed strategy to enhance their pharmacokinetic and pharmacodynamic properties. SPDP-PEG4-NHS ester is a heterobifunctional crosslinker that facilitates the conjugation of molecules containing primary amines to molecules with sulfhydryl groups.[1][2][3][4] The N-hydroxysuccinimide (NHS) ester end reacts with primary amines (e.g., lysine residues on a protein), while the 2-pyridyldithio (SPDP) group reacts with sulfhydryl groups (e.g., cysteine residues).[1] Monitoring the efficiency of this conjugation is critical for ensuring the quality, consistency, and efficacy of the resulting bioconjugate.

These application notes provide a comprehensive overview of the methods used to monitor the conjugation efficiency of this compound to proteins. Detailed protocols for the key analytical techniques are provided to guide researchers in accurately characterizing their PEGylated products.

Chemical Reaction Pathway

The conjugation process using this compound typically involves a two-step reaction. First, the NHS ester of the reagent reacts with primary amines on the target protein to form a stable amide bond. Subsequently, the pyridyldithio group can react with a sulfhydryl group on another molecule, or it can be used to quantify the degree of PEGylation by measuring the release of pyridine-2-thione upon reduction.

cluster_step1 Step 1: Amination Reaction cluster_step2 Step 2: Thiol Reaction & Quantification Protein_NH2 Protein with Primary Amine (-NH2) Protein_PEG_SPDP SPDP-PEG4-Protein Conjugate Protein_NH2->Protein_PEG_SPDP pH 7-8 SPDP_PEG4_NHS This compound SPDP_PEG4_NHS->Protein_PEG_SPDP NHS N-hydroxysuccinimide (byproduct) Protein_PEG_SPDP->NHS Protein_PEG_SPDP_2 SPDP-PEG4-Protein Conjugate Final_Conjugate Protein-PEG-S-S-Molecule Protein_PEG_SPDP_2->Final_Conjugate pH 7-8 Thiol Thiol-containing Molecule (-SH) or Reducing Agent (DTT) Thiol->Final_Conjugate Pyridine_2_thione Pyridine-2-thione (byproduct, quantifiable at 343 nm) Final_Conjugate->Pyridine_2_thione

Caption: this compound conjugation pathway.

Analytical Methods for Monitoring Conjugation Efficiency

Several analytical techniques can be employed to assess the efficiency of PEGylation. The choice of method depends on the specific information required, such as the degree of PEGylation, purity of the conjugate, and presence of isomers.

Spectrophotometric Assay: Pyridine-2-thione Release

This method provides an indirect measure of the number of this compound molecules conjugated to the protein. The pyridyldithio group reacts with a reducing agent, such as dithiothreitol (DTT), releasing pyridine-2-thione, which can be quantified by measuring its absorbance at 343 nm.

Experimental Protocol: Pyridine-2-thione Release Assay

  • Reagents and Materials:

    • SPDP-PEG4-Protein conjugate solution

    • Dithiothreitol (DTT) solution (e.g., 50 mM in PBS)

    • Phosphate Buffered Saline (PBS), pH 7.4

    • UV-Vis Spectrophotometer and cuvettes

  • Procedure:

    • Prepare a known concentration of the SPDP-PEG4-Protein conjugate in PBS.

    • Measure the absorbance of the conjugate solution at 343 nm as a baseline (A_initial).

    • Add a molar excess of DTT solution to the conjugate solution.

    • Incubate the reaction mixture at room temperature for 30 minutes to ensure complete reduction of the disulfide bond.

    • Measure the absorbance of the solution at 343 nm (A_final).

    • Calculate the concentration of released pyridine-2-thione using the Beer-Lambert law (ε of pyridine-2-thione at 343 nm is 8080 M⁻¹cm⁻¹).

    • Determine the degree of PEGylation by calculating the molar ratio of released pyridine-2-thione to the protein concentration.

Data Presentation:

SampleProtein Conc. (µM)A_initial (343 nm)A_final (343 nm)Pyridine-2-thione Conc. (µM)Degree of PEGylation
Conjugate Batch 1100.050.2929.62.96
Conjugate Batch 2100.060.3535.83.58
Unconjugated Protein100.050.0500
High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying the components of a PEGylation reaction mixture, including the unconjugated protein, PEGylated protein, and free PEG reagent. Size-Exclusion Chromatography (SEC) and Reversed-Phase HPLC (RP-HPLC) are the most common modes used.

a. Size-Exclusion Chromatography (SEC-HPLC)

SEC separates molecules based on their hydrodynamic radius. PEGylation increases the size of the protein, leading to an earlier elution time compared to the unconjugated protein. This method is excellent for determining the extent of conjugation and detecting aggregation.

cluster_peaks Expected Elution Order Sample_Injection Sample Injection SEC_Column SEC Column Sample_Injection->SEC_Column Detector UV Detector (280 nm) SEC_Column->Detector Chromatogram Chromatogram (Separation by Size) Detector->Chromatogram Aggregates Aggregates (Earliest) PEG_Protein PEGylated Protein Unconjugated_Protein Unconjugated Protein Free_PEG Free PEG (Latest)

Caption: SEC-HPLC experimental workflow.

Experimental Protocol: SEC-HPLC

  • Instrumentation and Column:

    • HPLC system with a UV detector

    • SEC column suitable for protein separation (e.g., Zenix SEC-150, 3 µm, 150 Å, 7.8 x 300 mm)

  • Mobile Phase:

    • 150 mM Sodium Phosphate Buffer, pH 7.0

  • Run Parameters:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: Ambient

    • Detection Wavelength: 280 nm (for protein) and/or 214 nm

    • Injection Volume: 20 µL

    • Sample Concentration: 1-2 mg/mL

  • Data Analysis:

    • Integrate the peak areas of the PEGylated protein and the unconjugated protein.

    • Calculate the percentage of conjugation and purity.

b. Reversed-Phase HPLC (RP-HPLC)

RP-HPLC separates molecules based on their hydrophobicity. The addition of a hydrophilic PEG chain decreases the retention time of the protein on a hydrophobic stationary phase. This technique can often resolve species with different degrees of PEGylation.

Data Presentation (HPLC):

MethodAnalyteRetention Time (min)Peak Area (%)
SEC-HPLC PEGylated Protein8.592.3
Unconjugated Protein10.27.7
RP-HPLC PEGylated Protein12.191.8
Unconjugated Protein15.58.2
Mass Spectrometry (MS)

Mass spectrometry provides precise molecular weight information, allowing for the direct confirmation of PEGylation and the determination of the number of PEG chains attached to the protein. Electrospray Ionization (ESI) coupled with Liquid Chromatography (LC-MS) is commonly used for this purpose.

Experimental Protocol: LC-MS Analysis

  • Instrumentation:

    • LC-MS system (e.g., Q-TOF or Orbitrap)

  • Liquid Chromatography (Reversed-Phase):

    • Column: C4 or C8 column suitable for protein analysis.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A suitable gradient from low to high organic content to elute the protein.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Mass Range: A range that encompasses the expected molecular weights of the unconjugated and PEGylated protein.

    • Deconvolution software is used to determine the zero-charge mass spectrum.

Data Presentation (MS):

SpeciesTheoretical Mass (Da)Observed Mass (Da)Mass Difference (Da)Number of PEG Units
Unconjugated Protein25,00025,001-0
Mono-PEGylated25,559.6525,5605591
Di-PEGylated26,119.326,12011192

Summary and Conclusion

Monitoring the conjugation efficiency of this compound is a critical step in the development of PEGylated biotherapeutics. A combination of analytical techniques is often necessary for a comprehensive characterization of the conjugate. The pyridine-2-thione release assay provides a rapid assessment of the degree of PEGylation. HPLC methods, particularly SEC and RP-HPLC, are essential for determining purity and separating different species. Mass spectrometry offers definitive confirmation of conjugation and the precise number of attached PEG chains. The protocols and data presentation formats provided in these application notes serve as a guide for researchers to establish robust analytical workflows for their PEGylated products.

References

Application Notes and Protocols for Enzyme Immobilization on Solid Supports using SPDP-PEG4-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The immobilization of enzymes onto solid supports is a pivotal technique in biotechnology, offering enhanced stability, reusability, and simplified product purification. SPDP-PEG4-NHS ester is a heterobifunctional crosslinker designed for the covalent attachment of enzymes to solid supports. This molecule features an N-hydroxysuccinimide (NHS) ester that readily reacts with primary amines on the support surface, and a pyridyldithiol (SPDP) group that forms a cleavable disulfide bond with free sulfhydryl groups on the enzyme. The integrated polyethylene glycol (PEG4) spacer enhances the water solubility of the conjugate, reduces steric hindrance, and minimizes non-specific protein adsorption to the support material.[1][2]

These application notes provide detailed protocols for the immobilization of enzymes onto both amine-functionalized and carboxyl-functionalized solid supports using this compound.

Principle of Immobilization

The immobilization process using this compound is a two-step procedure that allows for controlled and oriented conjugation of enzymes.

  • Activation of the Solid Support: The NHS ester end of the SPDP-PEG4-NHS molecule reacts with primary amines on the surface of the solid support, forming a stable amide bond. This step results in a solid support functionalized with a thiol-reactive pyridyldithiol group.

  • Enzyme Conjugation: The pyridyldithiol-activated support is then incubated with the enzyme. The pyridyldithiol group specifically reacts with free sulfhydryl (-SH) groups (e.g., from cysteine residues) on the enzyme surface to form a stable, yet cleavable, disulfide bond. This covalent linkage immobilizes the enzyme onto the solid support.

The disulfide bond can be cleaved using reducing agents like dithiothreitol (DTT), allowing for the release of the enzyme from the support if required.

Materials and Equipment

  • Crosslinker: this compound

  • Solid Supports:

    • Amine-functionalized solid support (e.g., agarose beads, magnetic beads, silica)

    • Carboxyl-functionalized solid support (e.g., magnetic beads, agarose beads)

  • Enzyme: Enzyme of interest with available sulfhydryl groups. If the enzyme lacks free thiols, they can be introduced using a reducing agent like DTT to reduce existing disulfide bonds, or through chemical modification.

  • Buffers and Reagents:

    • Activation Buffer: Phosphate Buffered Saline (PBS), pH 7.2-7.5

    • Coupling Buffer: PBS, pH 7.2-7.5

    • Wash Buffer: PBS with 0.5 M NaCl, pH 7.2-7.5

    • Quenching Buffer: 1 M Tris-HCl, pH 8.0

    • Storage Buffer: Application-specific buffer, often containing a bacteriostatic agent (e.g., 0.02% sodium azide).

    • Organic Solvent: Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

    • For Carboxylated Supports:

      • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

      • N-hydroxysuccinimide (NHS)

      • Activation Buffer for EDC/NHS: 0.1 M MES buffer, pH 6.0

  • Equipment:

    • Reaction vessels (e.g., microcentrifuge tubes, scintillation vials)

    • Rotator or shaker

    • Centrifuge or magnetic separator (for beads)

    • Spectrophotometer for protein and activity assays

    • pH meter

Experimental Protocols

Protocol 1: Immobilization of Enzyme onto Amine-Functionalized Solid Support

This protocol describes the direct reaction of this compound with an amine-functionalized solid support, followed by the conjugation of a thiol-containing enzyme.

Workflow for Immobilization on Amine-Functionalized Support

G cluster_0 Step 1: Support Activation cluster_1 Step 2: Enzyme Conjugation A Amine-Functionalized Solid Support C Incubate in Activation Buffer (pH 7.2-7.5) A->C Add to B This compound (in DMSO/DMF) B->C Add D Wash to remove excess crosslinker C->D E SPDP-Activated Solid Support D->E G Incubate with Activated Support (pH 7.2-7.5) E->G Add to F Thiol-Containing Enzyme F->G Add H Quench reaction G->H I Wash to remove -unbound enzyme H->I J Immobilized Enzyme I->J

Caption: Workflow for enzyme immobilization on an amine-functionalized support.

Procedure:

  • Preparation of this compound Solution:

    • Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a final concentration of 10-20 mM.

  • Activation of Amine-Functionalized Solid Support:

    • Wash the amine-functionalized solid support (e.g., 1 mL of settled beads) three times with Activation Buffer.

    • Resuspend the support in Activation Buffer to create a 50% (v/v) slurry.

    • Add the this compound solution to the support slurry to achieve a 10- to 50-fold molar excess of the crosslinker over the available amine groups on the support.

    • Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.

    • Wash the support three times with Activation Buffer to remove unreacted crosslinker.

  • Enzyme Conjugation:

    • Prepare a solution of the thiol-containing enzyme in Coupling Buffer at a desired concentration (e.g., 1-5 mg/mL).

    • Add the enzyme solution to the SPDP-activated solid support.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

    • To quench the reaction, add Quenching Buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes.

    • Wash the support extensively with Wash Buffer to remove non-covalently bound enzyme.

    • Finally, wash the immobilized enzyme conjugate with Storage Buffer.

  • Storage:

    • Store the immobilized enzyme in Storage Buffer at 4°C.

Protocol 2: Immobilization of Enzyme onto Carboxyl-Functionalized Solid Support

This protocol involves a two-step process where the enzyme is first modified with this compound, and then the modified enzyme is conjugated to a carboxyl-functionalized support that has been activated with EDC and NHS.

Chemical Reaction Pathway for Carboxyl-Functionalized Support

G cluster_0 Enzyme Modification cluster_1 Support Activation & Conjugation Enzyme Enzyme-NH2 ModifiedEnzyme Enzyme-NH-CO-PEG4-SPDP Enzyme->ModifiedEnzyme + Linker Linker SPDP-PEG4-NHS Support Support-COOH ActivatedSupport Support-CO-NHS Support->ActivatedSupport + EDC/NHS ImmobilizedEnzyme Support-CO-NH-Enzyme (via Thiol reduction & reaction) ActivatedSupport->ImmobilizedEnzyme + ModifiedEnzyme-SH

Caption: Reaction scheme for immobilization on a carboxyl-functionalized support.

Procedure:

  • Modification of Enzyme with this compound:

    • Dissolve the enzyme in Activation Buffer (pH 7.2-7.5) to a concentration of 2-5 mg/mL.

    • Prepare a 20 mM solution of this compound in DMSO or DMF.

    • Add the crosslinker solution to the enzyme solution to achieve a 10- to 20-fold molar excess.

    • Incubate for 30-60 minutes at room temperature.

    • Remove excess crosslinker by dialysis or using a desalting column equilibrated with Activation Buffer.

  • Activation of Carboxyl-Functionalized Solid Support:

    • Wash the carboxyl-functionalized support three times with Activation Buffer for EDC/NHS (0.1 M MES, pH 6.0).

    • Resuspend the support in the same buffer.

    • Add EDC and NHS to a final concentration of 10 mg/mL each.

    • Incubate for 15-30 minutes at room temperature with continuous mixing.

    • Wash the activated support three times with cold Activation Buffer for EDC/NHS to remove excess EDC and NHS.

  • Conjugation of Modified Enzyme to Activated Support:

    • Immediately resuspend the activated support in the solution of the SPDP-modified enzyme.

    • Incubate for 2-4 hours at room temperature with gentle rotation.

    • Wash the support with Wash Buffer to remove unbound enzyme.

    • Store the immobilized enzyme in Storage Buffer at 4°C.

Characterization of Immobilized Enzymes

The success of the immobilization process should be evaluated by quantifying the amount of immobilized enzyme and its retained activity.

  • Immobilization Efficiency: This is determined by measuring the protein concentration in the supernatant before and after the coupling reaction using a standard protein assay (e.g., Bradford or BCA assay).

    • Immobilization Yield (%) = [(Initial Protein - Unbound Protein) / Initial Protein] x 100

  • Enzyme Activity Assay: The catalytic activity of the immobilized enzyme is measured and compared to that of the free enzyme under identical conditions.

    • Activity Retention (%) = (Activity of Immobilized Enzyme / Activity of Free Enzyme) x 100

  • Stability Studies: The thermal and pH stability of the immobilized enzyme can be assessed and compared to the free enzyme. Reusability can be determined by measuring the retained activity over multiple reaction cycles.

Quantitative Data Summary

The following tables provide representative data for the immobilization of common enzymes using PEGylated heterobifunctional crosslinkers. The actual results may vary depending on the specific enzyme, solid support, and reaction conditions.

Table 1: Representative Immobilization Efficiency and Activity Retention

EnzymeSolid SupportImmobilization Yield (%)Activity Retention (%)
Horseradish PeroxidaseAmine-Magnetic Beads~85%~75%
LipaseAmine-Agarose~90%~80%
Glucose OxidaseCarboxyl-Silica~80%~70%

Table 2: Comparison of Kinetic Parameters for Free and Immobilized Enzyme (Representative Data)

EnzymeFormKm (mM)Vmax (µmol/min/mg)
Lipase Free0.45150
Immobilized0.60120
Glucose Oxidase Free25200
Immobilized35140

Table 3: Thermal and pH Stability of Free vs. Immobilized Enzyme (Representative Data for Lipase)

ConditionFree Lipase (Relative Activity %)Immobilized Lipase (Relative Activity %)
pH Stability (after 2h incubation)
pH 5.060%85%
pH 7.0100%100%
pH 9.055%80%
Thermal Stability (at 60°C)
30 min40%80%
60 min20%70%
120 min<5%55%

Troubleshooting

IssuePossible CauseSuggested Solution
Low Immobilization Yield Inefficient activation of supportOptimize pH of activation buffer. Use fresh crosslinker solution. Increase crosslinker concentration.
Hydrolysis of NHS esterPerform coupling immediately after activation. Work at a lower temperature (4°C).
Insufficient enzyme concentrationIncrease the enzyme concentration in the coupling solution.
Low Activity of Immobilized Enzyme Conformational changes in the enzymeTry a longer PEG spacer to reduce steric hindrance. Optimize buffer conditions during immobilization.
Inactivation by organic solventMinimize the concentration of DMSO/DMF in the reaction mixture.
Enzyme Leaching from Support Incomplete covalent bond formationEnsure complete removal of quenching agents before storage.
Non-specific adsorptionWash thoroughly with high-salt buffers after immobilization.

Conclusion

This compound is a versatile and effective crosslinker for the immobilization of enzymes on solid supports. The protocols and data presented in these application notes provide a comprehensive guide for researchers to develop robust and reusable biocatalytic systems for a wide range of applications in research, diagnostics, and drug development. The PEG spacer offers significant advantages in terms of solubility and reduced non-specific binding, leading to higher activity and stability of the immobilized enzyme.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing SPDP-PEG4-NHS Ester Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the reaction time and troubleshooting common issues encountered during SPDP-PEG4-NHS ester conjugation reactions.

Troubleshooting Guide

This guide addresses specific issues that may arise during your conjugation experiments in a question-and-answer format.

Question: Why is my conjugation yield consistently low?

Answer: Low conjugation yield is a common issue that can stem from several factors, primarily related to the hydrolysis of the NHS ester, suboptimal reaction conditions, or reagent quality.

  • Suboptimal pH: The reaction between the NHS ester and a primary amine is highly dependent on the pH.[1] The ideal pH range is typically 7.2-8.5.[1][2][3] Below this range, the primary amines on the protein are protonated and less reactive.[1] Above this range, the rate of NHS ester hydrolysis increases significantly, which competes with the desired conjugation reaction.

  • Incorrect Buffer: Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for reaction with the NHS ester, leading to significantly reduced labeling efficiency. It is crucial to use amine-free buffers like phosphate, bicarbonate, HEPES, or borate. If your protein is in an incompatible buffer, a buffer exchange should be performed before the reaction.

  • Hydrolyzed Reagent: NHS esters are moisture-sensitive. Improper storage or handling can lead to hydrolysis of the reagent before it is even added to the reaction. Always allow the reagent vial to equilibrate to room temperature before opening to prevent condensation. It is also recommended to dissolve the NHS ester in an anhydrous solvent like DMSO or DMF immediately before use.

  • Low Reactant Concentration: Low concentrations of either the protein or the this compound can result in inefficient crosslinking due to the competing hydrolysis reaction. Increasing the reactant concentrations can favor the desired conjugation reaction. A protein concentration of at least 2 mg/mL is often recommended.

  • Inaccessible Primary Amines: The primary amines on your target protein may be sterically hindered or buried within the protein's structure, making them inaccessible to the NHS ester.

Question: I'm observing precipitation of my protein after the conjugation reaction. What could be the cause?

Answer: Protein precipitation post-labeling can occur due to several factors:

  • High Degree of Labeling: Excessive modification of the protein with the crosslinker can alter its properties, leading to aggregation and precipitation. Reducing the molar excess of the this compound can help control the number of modifications.

  • Hydrophobicity: While the PEG spacer in this compound enhances water solubility, introducing a large number of crosslinkers can still increase the overall hydrophobicity of the protein, potentially causing it to precipitate. Using a PEGylated version of the crosslinker is generally beneficial for solubility.

  • Change in Isoelectric Point (pI): The modification of primary amines neutralizes their positive charge, which can alter the isoelectric point (pI) of the protein. If the new pI is close to the pH of the buffer, the protein's solubility can decrease, leading to precipitation.

Question: My NHS ester reagent is difficult to dissolve or precipitates when added to the reaction buffer. What should I do?

Answer: This is often due to the limited aqueous solubility of many NHS esters and the quality of the solvent used.

  • Solvent Choice: this compound, like many NHS esters, has limited solubility in aqueous solutions and should be dissolved in a high-quality, anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.

  • Solvent Quality: The organic solvent used must be anhydrous, as any water present will hydrolyze the NHS ester. Degraded DMF can also contain amines that will react with the NHS ester.

  • Precipitation in Buffer: When adding the NHS ester solution to your aqueous reaction buffer, the final concentration of the organic solvent should ideally not exceed 10% of the total reaction volume to avoid precipitation of the reagent or denaturation of the protein.

Frequently Asked Questions (FAQs)

Q1: What is the optimal reaction time for an this compound conjugation?

A1: The optimal reaction time can vary depending on the specific reactants and conditions, but typical incubation times range from 30 minutes to 2 hours at room temperature, or overnight at 4°C. Shorter reaction times at room temperature are often sufficient, while longer incubation at 4°C can help to minimize the competing hydrolysis reaction.

Q2: What is the primary competing reaction I should be aware of?

A2: The main competing reaction is the hydrolysis of the NHS ester group in the presence of water. This reaction forms a non-reactive carboxylic acid and reduces the efficiency of the conjugation. The rate of hydrolysis is highly dependent on the pH of the reaction buffer, increasing as the pH becomes more alkaline.

Q3: Can this compound react with other functional groups on a protein besides primary amines?

A3: While NHS esters primarily react with primary amines, they can also have side reactions with other nucleophilic groups, although the reactivity is generally lower. These include hydroxyl groups (serine, threonine, tyrosine) and sulfhydryl groups (cysteine). To minimize these side reactions, it is best to work within the recommended pH range of 7.2-8.5.

Q4: How should I store and handle my this compound reagent?

A4: this compound is sensitive to moisture and should be stored at -20°C in a desiccated environment. Before opening, always allow the vial to warm to room temperature to prevent moisture condensation. For use, it is best to dissolve the reagent in anhydrous DMSO or DMF immediately before the experiment. Avoid repeated freeze-thaw cycles of stock solutions.

Q5: What is the role of the PEG4 spacer in this crosslinker?

A5: The polyethylene glycol (PEG) spacer arm in this compound increases the water solubility of the crosslinker and the resulting conjugate compared to crosslinkers with only hydrocarbon spacers. This can help to prevent precipitation of the modified protein.

Data Presentation

Table 1: Key Parameters for Optimizing this compound Conjugation Reaction Time

ParameterRecommended Range/ValueRationale and Considerations
pH 7.2 - 8.5Balances amine reactivity and NHS ester stability. Lower pH reduces amine reactivity, while higher pH increases hydrolysis.
Temperature Room Temperature (RT) or 4°CRT reactions are faster. 4°C can minimize hydrolysis and is suitable for longer incubation times.
Reaction Time 30 - 120 minutes at RT; Overnight at 4°CEmpirically determined for optimal conjugation. Longer times may be needed at lower temperatures.
Buffer Type Phosphate, Bicarbonate, HEPES, BorateMust be free of primary amines (e.g., Tris, glycine) to avoid competing reactions.
Protein Concentration ≥ 2 mg/mLHigher concentrations favor the conjugation reaction over hydrolysis.
Molar Excess of NHS Ester 10- to 20-foldThis is a starting point and should be optimized to achieve the desired degree of labeling without causing protein precipitation.

Table 2: Half-life of NHS Esters in Aqueous Solution

pHTemperatureHalf-life
7.00°C4 - 5 hours
8.64°C10 minutes
7.0Room TempSeveral hours
9.0Room Temp< 10 minutes

Experimental Protocols

Protocol 1: General Procedure for Protein Conjugation with this compound

  • Buffer Exchange (if necessary): Ensure your protein is in an amine-free buffer (e.g., PBS, HEPES, Borate) at a pH between 7.2 and 8.5. If not, perform a buffer exchange using dialysis or a desalting column.

  • Prepare Protein Solution: Adjust the protein concentration to 1-10 mg/mL.

  • Prepare this compound Solution: Immediately before use, allow the this compound vial to equilibrate to room temperature. Dissolve the reagent in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.

  • Conjugation Reaction: Add the desired molar excess (e.g., 10- to 20-fold) of the this compound solution to the protein solution while gently vortexing. Ensure the volume of the organic solvent does not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours to overnight at 4°C.

  • Quench Reaction (Optional): To stop the reaction, add a quenching buffer containing primary amines (e.g., Tris or glycine) to a final concentration of 20-100 mM and incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess, non-reacted this compound and reaction byproducts using a desalting column or dialysis.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction cluster_analysis Analysis protein_prep Prepare Protein (Amine-free buffer, pH 7.2-8.5) conjugation Conjugation Reaction (RT for 30-120 min or 4°C overnight) protein_prep->conjugation reagent_prep Prepare this compound (Anhydrous DMSO/DMF) reagent_prep->conjugation quench Quench Reaction (Optional) (Tris or Glycine) conjugation->quench purification Purification (Desalting column or Dialysis) conjugation->purification If not quenching quench->purification analysis Analyze Conjugate purification->analysis

Caption: Experimental workflow for this compound conjugation.

troubleshooting_low_yield cluster_checks Troubleshooting Checks cluster_solutions Potential Solutions start Low Conjugation Yield check_ph Verify Buffer pH (7.2-8.5) start->check_ph check_buffer Check Buffer Composition (Amine-free) start->check_buffer check_reagent Assess Reagent Quality (Proper storage & handling) start->check_reagent check_conc Evaluate Reactant Concentrations start->check_conc adjust_ph Adjust pH check_ph->adjust_ph buffer_exchange Perform Buffer Exchange check_buffer->buffer_exchange use_fresh_reagent Use Fresh Reagent check_reagent->use_fresh_reagent increase_conc Increase Concentrations check_conc->increase_conc

Caption: Troubleshooting logic for low conjugation yield.

References

Technical Support Center: Troubleshooting Low Yield in SPDP-PEG4-NHS Ester Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during bioconjugation reactions involving SPDP-PEG4-NHS ester, with a specific focus on troubleshooting low reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the function of the NHS ester and the SPDP groups in the this compound crosslinker?

A1: The this compound is a heterobifunctional crosslinker. The N-hydroxysuccinimide (NHS) ester is an amine-reactive group that forms a stable amide bond with primary amines (e.g., the side chain of lysine residues or the N-terminus of a protein).[1] The 2-pyridyldithio (SPDP) group is sulfhydryl-reactive, forming a cleavable disulfide bond with a thiol group (e.g., from a cysteine residue).[] The PEG4 spacer is a short, hydrophilic polyethylene glycol chain that increases the solubility of the crosslinker and the resulting conjugate.[][3]

Q2: What is the primary competing reaction that leads to low yield with NHS esters?

A2: The primary competing reaction is the hydrolysis of the NHS ester.[4] In the presence of water, the NHS ester can hydrolyze, forming a non-reactive carboxylic acid and rendering the crosslinker unable to bind to the target amine. The rate of hydrolysis is highly dependent on the pH of the reaction buffer.

Q3: What are the optimal pH conditions for reacting this compound with a protein?

A3: The optimal pH range for NHS ester reactions is typically between 7.2 and 8.5. Within this range, the primary amines on the protein are sufficiently deprotonated to be nucleophilic and react with the NHS ester. At a pH below 7.2, the amines are protonated and less reactive. Above pH 8.5, the rate of NHS ester hydrolysis increases significantly, which can lead to lower conjugation yields.

Q4: Which buffers are compatible with this compound reactions?

A4: Amine-free buffers are essential for successful conjugation. Compatible buffers include phosphate-buffered saline (PBS), carbonate-bicarbonate buffers, HEPES, and borate buffers. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, are incompatible as they will compete with the target molecule for reaction with the NHS ester, leading to significantly reduced yield.

Q5: How should I store and handle this compound?

A5: this compound is moisture-sensitive and should be stored at -20°C in a desiccated environment. Before use, the vial should be allowed to equilibrate to room temperature to prevent condensation. It is recommended to prepare solutions of the crosslinker immediately before use in an anhydrous, amine-free organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Troubleshooting Guide: Low Conjugation Yield

This guide provides a systematic approach to identifying and resolving the causes of low yield in your this compound reactions.

Potential Cause Explanation Recommended Action(s)
Suboptimal pH If the pH is too low (<7.2), primary amines on the protein will be protonated and unreactive. If the pH is too high (>8.5), the hydrolysis of the NHS ester will be rapid, reducing the amount of active crosslinker.- Verify the pH of your reaction buffer using a calibrated pH meter. - Adjust the pH to be within the optimal range of 7.2-8.5. A common starting point is pH 8.3.
Presence of Competing Amines Buffers containing primary amines (e.g., Tris, glycine) or other nucleophiles will compete with your target protein for reaction with the NHS ester.- Ensure your protein is in an amine-free buffer such as PBS, HEPES, or borate buffer. - If your protein is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column before the reaction.
Hydrolysis of this compound The NHS ester is susceptible to hydrolysis, especially at higher pH and in aqueous solutions. Improper storage or handling can lead to premature hydrolysis.- Always allow the reagent vial to come to room temperature before opening to prevent moisture condensation. - Prepare the this compound solution in anhydrous DMSO or DMF immediately before use. - Avoid storing the crosslinker in solution.
Low Reagent Concentration In dilute protein solutions, the hydrolysis of the NHS ester can be a more significant competing reaction.- If possible, increase the concentration of your protein to favor the conjugation reaction over hydrolysis. A protein concentration of 1-10 mg/mL is often recommended.
Incorrect Molar Ratio An insufficient molar excess of the this compound may result in incomplete labeling of the target protein.- For antibody labeling, a 20-fold molar excess of the NHS ester is a common starting point. - The optimal molar ratio may need to be determined empirically for your specific protein and application.
Inaccessible Amine Groups The primary amines on your target protein may be sterically hindered or buried within the protein's structure, making them inaccessible to the crosslinker.- Consider using a crosslinker with a longer PEG spacer to overcome steric hindrance. - Perform the reaction under partially denaturing conditions if the native protein structure is not required for your downstream application.
Protein Precipitation Over-labeling or the addition of the organic solvent used to dissolve the crosslinker can sometimes cause protein precipitation.- Reduce the molar excess of the crosslinker. - Ensure the volume of the organic solvent does not exceed 10% of the total reaction volume.

Experimental Protocols

Protocol 1: General Procedure for Protein Labeling with this compound

This protocol provides a general guideline for conjugating this compound to a protein containing primary amines.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound (MW: 559.65 g/mol )

  • Anhydrous DMSO or DMF

  • Reaction Buffer: 0.1 M phosphate buffer with 0.15 M NaCl, pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column or dialysis equipment for purification

Procedure:

  • Prepare the Protein Solution:

    • Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange into the Reaction Buffer.

    • Adjust the protein concentration to 1-10 mg/mL.

  • Prepare the this compound Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Immediately before use, dissolve the required amount of this compound in anhydrous DMSO or DMF to a stock concentration of 10-20 mM. For example, to make a 20 mM solution, dissolve 2 mg of this compound in 179 µL of DMSO or DMF.

  • Calculate the Molar Ratio:

    • Determine the desired molar excess of the crosslinker. A 20-fold molar excess is a common starting point for antibodies.

    • Calculate the volume of the this compound solution to add to the protein solution.

  • Reaction:

    • Add the calculated volume of the this compound solution to the protein solution while gently vortexing.

    • Ensure the final volume of the organic solvent is less than 10% of the total reaction volume.

  • Incubation:

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice. The optimal time may need to be determined empirically.

  • Quenching (Optional):

    • To stop the reaction, add the Quenching Buffer to a final concentration of 20-50 mM.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted this compound and byproducts using a desalting column or dialysis against an appropriate buffer for your downstream application.

Quantitative Data

Table 1: Half-life of NHS Esters in Aqueous Solution at Different pH Values

pHTemperatureHalf-life
7.04°CSeveral hours
8.64°C< 10 minutes
9.04°C< 10 minutes

Note: These values are for general NHS esters and can vary depending on the specific molecule and buffer conditions.

Table 2: Recommended Molar Excess of this compound for Antibody Labeling

Protein ConcentrationRecommended Molar ExcessExpected Labeling Ratio (Linker:Antibody)
1-10 mg/mL20-fold4-6

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction protein_prep Prepare Protein in Amine-Free Buffer reaction Combine Protein and NHS Ester Solution protein_prep->reaction nhs_prep Prepare SPDP-PEG4-NHS Ester in Anhydrous DMSO nhs_prep->reaction incubation Incubate (30-60 min RT or 2h on ice) reaction->incubation quenching Quench Reaction (Optional, with Tris) incubation->quenching purification Purify Conjugate (Desalting/Dialysis) quenching->purification

Caption: Experimental workflow for this compound conjugation.

troubleshooting_yield start Low Yield Observed check_ph Is pH between 7.2 and 8.5? start->check_ph check_buffer Is buffer amine-free? check_ph->check_buffer Yes adjust_ph Adjust pH check_ph->adjust_ph No check_reagent Was reagent handled correctly (anhydrous, fresh solution)? check_buffer->check_reagent Yes buffer_exchange Perform buffer exchange check_buffer->buffer_exchange No check_concentration Are reactant concentrations adequate? check_reagent->check_concentration Yes rerun_reagent Re-run with fresh, properly handled reagent check_reagent->rerun_reagent No increase_concentration Increase protein and/or crosslinker concentration check_concentration->increase_concentration No end_good Yield should improve check_concentration->end_good Yes adjust_ph->end_good buffer_exchange->end_good rerun_reagent->end_good increase_concentration->end_good

Caption: Troubleshooting decision tree for low yield.

References

Technical Support Center: Preventing Aggregation with SPDP-PEG4-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to mitigate aggregation issues when using the SPDP-PEG4-NHS ester crosslinker.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional crosslinker. It contains two reactive groups: an N-hydroxysuccinimide (NHS) ester and a pyridyldithiol (SPDP) group, separated by a 4-unit polyethylene glycol (PEG) spacer.[1]

  • NHS ester: Reacts with primary amines (e.g., the side chain of lysine residues or the N-terminus of a protein) to form a stable amide bond.[2]

  • SPDP group: Reacts with sulfhydryl (thiol) groups (e.g., from cysteine residues) to form a cleavable disulfide bond.[3]

  • PEG4 spacer: The short, hydrophilic PEG chain increases the solubility of the crosslinker and the resulting conjugate in aqueous solutions, which can help to reduce aggregation.[1][4]

This crosslinker is commonly used in the creation of antibody-drug conjugates (ADCs), for linking different proteins together, and in the development of PROTACs.

Q2: What are the main causes of protein aggregation when using this compound?

Protein aggregation during conjugation can arise from several factors:

  • Over-labeling: The addition of too many crosslinker molecules can alter the protein's surface charge and isoelectric point (pI), leading to decreased solubility and aggregation.

  • Hydrophobicity: While the PEG spacer enhances water solubility, the SPDP and NHS ester groups are more hydrophobic. Excessive modification can increase the overall hydrophobicity of the protein, promoting self-association.

  • Suboptimal Reaction Conditions: Factors like pH, temperature, and buffer composition can significantly impact protein stability. Unfavorable conditions can lead to protein unfolding, exposing hydrophobic regions that can cause aggregation.

  • High Protein Concentration: At high concentrations, protein molecules are in closer proximity, which increases the likelihood of intermolecular interactions and aggregation.

  • Localized High Reagent Concentration: Adding the crosslinker solution too quickly can create areas of high concentration, leading to uncontrolled reactions and precipitation.

Q3: How does pH affect the conjugation reaction and potential for aggregation?

The pH of the reaction buffer is a critical parameter that influences both the efficiency of the conjugation and the stability of the protein and the NHS ester.

  • Amine Reactivity: The primary amine groups on proteins are most reactive in their deprotonated state. The optimal pH for the NHS ester reaction is typically between 7.2 and 8.5. At a lower pH, the amines are protonated and less nucleophilic, slowing the reaction.

  • NHS Ester Hydrolysis: NHS esters are susceptible to hydrolysis (reaction with water), which renders them inactive. The rate of hydrolysis increases significantly at higher pH values. For example, the half-life of an NHS ester can be several hours at pH 7 but less than 10 minutes at pH 9.

  • Protein Stability: Each protein has a specific pH range in which it is most stable. Deviating from this range can cause the protein to unfold and aggregate. It is crucial to balance the optimal pH for the reaction with the pH required for protein stability.

Q4: Which buffers are recommended for this reaction, and which should be avoided?

  • Compatible Buffers: Phosphate-buffered saline (PBS), carbonate/bicarbonate, HEPES, and borate buffers are all suitable for NHS ester reactions, provided they are within the optimal pH range of 7.2-8.5.

  • Incompatible Buffers: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, must be avoided. These buffers will compete with the target protein for reaction with the NHS ester, significantly reducing the conjugation efficiency. If your protein is in an incompatible buffer, a buffer exchange step is necessary before beginning the conjugation.

Q5: How can I detect and quantify protein aggregation?

Several analytical techniques can be used to detect and quantify protein aggregation:

  • Visual Inspection: The simplest method is to look for visible precipitates or cloudiness in the solution.

  • UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 340-600 nm) can indicate the presence of large aggregates.

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is very sensitive to the presence of aggregates.

  • Size Exclusion Chromatography (SEC): SEC separates molecules based on their size. Aggregates will elute earlier than the monomeric protein, allowing for their quantification.

  • Native Polyacrylamide Gel Electrophoresis (PAGE): Under non-denaturing conditions, aggregates will migrate slower than the monomer or may not enter the gel at all.

Troubleshooting Guide

This section provides a systematic approach to resolving aggregation issues encountered during conjugation with this compound.

Problem Potential Cause Recommended Solution
Precipitation immediately upon adding the crosslinker Localized high concentration of the organic solvent (DMSO or DMF) used to dissolve the crosslinker.Add the dissolved crosslinker to the protein solution slowly and with gentle mixing. Ensure the final concentration of the organic solvent does not exceed 10% (v/v).
The protein is unstable in the chosen reaction buffer.Verify that the buffer pH is optimal for the stability of your specific protein. Consider performing the reaction at a lower temperature (e.g., 4°C) for a longer duration.
Aggregation observed during or after the reaction Over-labeling of the protein.Reduce the molar excess of the this compound in the reaction. Perform a titration experiment to determine the optimal reagent-to-protein ratio that achieves the desired degree of labeling without causing aggregation.
The protein concentration is too high.Reduce the protein concentration. While this may require a higher molar excess of the crosslinker, it can prevent aggregation.
Suboptimal reaction conditions (pH, temperature).Optimize the reaction pH to ensure a balance between reaction efficiency and protein stability. Perform the reaction at 4°C for a longer incubation time to slow down aggregation kinetics.
The final conjugate is less soluble than the starting protein.The addition of the crosslinker may have increased the hydrophobicity of the protein. While SPDP-PEG4-NHS is designed to be water-soluble, over-labeling can still lead to this issue. Consider using a crosslinker with a longer PEG chain if aggregation persists.
Low yield of the desired conjugate with no visible aggregation Hydrolysis of the NHS ester.Ensure the crosslinker is stored properly under desiccated conditions at -20°C. Allow the vial to warm to room temperature before opening to prevent condensation. Prepare the crosslinker solution immediately before use and do not store it.
Reaction buffer contains primary amines.Perform a buffer exchange into a compatible buffer like PBS before starting the reaction.
The pH of the reaction is too low.Increase the pH of the reaction buffer to be within the optimal range of 7.2-8.5, ensuring it is still compatible with your protein's stability.

Experimental Protocols

Protocol 1: General Procedure for Protein Modification with this compound
  • Protein Preparation:

    • Perform a buffer exchange to transfer the protein into an amine-free buffer, such as 0.1 M phosphate buffer with 0.15 M NaCl at pH 7.2-8.0.

    • Adjust the protein concentration to 1-5 mg/mL.

  • Crosslinker Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Immediately before use, dissolve the required amount of the crosslinker in anhydrous DMSO or DMF to a concentration of 10-20 mM.

  • Conjugation Reaction:

    • Calculate the volume of the dissolved crosslinker needed to achieve the desired molar excess (a starting point of 5- to 20-fold molar excess is common).

    • Add the crosslinker solution dropwise to the protein solution while gently stirring.

    • Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C.

  • Quenching the Reaction (Optional):

    • To stop the reaction, add a quenching buffer containing primary amines, such as Tris or glycine, to a final concentration of 20-50 mM.

  • Purification:

    • Remove excess, unreacted crosslinker and byproducts using a desalting column (e.g., Sephadex G-25), dialysis, or tangential flow filtration (TFF).

Protocol 2: Purification of the Conjugate and Removal of Aggregates

If aggregation has occurred, it is crucial to remove the aggregates from the final product.

  • Size Exclusion Chromatography (SEC):

    • Equilibrate an SEC column with a suitable storage buffer for your protein.

    • Load the reaction mixture onto the column.

    • Collect fractions and analyze them by UV-Vis spectroscopy and/or SDS-PAGE to identify the fractions containing the monomeric conjugate, which will elute after the aggregated species.

  • Hydrophobic Interaction Chromatography (HIC):

    • HIC can be used as a polishing step to remove aggregates, which are often more hydrophobic than the monomeric protein.

    • The separation is achieved by binding the protein to the column in a high-salt buffer and eluting with a decreasing salt gradient.

  • Ion-Exchange Chromatography (IEX):

    • IEX separates molecules based on charge. Since aggregation can alter the surface charge of the protein, IEX can be an effective method for removing aggregates.

Visualizations

G This compound Reaction Mechanism cluster_0 Step 1: Amination cluster_1 Step 2: Thiol Reaction Protein Protein-NH2 (Primary Amine) Protein_SPDP Protein-NH-CO-PEG4-SPDP Protein->Protein_SPDP + this compound (pH 7.2-8.5) SPDP_PEG_NHS This compound SPDP_PEG_NHS->Protein_SPDP NHS NHS (byproduct) Molecule_SH Molecule-SH (Thiol Group) Conjugate Protein-S-S-Molecule Molecule_SH->Conjugate Protein_SPDP_2 Protein-NH-CO-PEG4-SPDP Protein_SPDP_2->Conjugate + Molecule-SH (pH 7-8) Pyridine Pyridine-2-thione (byproduct)

Caption: Reaction mechanism of this compound.

G Experimental Workflow for Bioconjugation Start Start Buffer_Exchange Buffer Exchange Protein (Amine-free buffer, pH 7.2-8.0) Start->Buffer_Exchange Prepare_Crosslinker Prepare this compound (Dissolve in DMSO/DMF) Buffer_Exchange->Prepare_Crosslinker Conjugation Conjugation Reaction (Add crosslinker to protein) Prepare_Crosslinker->Conjugation Purification Purification (SEC, Dialysis, etc.) Conjugation->Purification Analysis Analysis of Conjugate (SDS-PAGE, DLS, SEC) Purification->Analysis End End Analysis->End

Caption: A typical experimental workflow for bioconjugation.

G Troubleshooting Aggregation Aggregation Aggregation Observed? Molar_Ratio Reduce Molar Ratio of Crosslinker Aggregation->Molar_Ratio Yes Success Aggregation Resolved Aggregation->Success No Protein_Conc Lower Protein Concentration Molar_Ratio->Protein_Conc Temperature Lower Reaction Temperature (4°C) Protein_Conc->Temperature pH_Check Optimize Buffer pH for Stability Temperature->pH_Check pH_Check->Success

Caption: A decision tree for troubleshooting aggregation.

References

SPDP-PEG4-NHS ester hydrolysis rate and prevention

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for SPDP-PEG4-NHS ester. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this reagent, with a specific focus on understanding and preventing the hydrolysis of the NHS ester functional group.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A: this compound is a heterobifunctional crosslinker. It contains two reactive groups: an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (like the side chain of lysine residues in proteins), and a pyridyldithiol group that reacts with sulfhydryl groups (like the side chain of cysteine residues).[1][2][3] The PEG4 spacer is a short, hydrophilic polyethylene glycol chain that increases the water solubility of the molecule and reduces potential issues with aggregation or precipitation of conjugates.[1][2] This reagent is commonly used for covalently linking two different molecules, such as a protein to another protein, a peptide, or a drug molecule.

Q2: What is NHS ester hydrolysis and why is it a concern?

A: NHS ester hydrolysis is a chemical reaction where the NHS ester reacts with water, leading to the cleavage of the ester and the formation of an inactive carboxylic acid and free N-hydroxysuccinimide (NHS). This is a significant issue because the hydrolyzed ester can no longer react with primary amines on the target molecule, which reduces the efficiency and yield of the desired conjugation reaction.

Q3: What are the main factors that influence the rate of this compound hydrolysis?

A: The rate of NHS ester hydrolysis is primarily influenced by three key factors:

  • pH: The rate of hydrolysis increases significantly as the pH rises.

  • Temperature: Higher temperatures accelerate the rate of hydrolysis.

  • Buffer Composition: The presence of primary amines (e.g., Tris buffer) in the reaction buffer will compete with the target molecule for reaction with the NHS ester.

Troubleshooting Guide: Preventing NHS Ester Hydrolysis

This guide provides a systematic approach to troubleshoot and prevent the hydrolysis of the this compound during your experiments.

Problem Potential Cause Recommended Solution
Low Conjugation Yield Hydrolysis of the NHS ester before or during the reaction. 1. Optimize pH: Perform the conjugation reaction in the optimal pH range of 7.2-8.5. A pH of 8.3-8.5 is often recommended as a good balance between amine reactivity and NHS ester stability. 2. Control Temperature: Conduct the reaction at room temperature or 4°C. While lower temperatures slow down the conjugation reaction, they significantly reduce the rate of hydrolysis. 3. Use Appropriate Buffers: Use non-amine-containing buffers such as phosphate-buffered saline (PBS), sodium bicarbonate, or borate buffer. Avoid buffers containing primary amines like Tris or glycine. 4. Prepare Reagents Fresh: Prepare the this compound solution immediately before use. Do not store the reagent in aqueous solutions.
Inconsistent Results Variable levels of NHS ester hydrolysis between experiments. 1. Standardize Protocols: Ensure consistent timing between dissolving the NHS ester and adding it to your protein solution. 2. Proper Storage: Store the solid this compound reagent in a cool, dry place, protected from moisture. A desiccator is highly recommended. Allow the vial to warm to room temperature before opening to prevent condensation. 3. Solvent Quality: If dissolving the NHS ester in an organic solvent first, use high-quality, anhydrous DMSO or DMF. Avoid DMF that has a fishy odor, as this indicates the presence of dimethylamine, which can react with the NHS ester.
Complete Failure of Conjugation The this compound may have completely hydrolyzed before use. 1. Test Reagent Activity: Before your experiment, you can perform a simple qualitative test to check the activity of your NHS ester. This involves measuring the absorbance at 260 nm before and after inducing complete hydrolysis with a base. An increase in absorbance indicates the presence of active NHS ester. 2. Use a Fresh Vial: If in doubt about the integrity of your reagent, use a new, unopened vial of this compound.

Data Presentation

Table 1: Influence of pH on the Half-life of NHS Esters in Aqueous Solution

The stability of the NHS ester is highly dependent on the pH of the aqueous solution. The half-life is the time it takes for 50% of the reactive ester to hydrolyze.

pHTemperature (°C)Half-life of NHS EsterReference(s)
7.004-5 hours
7.0Not specifiedSeveral hours
8.0Not specified1 hour
8.6410 minutes
9.0Not specifiedMinutes

This data highlights the critical importance of performing conjugation reactions promptly after preparing the aqueous NHS ester solution.

Experimental Protocols

Protocol 1: General Procedure for Protein Labeling with this compound

This protocol provides a general guideline for conjugating this compound to a protein containing primary amines.

Materials:

  • Protein of interest in an appropriate amine-free buffer (e.g., PBS, pH 7.2-7.5).

  • This compound.

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

  • Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M phosphate buffer, pH 8.3-8.5.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine.

  • Desalting column or dialysis equipment for purification.

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL. If the protein is in a different buffer, perform a buffer exchange.

  • Prepare the NHS Ester Solution: Immediately before use, dissolve the this compound in a small amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).

  • Perform the Conjugation Reaction: Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution while gently stirring or vortexing. The optimal molar ratio may need to be determined empirically.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

  • Quench the Reaction (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.

  • Purification: Remove the excess, unreacted this compound and byproducts using a desalting column or dialysis.

Protocol 2: Qualitative Assessment of NHS Ester Reactivity

This protocol allows for a quick check to see if your this compound is still active. The principle is that the hydrolysis of the NHS ester releases N-hydroxysuccinimide, which has a characteristic absorbance at 260 nm.

Materials:

  • This compound.

  • Amine-free buffer (e.g., phosphate buffer, pH 7-8).

  • 0.5-1.0 N NaOH.

  • Spectrophotometer and quartz cuvettes.

Procedure:

  • Prepare a Control and a Sample Solution: Prepare a control tube with 2 mL of amine-free buffer. In a separate tube, dissolve 1-2 mg of the this compound in 2 mL of the same buffer.

  • Measure Initial Absorbance (A_initial): Zero the spectrophotometer at 260 nm using the control tube. Immediately measure the absorbance of the NHS ester solution.

  • Induce Complete Hydrolysis: To 1 mL of the NHS ester solution, add 100 µL of 0.5-1.0 N NaOH and vortex for 30 seconds.

  • Measure Final Absorbance (A_final): Promptly (within 1 minute) measure the absorbance of the base-treated solution at 260 nm.

  • Interpret the Results:

    • If A_final > A_initial , the NHS ester reagent is active.

    • If A_final is not significantly greater than A_initial , the NHS ester is likely hydrolyzed and inactive.

Visualizations

Hydrolysis_vs_Aminolysis cluster_0 This compound Reaction Pathways cluster_1 Desired Reaction cluster_2 Competing Reaction Reagent This compound (Active) Amine Primary Amine (e.g., Protein-NH2) Water Water (H2O) Conjugate Stable Amide Bond (SPDP-PEG4-Protein) Amine->Conjugate Aminolysis Hydrolyzed Inactive Carboxylic Acid Water->Hydrolyzed Hydrolysis

Caption: Competing pathways of aminolysis and hydrolysis for this compound.

Troubleshooting_Workflow Start Start: Low Conjugation Yield Check_pH Is pH between 7.2 and 8.5? Start->Check_pH Adjust_pH Adjust pH to 8.3-8.5 using appropriate buffer Check_pH->Adjust_pH No Check_Buffer Is the buffer amine-free? Check_pH->Check_Buffer Yes Adjust_pH->Check_Buffer Change_Buffer Switch to PBS, bicarbonate, or borate buffer Check_Buffer->Change_Buffer No Check_Reagent_Prep Was the NHS ester prepared fresh? Check_Buffer->Check_Reagent_Prep Yes Change_Buffer->Check_Reagent_Prep Prep_Fresh Prepare NHS ester solution immediately before use Check_Reagent_Prep->Prep_Fresh No Check_Storage Was the reagent stored properly? Check_Reagent_Prep->Check_Storage Yes Prep_Fresh->Check_Storage Improve_Storage Store in a cool, dry place (desiccator recommended) Check_Storage->Improve_Storage No Success Successful Conjugation Check_Storage->Success Yes Improve_Storage->Success

Caption: Troubleshooting workflow for low conjugation yield with this compound.

References

dealing with SPDP-PEG4-NHS ester solubility issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for handling solubility and other common issues encountered during experiments with SPDP-PEG4-NHS ester.

Frequently Asked Questions (FAQs)

Q1: Is this compound water-soluble?

While the PEG4 spacer in this compound enhances its hydrophilic properties compared to non-PEGylated crosslinkers, it has limited solubility in aqueous buffers.[1][2] It is recommended to first dissolve the reagent in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before adding it to your aqueous reaction mixture.[1][2][3] One source indicates a water solubility of 5 mg/mL, but this may require ultrasonic agitation to achieve.

Q2: Why is my this compound precipitating when I add it to my reaction buffer?

Precipitation of this compound upon addition to an aqueous buffer is a common issue and can be attributed to several factors:

  • Low Aqueous Solubility: The primary reason for precipitation is the limited solubility of the crosslinker in aqueous solutions.

  • High Concentration of Organic Solvent: If the percentage of the organic solvent from your stock solution is too high in the final reaction volume, it can cause the crosslinker to precipitate. It is recommended to keep the final concentration of the organic solvent below 10%.

  • Hydrolysis of the NHS Ester: The N-hydroxysuccinimide (NHS) ester is susceptible to hydrolysis in aqueous environments, especially at higher pH. The hydrolyzed product is a carboxylic acid, which may have lower solubility and can contribute to precipitation.

  • Improper Storage: Exposure of the solid reagent or stock solutions to moisture can lead to hydrolysis, affecting its performance and solubility.

Q3: What is the optimal pH for working with this compound?

The optimal pH for reacting this compound with primary amines is between 7.2 and 8.5. This pH range offers a good compromise between the reactivity of the primary amine (which is more nucleophilic at higher pH) and the stability of the NHS ester (which hydrolyzes more rapidly at higher pH).

Q4: Which buffers should I use for my conjugation reaction?

It is crucial to use amine-free buffers, as primary amines will compete with your target molecule for reaction with the NHS ester. Recommended buffers include phosphate-buffered saline (PBS), HEPES, and borate buffers. Avoid buffers containing Tris (e.g., TBS) or glycine.

Q5: How should I store this compound?

  • Solid Form: Store the solid reagent at -20°C in a tightly sealed container with a desiccant to protect it from moisture. Before opening, always allow the vial to equilibrate to room temperature to prevent condensation.

  • Stock Solutions: It is highly recommended to prepare stock solutions in an anhydrous organic solvent like DMSO or DMF immediately before use. If you need to store a stock solution, it can be aliquoted and stored at -20°C for a short period (up to one month) or at -80°C for longer-term storage (up to 6 months), provided it is protected from moisture. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Problem Potential Cause Solution
This compound does not dissolve in the organic solvent. The organic solvent is not anhydrous.Use a fresh, high-quality, anhydrous grade of DMSO or DMF.
The concentration is too high.Try preparing a more dilute stock solution.
Precipitation occurs immediately upon adding the stock solution to the aqueous buffer. The concentration of the crosslinker in the final reaction mixture is too high, exceeding its aqueous solubility.Lower the final concentration of the this compound in your reaction.
The percentage of organic solvent in the final reaction volume is too high.Ensure the volume of the organic stock solution is a small fraction (typically <10%) of the total reaction volume.
The buffer composition is incompatible.Confirm you are using an amine-free buffer at an appropriate pH (7.2-8.5).
Low or no conjugation efficiency. The NHS ester has hydrolyzed.Prepare fresh stock solutions of the crosslinker immediately before use. Ensure the solid reagent and solvents are properly stored and handled to prevent moisture exposure.
The reaction pH is too low.The primary amines on your target molecule may be protonated and less reactive. Increase the pH of your reaction buffer to within the optimal range of 7.2-8.5.
The reaction buffer contains primary amines.Perform a buffer exchange to an amine-free buffer like PBS, HEPES, or borate buffer.
The protein concentration is too low.At low protein concentrations, the hydrolysis of the NHS ester can outcompete the conjugation reaction. If possible, increase the concentration of your protein.

Data Presentation

Table 1: Solubility of this compound

SolventSolubilityNotes
Organic Solvents
Dimethyl sulfoxide (DMSO)SolubleRecommended for preparing stock solutions. Use anhydrous grade.
Dimethylformamide (DMF)SolubleRecommended for preparing stock solutions. Use anhydrous grade.
Dichloromethane (DCM)Soluble
AcetonitrileSoluble
Aqueous Solutions
Water5 mg/mLMay require sonication to dissolve. Limited solubility.
Aqueous Buffers (e.g., PBS)Limited solubilityIt is recommended to add from a concentrated organic stock solution.

Table 2: Stability of NHS Ester at Different pH Values

pHHalf-life of NHS EsterImplication for Reaction
7.0Several hoursSlower reaction with amines, but greater stability of the crosslinker.
8.0~1 hourFaster reaction with amines, but also faster hydrolysis. A good starting point for many reactions.
8.5-9.0< 10-30 minutesVery rapid hydrolysis; the reaction must be performed quickly. May lead to higher yields in some cases if the reaction with the amine is also very fast.

Experimental Protocols

Protocol 1: Preparation of a 20 mM Stock Solution of this compound

Materials:

  • This compound (MW: 559.65 g/mol )

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Microcentrifuge tubes

  • Pipettes

Procedure:

  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weigh out approximately 2 mg of this compound and place it in a microcentrifuge tube.

  • Add 179 µL of anhydrous DMSO or DMF to the tube.

  • Vortex the tube until the solid is completely dissolved. The solution should be clear.

  • This stock solution should be prepared immediately before use for best results.

Protocol 2: General Procedure for Protein Modification with this compound

Materials:

  • Protein solution (1-5 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • 20 mM this compound stock solution (from Protocol 1)

  • Desalting column

Procedure:

  • If your protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into an appropriate amine-free buffer.

  • While gently vortexing the protein solution, add the desired molar excess of the 20 mM this compound stock solution. A 20-fold molar excess is a common starting point. Ensure the volume of the added stock solution does not exceed 10% of the total reaction volume.

  • Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours.

  • Remove the excess, unreacted this compound and the N-hydroxysuccinimide byproduct using a desalting column equilibrated with your desired buffer.

Visualizations

experimental_workflow cluster_preparation Stock Solution Preparation cluster_reaction Conjugation Reaction cluster_purification Purification reagent This compound (Solid) stock 20 mM Stock Solution reagent->stock Dissolve immediately before use solvent Anhydrous DMSO or DMF solvent->stock reaction Reaction Mixture stock->reaction Add dropwise (<10% of total volume) protein Protein in Amine-Free Buffer (pH 7.2-8.5) protein->reaction purify Desalting Column reaction->purify Incubate 30-60 min at RT final_product Purified Conjugate purify->final_product Remove excess reagent

Caption: Experimental workflow for solubilizing and using this compound.

troubleshooting_logic start Precipitation Observed? check_solvent Is organic solvent >10% of total volume? start->check_solvent Yes no_precip No Precipitation start->no_precip No reduce_solvent Decrease volume of stock solution check_solvent->reduce_solvent Yes check_conc Is final crosslinker concentration too high? check_solvent->check_conc No success Problem Solved reduce_solvent->success lower_conc Reduce molar excess of crosslinker check_conc->lower_conc Yes check_buffer Is buffer amine-free and pH 7.2-8.5? check_conc->check_buffer No lower_conc->success buffer_exchange Perform buffer exchange check_buffer->buffer_exchange No check_buffer->success Yes buffer_exchange->success

Caption: Troubleshooting logic for this compound precipitation issues.

References

Technical Support Center: Optimizing Bioconjugation and Minimizing Non-Specific Binding with SPDP-PEG4-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing SPDP-PEG4-NHS ester for bioconjugation. Our resources include in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures, with a primary focus on mitigating non-specific binding.

Understanding this compound

This compound is a heterobifunctional crosslinker designed for the covalent conjugation of biomolecules. It features two reactive groups: an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (e.g., lysine residues on proteins), and a pyridyldithiol (SPDP) group that reacts with sulfhydryls (e.g., cysteine residues). These reactive ends are connected by a hydrophilic polyethylene glycol (PEG4) spacer. This PEG spacer is a key feature, as it increases the water solubility of the crosslinker and the resulting conjugate, which can significantly reduce non-specific binding and aggregation often associated with more hydrophobic crosslinkers.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using this compound over a standard SPDP crosslinker?

A1: The primary advantage is the presence of the hydrophilic PEG4 spacer.[1][2] Traditional SPDP linkers are hydrophobic and can lead to aggregation and precipitation of the conjugated protein.[1] The PEG4 spacer in this compound increases the water solubility of the entire conjugate, which helps to prevent aggregation and reduces non-specific binding to surfaces and other proteins.

Q2: What are the optimal pH conditions for reacting the NHS ester and SPDP groups?

A2: The NHS ester reacts most efficiently with primary amines at a pH of 7.2-8.5. The SPDP group reacts with sulfhydryls optimally at a pH of 7.0-7.5. Therefore, a reaction buffer within the pH range of 7.2-7.5 is a good starting point for most two-step conjugation protocols.

Q3: What are common causes of low conjugation efficiency with this compound?

A3: Low conjugation efficiency can stem from several factors:

  • Hydrolysis of the NHS ester: The NHS ester is moisture-sensitive and can hydrolyze, rendering it inactive. It is crucial to use anhydrous solvents for reconstitution and to prepare the solution immediately before use.

  • Suboptimal pH: If the pH is too low, the primary amines on the target molecule will be protonated and less reactive.

  • Presence of primary amines in the buffer: Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for reaction with the NHS ester.

  • Steric hindrance: The primary amines on your protein of interest may be sterically hindered and inaccessible to the crosslinker.

Q4: How can I confirm that my protein has been successfully modified with the this compound?

A4: Successful modification of a protein with the SPDP group can be confirmed by measuring the release of pyridine-2-thione upon reduction of the disulfide bond. This compound has a characteristic absorbance at 343 nm. By treating a small sample of the modified protein with a reducing agent like DTT, you can quantify the amount of released pyridine-2-thione and thereby determine the degree of labeling.

Troubleshooting Guide: High Non-Specific Binding

High non-specific binding is a common issue in bioconjugation and downstream applications like immunoassays. The use of this compound is a step towards mitigating this, but other experimental factors are also critical.

ProblemPotential CauseRecommended Solution
High background in immunoassays Insufficient blocking of non-specific sites on the solid phase (e.g., microplate well).- Increase the concentration of the blocking agent (e.g., 1-5% BSA or non-fat dry milk).- Extend the blocking incubation time (e.g., 2 hours at room temperature or overnight at 4°C).- Consider using commercially available, optimized blocking buffers.
Hydrophobic or ionic interactions between the conjugate and the surface.- Add a non-ionic surfactant, such as Tween-20 (0.05-0.1%), to the washing and incubation buffers.- Increase the salt concentration of the buffers (e.g., up to 0.5 M NaCl) to reduce ionic interactions.
Precipitation of the protein conjugate Aggregation due to a high degree of labeling or inherent properties of the protein.- Optimize the molar ratio of this compound to the protein to avoid over-labeling.- Perform the conjugation reaction in a buffer that is optimal for the protein's stability.- Purify the conjugate using size-exclusion chromatography to remove any aggregates.
Cross-reactivity of the conjugate The conjugated protein is binding to unintended targets.- Ensure the purity of your protein before conjugation.- If using an antibody conjugate, consider using a pre-adsorbed secondary antibody in your assay to minimize cross-reactivity.
Quantitative Impact of PEGylation on Non-Specific Binding
Study FocusKey FindingQuantitative Result
PEG-modified hydrogels in immunoassaysIncorporation of PEG into the hydrogel matrix significantly reduced non-specific protein binding.A 10-fold decrease in non-specific binding and a 6-fold increase in specific binding was observed.
Hydrophobicity of affinity resinsNon-specific binding was found to be proportional to the hydrophobicity of the resin.The introduction of a PEG spacer reduced the amount of non-specific protein binding in proportion to the number of ethylene glycol units.

Experimental Protocols

Protocol 1: Two-Step Antibody Conjugation with this compound

This protocol describes the conjugation of a protein (e.g., an enzyme) containing a free sulfhydryl group to an antibody.

Materials:

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • This compound

  • Anhydrous DMSO or DMF

  • Protein with a free sulfhydryl group

  • Desalting columns

  • Reaction buffers (e.g., PBS)

Procedure:

  • Preparation of this compound Stock Solution:

    • Allow the vial of this compound to come to room temperature before opening.

    • Immediately before use, dissolve the required amount in anhydrous DMSO or DMF to a concentration of 10-20 mM.

  • Modification of the Antibody with this compound:

    • Add a 10- to 20-fold molar excess of the this compound solution to the antibody solution.

    • Incubate the reaction for 30-60 minutes at room temperature.

    • Remove the excess, unreacted crosslinker using a desalting column equilibrated with PBS.

  • Conjugation of the Sulfhydryl-Containing Protein:

    • Add the sulfhydryl-containing protein to the purified, SPDP-modified antibody. A 1.5- to 2-fold molar excess of the sulfhydryl protein over the antibody is a good starting point.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Purification of the Conjugate:

    • Purify the final conjugate using size-exclusion chromatography to separate the conjugate from unreacted proteins.

Visualizations

Experimental Workflow for Antibody-Enzyme Conjugation

G cluster_0 Step 1: Antibody Modification cluster_1 Step 2: Conjugation cluster_2 Step 3: Purification A Prepare Antibody in Amine-Free Buffer (pH 7.2-8.0) B Dissolve SPDP-PEG4-NHS in Anhydrous DMSO A->B C Add NHS Ester to Antibody (10-20x Molar Excess) B->C D Incubate 30-60 min at Room Temperature C->D E Purify SPDP-Modified Antibody (Desalting Column) D->E G Combine SPDP-Antibody and Sulfhydryl-Protein E->G F Prepare Sulfhydryl-Protein F->G H Incubate 1-2 hours at RT or Overnight at 4°C G->H I Purify Final Conjugate (Size-Exclusion Chromatography) H->I J J I->J Characterize Conjugate G A High Non-Specific Binding Observed B Is the solid phase adequately blocked? A->B C Are washing steps sufficiently stringent? B->C Yes E Increase blocking agent conc. and/or incubation time B->E No D Is the conjugate aggregated? C->D Yes F Add Tween-20 to buffers Increase salt concentration C->F No G Optimize conjugation ratio Purify by SEC D->G Yes H Problem Resolved D->H No E->B F->C G->D G cluster_0 Without PEG Spacer cluster_1 With this compound A Hydrophobic Crosslinker C Non-Specific Binding Site A->C Hydrophobic Interaction D Protein Aggregation A->D B Protein Surface B->C Hydrophobic Interaction B->D E Hydrophilic PEG4 Spacer G Hydration Layer E->G Forms F Protein Surface H Reduced Non-Specific Binding & Aggregation F->H G->H Prevents

References

Technical Support Center: Cleavage of SPDP-PEG4-NHS Ester Disulfide Bonds

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered when cleaving the disulfide bond of SPDP-PEG4-NHS ester crosslinkers.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for incomplete cleavage of the SPDP disulfide bond?

A1: Incomplete disulfide bond reduction is a frequent issue that can stem from several factors:

  • Insufficient Reducing Agent: The concentration of the reducing agent (e.g., DTT or TCEP) may be too low to effectively reduce all disulfide bonds, particularly in samples with high conjugate concentrations. A 10- to 100-fold molar excess of the reducing agent over the disulfide bond is a common starting point.[1]

  • Suboptimal Reaction Conditions: The efficiency of the reduction reaction is significantly influenced by pH, temperature, and incubation time. Thiol-based reducing agents like Dithiothreitol (DTT) are most effective at a pH above 7.[1][2][3]

  • Inaccessibility of Disulfide Bonds: The disulfide bond within the conjugated molecule might be sterically hindered or buried within the hydrophobic core of a protein, making it inaccessible to the reducing agent.[1] In such cases, denaturation of the protein may be necessary to expose the bond.

  • Oxidation of Reducing Agent: Thiol-based reducing agents like DTT are susceptible to oxidation by air, which diminishes their effectiveness over time. It is crucial to use freshly prepared solutions for optimal results.

  • Presence of Interfering Substances: Certain metal ions can interfere with the activity of some reducing agents. For instance, DTT's efficacy can be reduced in the presence of nickel.

Q2: How do I choose the right reducing agent for my experiment?

A2: The choice of reducing agent depends on the specific requirements of your experiment. The two most common reducing agents for cleaving SPDP disulfide bonds are Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP).

  • DTT (Dithiothreitol): A potent reducing agent that is widely used for reducing disulfide bonds in proteins. It is most effective at a pH above 7.0, with an optimal range typically between 7.1 and 8.0. However, DTT is prone to air oxidation and has a mild, unpleasant odor.

  • TCEP (Tris(2-carboxyethyl)phosphine): An odorless and more stable alternative to DTT, TCEP is effective over a broad pH range (1.5-8.5). It is resistant to air oxidation and does not have to be removed before certain sulfhydryl-reactive cross-linking reactions. TCEP is a stronger reducing agent than DTT but should not be used with phosphate buffers, as it is not very stable in them.

Q3: What is disulfide scrambling, and how can I prevent it?

A3: Disulfide scrambling is the process where cleaved sulfhydryl groups re-oxidize to form new, incorrect disulfide bonds, either intramolecularly or intermolecularly. This can be prevented by:

  • Working in an Anaerobic Environment: If possible, perform the reduction and subsequent steps in an environment free of oxygen to prevent re-oxidation.

  • Using Alkylating Agents: After reduction, cap the free thiols with an alkylating agent like iodoacetamide (IAM) or N-ethylmaleimide (NEM). This prevents them from reforming disulfide bonds.

  • Lowering the pH: After the reduction reaction, lowering the pH of the buffer can help prevent the re-formation of disulfide bonds.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Incomplete Disulfide Bond Cleavage Insufficient concentration of reducing agent.Increase the molar excess of the reducing agent relative to the conjugate concentration. A 10- to 100-fold molar excess is a common starting point. For DTT, concentrations of 20-50 mM are often used. For TCEP, 0.5-1 mM can be sufficient.
Suboptimal pH for the reducing agent.Adjust the buffer pH to the optimal range for your chosen reducing agent. For DTT, a pH of 7.5-8.5 is ideal. TCEP is effective over a broader pH range (1.5-8.5).
Short incubation time.Increase the incubation time to allow the reaction to proceed to completion. Typical incubation times range from 15 to 60 minutes.
Low reaction temperature.Increase the reaction temperature. For many proteins, incubation at 37°C or 56°C can improve reduction efficiency.
Inaccessible disulfide bonds.Include a denaturing agent, such as 6 M guanidine hydrochloride or 8 M urea, in your reduction buffer to unfold the protein and expose buried disulfide bonds.
Oxidized reducing agent.Prepare fresh solutions of DTT immediately before use, as it is susceptible to oxidation. TCEP is more stable and less prone to oxidation.
Protein Aggregation After Reduction The reduction of stabilizing disulfide bonds can lead to protein unfolding and subsequent aggregation.Perform the reduction in the presence of a denaturant (e.g., urea or guanidine-HCl) to keep the unfolded protein in solution.
Re-formation of Disulfide Bonds Free thiols are re-oxidizing.After reduction, add an alkylating agent like iodoacetamide (IAM) or N-ethylmaleimide (NEM) to cap the free thiols. Alternatively, perform subsequent steps under anaerobic conditions or at a lower pH.

Quantitative Data Summary

Table 1: Comparison of Common Reducing Agents

Characteristic DTT (Dithiothreitol) TCEP (Tris(2-carboxyethyl)phosphine)
Potency StrongStronger than DTT
Optimal pH > 7.0Wide range (1.5-8.5)
Stability in Solution Low (prone to oxidation)High
Odor Mildly unpleasantOdorless
Compatibility with Ni-NTA Limited (can reduce Ni2+)Compatible

Experimental Protocols

Protocol 1: Disulfide Bond Cleavage using DTT
  • Prepare DTT Stock Solution: Prepare a fresh 1 M stock solution of DTT in deionized water. It is recommended not to inhale the DTT powder.

  • Protein Preparation: Dissolve the this compound conjugate in a suitable buffer (e.g., phosphate, borate, or carbonate-bicarbonate) at a pH between 7 and 8.

  • Reduction Reaction: Add the DTT stock solution to the conjugate solution to a final concentration of 20-50 mM.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 37°C.

  • Removal of DTT (Optional): If necessary for downstream applications, remove the excess DTT using a desalting column.

Protocol 2: Disulfide Bond Cleavage using TCEP
  • Prepare TCEP Stock Solution: Prepare a stock solution of TCEP in deionized water. TCEP is stable in aqueous solutions.

  • Protein Preparation: Dissolve the this compound conjugate in a suitable buffer. Avoid using phosphate buffers if possible, as TCEP is less stable in them. A pH range of 1.5-8.5 is suitable for the reaction.

  • Reduction Reaction: Add the TCEP stock solution to the conjugate solution to a final concentration of 0.5-1 mM.

  • Incubation: Incubate the reaction mixture for 5-15 minutes at room temperature.

  • Downstream Processing: TCEP often does not need to be removed before subsequent sulfhydryl-reactive cross-linking reactions.

Visualizations

experimental_workflow cluster_start Start cluster_reduction Reduction Step cluster_cleavage Cleavage cluster_post_cleavage Post-Cleavage Options start SPDP-PEG4-NHS Conjugate reducing_agent Add Reducing Agent (DTT or TCEP) start->reducing_agent incubation Incubate (Time, Temp, pH) reducing_agent->incubation cleaved Cleaved Conjugate (Free Thiols) incubation->cleaved alkylation Alkylation (e.g., IAM, NEM) cleaved->alkylation purification Purification (e.g., Desalting) cleaved->purification

Caption: Experimental workflow for cleaving the SPDP disulfide bond.

logical_relationship cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions incomplete_cleavage Incomplete Cleavage insufficient_reagent Insufficient Reducing Agent incomplete_cleavage->insufficient_reagent suboptimal_conditions Suboptimal Conditions (pH, Temp) incomplete_cleavage->suboptimal_conditions inaccessible_bond Inaccessible Disulfide Bond incomplete_cleavage->inaccessible_bond oxidized_reagent Oxidized Reducing Agent incomplete_cleavage->oxidized_reagent increase_concentration Increase Reagent Concentration insufficient_reagent->increase_concentration optimize_conditions Optimize pH and Temperature suboptimal_conditions->optimize_conditions add_denaturant Add Denaturant inaccessible_bond->add_denaturant use_fresh_reagent Use Fresh Reagent oxidized_reagent->use_fresh_reagent

Caption: Troubleshooting logic for incomplete disulfide bond cleavage.

References

SPDP-PEG4-NHS ester reaction quenching methods

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for SPDP-PEG4-NHS ester. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on experimental procedures, particularly focusing on the critical step of quenching the NHS ester reaction. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to ensure the success of your conjugation experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the use of this compound, with a focus on the quenching step.

Issue Potential Cause Recommended Solution
Low Conjugation Yield NHS Ester Hydrolysis: The NHS ester is moisture-sensitive and can hydrolyze, rendering it inactive. This is accelerated at higher pH and temperatures.[1][2][3][4]Store the this compound desiccated at -20°C.[5] Allow the reagent to equilibrate to room temperature before opening to prevent condensation. Prepare solutions immediately before use and avoid storing them in aqueous buffers.
Suboptimal pH: The reaction of the NHS ester with primary amines is most efficient at a pH of 7.2-8.5. A lower pH will result in protonated, less reactive amines, while a higher pH increases the rate of hydrolysis.Use a freshly prepared reaction buffer within the optimal pH range. Common choices include phosphate-buffered saline (PBS), borate, or carbonate buffers.
Presence of Primary Amines in Buffer: Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for reaction with the NHS ester.Ensure your reaction buffer is free of primary amines. If your protein is in an incompatible buffer, perform a buffer exchange before starting the conjugation.
High Background or Non-Specific Binding Insufficient Quenching: Unreacted this compound can bind non-specifically to other molecules in downstream applications.Add a quenching agent like Tris or glycine to the reaction mixture after the desired conjugation time to deactivate any remaining NHS ester.
Precipitation of Conjugate: The hydrophobicity of the SPDP linker can sometimes lead to aggregation and precipitation of the conjugated protein, especially with a high degree of labeling.While the PEG4 spacer in this compound enhances water solubility, optimization of the molar ratio of the crosslinker to the protein may be necessary. Consider performing trial reactions at different ratios.
Inconsistent Results Inaccurate Reagent Concentration: The this compound may not have been accurately weighed or dissolved.For water-insoluble NHS esters, dissolve them in an anhydrous organic solvent like DMSO or DMF before adding to the aqueous reaction mixture. Ensure the final concentration of the organic solvent is low enough (typically <10%) to not affect your protein.
Variable Reaction Times: The reaction time can influence the degree of conjugation.For most applications, a reaction time of 30-60 minutes at room temperature or 2 hours on ice is sufficient. However, optimization for your specific molecules may be required.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of quenching the this compound reaction?

Quenching stops the reaction by deactivating any unreacted NHS esters. This is crucial to prevent the labeling of other molecules in subsequent steps of your experiment, which could lead to high background and non-specific binding.

Q2: What are the common methods for quenching an NHS ester reaction?

There are two primary methods for quenching an NHS ester reaction:

  • Addition of a Primary Amine: Introducing a small molecule with a primary amine, such as Tris or glycine, will cause it to react with the excess NHS ester, rendering it inert.

  • Hydrolysis: Intentionally hydrolyzing the NHS ester by raising the pH of the reaction mixture to above 8.6 will also quench the reaction. The half-life of an NHS ester at pH 8.6 is approximately 10 minutes.

Q3: Which quenching agent should I choose: Tris or Glycine?

Both Tris and glycine are effective quenching agents. Tris is often reported to be a more efficient quencher of formaldehyde, a different type of crosslinker, but it also has the potential to reverse some cross-links. For NHS esters, both are commonly used. The choice may depend on the specific requirements of your downstream application.

Q4: What concentration of quenching agent should I use?

A final concentration of 20-100 mM of the quenching agent is typically recommended.

Q5: How long should I incubate the reaction with the quenching agent?

An incubation time of 15-30 minutes at room temperature is generally sufficient to ensure complete quenching of the NHS ester.

Q6: Can I use a buffer containing Tris for my conjugation reaction?

No, you should avoid using buffers that contain primary amines, such as Tris or glycine, for the conjugation reaction itself, as they will compete with your target molecule for the NHS ester. These reagents should only be added after the conjugation is complete to quench the reaction.

Quantitative Data

NHS Ester Half-Life vs. pH

The stability of the NHS ester is highly dependent on the pH of the solution. The following table summarizes the approximate half-life of an NHS ester at different pH values.

pHTemperature (°C)Half-life
7.004-5 hours
8.04~1 hour
8.6410 minutes

Data compiled from multiple sources.

Recommended Quenching Agent Concentrations
Quenching AgentRecommended Final Concentration
Tris20-100 mM
Glycine20-100 mM
Hydroxylamine10-50 mM

Data compiled from multiple sources.

Experimental Protocols

Protocol 1: Quenching with a Primary Amine (Tris or Glycine)

This protocol describes the quenching of an this compound reaction using a primary amine-containing buffer.

Materials:

  • Completed this compound conjugation reaction mixture

  • Quenching buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine, pH 8.0

Procedure:

  • Following the completion of your conjugation reaction (e.g., after 30-60 minutes at room temperature), prepare to quench the reaction.

  • Add the quenching buffer to your reaction mixture to achieve a final concentration of 50-100 mM. For example, add 50 µL of 1 M Tris-HCl, pH 8.0, to a 1 mL reaction volume for a final concentration of 50 mM.

  • Mix gently by pipetting or vortexing at a low speed.

  • Incubate the reaction mixture for 15-30 minutes at room temperature.

  • Proceed with the purification of your conjugated molecule to remove the quenched crosslinker and byproducts, for example, by using a desalting column or dialysis.

Protocol 2: Quenching by Hydrolysis

This protocol describes the quenching of an this compound reaction by raising the pH to induce hydrolysis.

Materials:

  • Completed this compound conjugation reaction mixture

  • High pH buffer: e.g., 0.5 M Sodium Carbonate-Bicarbonate buffer, pH 9.0, or dropwise addition of 1M NaOH.

Procedure:

  • Following the completion of your conjugation reaction, prepare to quench by hydrolysis.

  • Carefully add the high pH buffer to your reaction mixture to raise the pH to approximately 8.6-9.0. Monitor the pH with a calibrated pH meter.

  • Mix gently.

  • Incubate the reaction mixture for at least 15-20 minutes at room temperature to allow for complete hydrolysis of the unreacted NHS esters.

  • Proceed with the purification of your conjugated molecule. It is advisable to buffer exchange into a neutral pH buffer as soon as possible to maintain the stability of your biomolecule.

Visualizations

quenching_workflow cluster_conjugation Conjugation Reaction cluster_quenching Quenching Step cluster_incubation Incubation & Purification start Start Conjugation (Molecule + this compound) reaction Incubate (e.g., 30-60 min at RT) start->reaction decision Choose Quenching Method reaction->decision add_amine Add Primary Amine (Tris or Glycine) decision->add_amine Method 1 increase_ph Increase pH (>8.6) decision->increase_ph Method 2 incubate_quench Incubate (15-30 min) add_amine->incubate_quench increase_ph->incubate_quench purification Purify Conjugate (e.g., Desalting Column) incubate_quench->purification

Caption: Workflow for this compound reaction and quenching.

quenching_options cluster_amine Quenching with Primary Amine cluster_hydrolysis Quenching by Hydrolysis unreacted Unreacted this compound quencher Primary Amine (e.g., Tris, Glycine) unreacted->quencher Reacts with water Water (H₂O) at high pH unreacted->water Reacts with product1 Inactive Amide-Linked Product quencher->product1 product2 Hydrolyzed, Inactive Carboxylate water->product2

Caption: Comparison of two common NHS ester quenching methods.

References

Technical Support Center: Purification of SPDP-PEG4-NHS Ester Labeled Proteins

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of proteins labeled with SPDP-PEG4-NHS ester. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help researchers, scientists, and drug development professionals achieve optimal results in their conjugation experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of your this compound labeled protein.

Problem Potential Cause Recommended Solution
Low Labeling Efficiency Suboptimal pH of Reaction Buffer: The reaction between an NHS ester and a primary amine is highly pH-dependent, with an optimal range of pH 7.2-8.5.[1] At lower pH, the amine groups are protonated and less reactive.[1]Verify the pH of your reaction buffer using a calibrated pH meter. The recommended pH for NHS ester reactions is typically between 7.2 and 8.5.[1] A common choice is 0.1 M sodium bicarbonate buffer at pH 8.3.[1][2]
Hydrolysis of this compound: NHS esters are moisture-sensitive and can hydrolyze, rendering them non-reactive. This is accelerated at higher pH.Allow the reagent vial to equilibrate to room temperature before opening to prevent condensation. Prepare the NHS ester solution fresh in an anhydrous solvent like DMSO or DMF immediately before use. Consider performing the reaction at 4°C overnight to minimize hydrolysis.
Presence of Primary Amines in the Buffer: Buffers containing primary amines, such as Tris or glycine, will compete with the protein for reaction with the NHS ester.Ensure your protein is in an amine-free buffer like PBS, HEPES, or borate buffer. If necessary, perform a buffer exchange via dialysis or a desalting column before starting the labeling reaction.
Low Protein Concentration: Low concentrations of the protein can lead to less efficient labeling due to the competing hydrolysis reaction.It is recommended to use a protein concentration of at least 2 mg/mL.
Protein Aggregation after Labeling/Purification High Degree of Labeling: Excessive modification of the protein with the PEG linker can alter its physicochemical properties, leading to aggregation.Reduce the molar excess of the this compound in the labeling reaction to control the degree of substitution.
Inappropriate Buffer Conditions: The buffer used for purification or final formulation may not be optimal for the newly modified protein.Screen different buffer conditions (pH, ionic strength) to find one that maintains the stability of the labeled protein.
Presence of Unreacted this compound in Final Product Inefficient Purification: The chosen purification method may not be suitable for removing the smaller, unreacted linker from the larger protein conjugate.For inefficient removal of small molecules, consider using a desalting column with an appropriate molecular weight cutoff or performing dialysis with a suitable membrane and sufficient buffer exchanges. For size exclusion chromatography, ensure the column provides adequate resolution between the conjugate and the unreacted label.
Cleavage of the Disulfide Bond During Handling Presence of Reducing Agents: The SPDP linker contains a disulfide bond that can be cleaved by reducing agents.Avoid using buffers containing reducing agents like DTT or β-mercaptoethanol during purification and storage, unless cleavage is intended.

Frequently Asked Questions (FAQs)

Q1: How should I store and handle this compound?

A1: this compound is moisture-sensitive. It should be stored at -20°C in a sealed, light-protected container. Before use, allow the vial to come to room temperature before opening to prevent moisture condensation. Stock solutions should be prepared fresh in anhydrous solvents like DMSO or DMF.

Q2: What are the best methods for purifying my labeled protein?

A2: The most common and effective methods for removing unreacted this compound and byproducts are size-based separation techniques. These include:

  • Size Exclusion Chromatography (SEC) / Gel Filtration: This is a very common method that separates molecules based on their size. It is effective at removing unreacted PEG linker and other small molecule byproducts.

  • Dialysis: This technique involves the use of a semi-permeable membrane to separate the larger labeled protein from smaller, unreacted reagents.

  • Tangential Flow Filtration (TFF): This is a rapid and scalable method for buffer exchange and removal of small molecules.

The choice of method depends on the scale of your experiment and the required purity of the final product.

Q3: Can I use Tris buffer for my labeling reaction?

A3: No, you should avoid buffers containing primary amines, such as Tris or glycine. These will react with the NHS ester and compete with your protein, leading to significantly lower labeling efficiency.

Q4: My protein has low solubility after labeling. What can I do?

A4: The PEG4 spacer in the this compound is designed to increase hydrophilicity. However, if you observe decreased solubility, it could be due to a high degree of labeling altering the protein's surface properties. Try reducing the molar excess of the labeling reagent in your reaction.

Q5: How can I confirm that my protein is labeled?

A5: You can indirectly confirm labeling by observing a shift in molecular weight using SDS-PAGE. For a more quantitative assessment, techniques like mass spectrometry can be used to determine the degree of labeling.

Experimental Protocols

Protocol 1: Labeling of Protein with this compound

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Prepare the Protein Solution: Ensure the protein is in an appropriate amine-free buffer. If not, perform a buffer exchange. The recommended protein concentration is at least 2 mg/mL.

  • Prepare the NHS Ester Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution. The final concentration of the organic solvent should be less than 10% of the total reaction volume.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM and incubate for 15 minutes.

Protocol 2: Purification of Labeled Protein using a Desalting Column

Materials:

  • Labeled protein solution from Protocol 1

  • Desalting column with an appropriate molecular weight cutoff (e.g., >5K for most proteins)

  • Purification buffer (e.g., PBS, pH 7.4)

Procedure:

  • Equilibrate the Column: Equilibrate the desalting column with the purification buffer according to the manufacturer's instructions.

  • Apply the Sample: Apply the labeled protein solution to the column.

  • Elution: Elute the labeled protein with the purification buffer. The labeled protein will elute in the void volume, while the smaller, unreacted this compound and byproducts will be retained in the column matrix and elute later.

  • Collect Fractions: Collect the fractions containing the purified, labeled protein.

Protocol 3: Purification of Labeled Protein using Dialysis

Materials:

  • Labeled protein solution from Protocol 1

  • Dialysis tubing or cassette with an appropriate molecular weight cutoff

  • Large volume of dialysis buffer (e.g., PBS, pH 7.4)

  • Stir plate and stir bar

Procedure:

  • Prepare the Dialysis Device: Prepare the dialysis tubing or cassette according to the manufacturer's instructions.

  • Load the Sample: Load the labeled protein solution into the dialysis device.

  • Dialysis: Place the sealed dialysis device in a beaker containing at least 500-fold volume of dialysis buffer. Gently stir the buffer at 4°C.

  • Buffer Exchange: Allow dialysis to proceed for 2-4 hours, then change the dialysis buffer. Repeat the buffer exchange at least two more times. An overnight dialysis step is also recommended.

  • Recover the Sample: After the final buffer exchange, recover the purified, labeled protein from the dialysis device.

Visualizations

experimental_workflow cluster_labeling Protein Labeling cluster_purification Purification cluster_output Result protein Protein in Amine-Free Buffer reaction Incubate at RT (30-60 min) or 4°C (2h) protein->reaction reagent This compound in DMSO/DMF reagent->reaction quench Quench Reaction (Optional) reaction->quench sec Size Exclusion Chromatography quench->sec Choose Method dialysis Dialysis quench->dialysis Choose Method tff Tangential Flow Filtration quench->tff Choose Method purified_protein Purified Labeled Protein sec->purified_protein impurities Unreacted Linker & Byproducts Removed sec->impurities dialysis->purified_protein dialysis->impurities tff->purified_protein tff->impurities

Caption: Experimental workflow for labeling and purification.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Labeling Efficiency? ph Incorrect Buffer pH? start->ph Yes hydrolysis NHS Ester Hydrolyzed? ph->hydrolysis No check_ph Verify pH (7.2-8.5) ph->check_ph Yes buffer_amines Amines in Buffer? hydrolysis->buffer_amines No fresh_reagent Use Fresh Anhydrous Reagent Solution hydrolysis->fresh_reagent Yes buffer_exchange Buffer Exchange to Amine-Free Buffer buffer_amines->buffer_exchange Yes

Caption: Troubleshooting logic for low labeling efficiency.

References

optimizing storage conditions for SPDP-PEG4-NHS ester conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the storage and use of SPDP-PEG4-NHS ester conjugates. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: How should I properly store and handle solid this compound?

A: Proper storage and handling are critical to maintain the reactivity of your this compound.

  • Storage of Powder: The solid reagent should be stored at –20°C in a sealed, light-protected container.[1][2][3][4][5] The use of a desiccator is highly recommended to protect the compound from moisture.

  • Handling: Before opening the vial, always allow it to equilibrate to room temperature. This prevents condensation of atmospheric moisture onto the reagent, which can lead to hydrolysis.

Q2: What is the best way to prepare and store solutions of this compound?

A: To minimize degradation, follow these guidelines for solution preparation and storage:

  • Solvent Choice: Many SPDP-PEG4-NHS esters are not readily soluble in aqueous buffers and should first be dissolved in a dry, amine-free organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

  • Fresh Preparation: It is strongly recommended to prepare solutions immediately before use.

  • Stock Solutions: If a stock solution must be prepared, use an anhydrous solvent and store it in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When stored at -80°C, the stock solution may be stable for up to 6 months; at -20°C, it should be used within one month.

Q3: What are the primary factors that affect the stability of the NHS ester?

A: The N-hydroxysuccinimide (NHS) ester is highly susceptible to hydrolysis, which is the primary competing reaction with the desired amine conjugation. The main factors influencing stability are:

  • pH: The rate of hydrolysis increases significantly with increasing pH.

  • Temperature: Higher temperatures accelerate the rate of both the desired conjugation reaction and the competing hydrolysis reaction.

  • Moisture: NHS esters are moisture-sensitive. Exposure to water, even atmospheric humidity, can lead to hydrolysis.

Troubleshooting Guide

Problem 1: Low Conjugation Yield

A consistently low yield of your desired conjugate is a common issue. The root cause is often related to the inactivation of the NHS ester via hydrolysis.

Potential Cause Recommended Solution
Hydrolyzed NHS Ester Reagent Ensure proper storage and handling of the solid reagent to prevent moisture contamination. Prepare solutions in anhydrous DMSO or DMF immediately before your experiment.
Suboptimal Reaction pH The optimal pH range for NHS ester conjugation is between 7.2 and 8.5. A pH that is too low will result in protonated, unreactive amines, while a pH that is too high will accelerate hydrolysis.
Incompatible Buffer Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for reaction with the NHS ester. Use non-amine-containing buffers like phosphate, carbonate-bicarbonate, HEPES, or borate. If your protein is in an incompatible buffer, perform a buffer exchange prior to conjugation.
Low Reactant Concentration The rate of hydrolysis is a more significant competitor in dilute protein solutions. If possible, increase the concentration of your protein to favor the desired conjugation reaction.

Problem 2: High Background or Non-Specific Binding

This issue can arise from unreacted NHS esters or aggregation of the final conjugate.

Potential Cause Recommended Solution
Excess Unreacted NHS Ester After the conjugation reaction, add a quenching reagent like Tris, glycine, or hydroxylamine to a final concentration of 20-50mM to consume any remaining active NHS esters.
Protein Aggregation Conjugating a highly hydrophobic molecule can decrease the overall solubility of the protein conjugate. The PEG4 spacer in this compound is designed to improve hydrophilicity, but if aggregation persists, consider optimizing the molar ratio of the crosslinker to your protein.

Experimental Protocols & Data

NHS Ester Hydrolysis Rate

The stability of the NHS ester in aqueous solution is highly dependent on pH and temperature. The half-life is the time it takes for 50% of the reactive ester to be hydrolyzed.

pH Temperature Half-life of NHS Ester
7.00°C4-5 hours
8.64°C10 minutes
7.0Room Temp~7 hours
9.0Room TempMinutes
General Protocol for Protein Conjugation
  • Reagent Preparation: Equilibrate the this compound vial to room temperature before opening. Prepare a stock solution (e.g., 20 mM) in anhydrous DMSO or DMF immediately before use.

  • Protein Preparation: Dissolve the protein containing primary amines in a suitable amine-free buffer (e.g., PBS, HEPES, Borate) at a pH between 7.2 and 8.0.

  • Conjugation Reaction: Add the desired molar excess of the this compound stock solution to the protein solution. Incubate for 30-60 minutes at room temperature or 2-4 hours at 4°C.

  • Removal of Excess Reagent: Remove non-reacted this compound using a desalting column or dialysis.

  • Reaction with Thiol-containing Molecule: The SPDP-modified protein can then be reacted with a sulfhydryl-containing molecule to form a cleavable disulfide bond. This reaction is also optimal at a pH of 7-8.

Visual Guides

experimental_workflow This compound Conjugation Workflow cluster_prep Preparation cluster_reaction Reaction cluster_downstream Downstream Application reagent_prep Equilibrate and Dissolve This compound in Anhydrous Solvent conjugation Mix Reagents and Incubate (RT for 30-60 min) reagent_prep->conjugation protein_prep Prepare Protein in Amine-Free Buffer (pH 7.2-8.5) protein_prep->conjugation purification Purify Conjugate (Desalting/Dialysis) conjugation->purification thiol_reaction React with Thiol-containing Molecule purification->thiol_reaction competing_reactions NHS Ester Reaction Pathways cluster_desired Desired Reaction (Aminolysis) cluster_undesired Competing Reaction (Hydrolysis) NHS_Ester This compound Primary_Amine Primary Amine (e.g., Protein-NH2) NHS_Ester->Primary_Amine pH 7.2-8.5 Water Water (H2O) NHS_Ester->Water Accelerated by high pH/temp Amide_Bond Stable Amide Bond (Conjugate) Primary_Amine->Amide_Bond Carboxylic_Acid Inactive Carboxylic Acid Water->Carboxylic_Acid

References

Technical Support Center: SPDP-PEG4-NHS Ester Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for SPDP-PEG4-NHS ester conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for your conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for this compound conjugation?

The optimal temperature for NHS ester conjugation is a balance between the rate of the desired reaction with primary amines and the rate of the competing hydrolysis reaction.[1] Generally, reactions are performed at either room temperature (approximately 25°C) or at 4°C.[2] Room temperature reactions are faster, typically lasting 0.5 to 4 hours, while reactions at 4°C are slower and may require an overnight incubation.[3][4]

Q2: How does temperature affect the stability of the this compound?

Temperature significantly impacts the stability of the NHS ester, primarily by influencing the rate of hydrolysis, where the ester reacts with water and becomes non-reactive.[5] Higher temperatures accelerate the rate of hydrolysis. This is especially critical in aqueous solutions. To minimize hydrolysis before the conjugation reaction, it is crucial to store the this compound in a desiccated environment at -20°C and to prepare stock solutions in anhydrous DMSO or DMF immediately before use.

Q3: Can I perform the conjugation at a higher temperature to speed up the reaction?

While increasing the temperature does accelerate the conjugation reaction, it also significantly increases the rate of the competing hydrolysis of the NHS ester. This can lead to a lower overall yield of the desired conjugate. Therefore, it is generally not recommended to perform the conjugation at temperatures significantly above room temperature.

Q4: When should I choose to perform the conjugation at 4°C versus room temperature?

The choice of temperature depends on the specific biomolecule you are working with and your experimental goals.

  • 4°C (or on ice): This temperature is often preferred when working with sensitive proteins or biomolecules that may be unstable at room temperature. The slower reaction rate can also provide better control over the extent of labeling. Reactions at 4°C are typically run for a longer duration, from 2 hours to overnight.

  • Room Temperature (25°C): This is a common choice for routine conjugations where the biomolecule is stable. The reaction is faster, typically requiring 30 minutes to 4 hours of incubation.

Troubleshooting Guide

Issue Potential Cause Related to Temperature Suggested Solution
Low Conjugation Yield The NHS ester hydrolyzed before or during the reaction due to prolonged exposure to room temperature in an aqueous buffer.Minimize the time the NHS ester is in an aqueous solution before the addition of the amine-containing molecule. Consider performing the reaction at 4°C to slow down the rate of hydrolysis.
The reaction temperature was too low for the desired reaction rate, leading to incomplete conjugation within the given timeframe.If your biomolecule is stable at room temperature, consider increasing the incubation time at 4°C or performing the reaction at room temperature for 1-4 hours.
Protein Aggregation The conjugation process at room temperature might be too rapid, leading to a high degree of labeling and subsequent aggregation.Perform the reaction at 4°C to slow down the reaction rate and potentially achieve a lower, more controlled degree of labeling.
Inconsistent Results Fluctuations in ambient temperature can lead to variability in reaction rates and hydrolysis.For better reproducibility, use a temperature-controlled environment such as a water bath or a cold room for your conjugation reactions.

Quantitative Data Summary

The stability of the NHS ester is highly dependent on both pH and temperature, as indicated by its half-life (the time it takes for 50% of the ester to hydrolyze).

pH Temperature Half-life of NHS Ester
7.00°C4 to 5 hours
8.64°C10 minutes
7.0Room TemperatureSeveral hours
8.0Room Temperature1 hour
8.6Room Temperature10 minutes
9.0Room Temperature< 10 minutes

Experimental Protocols

Standard Protocol for this compound Conjugation
  • Reagent Preparation:

    • Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.

  • Biomolecule Preparation:

    • Dissolve the biomolecule containing primary amines (e.g., protein, peptide) in an amine-free buffer (e.g., PBS, HEPES, Borate) at a pH between 7.2 and 8.5. A commonly used buffer is 0.1 M sodium bicarbonate at pH 8.3-8.5. The recommended protein concentration is 1-10 mg/mL.

  • Conjugation Reaction:

    • Add the desired molar excess of the dissolved this compound to the biomolecule solution. The final concentration of the organic solvent should be less than 10% of the total reaction volume.

    • Incubate the reaction mixture. Choose one of the following temperature and time combinations:

      • Room Temperature: 30-60 minutes.

      • On Ice (or at 4°C): 2 hours to overnight.

  • Quenching (Optional):

    • To stop the reaction, add a quenching reagent containing a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM.

  • Purification:

    • Remove excess, unreacted this compound and the NHS byproduct using a desalting column, gel filtration, or dialysis.

Visualizations

Temperature_Effect cluster_temp Temperature cluster_rates Reaction Rates cluster_outcomes Outcomes Temp Temperature ReactionRate Conjugation Rate Temp->ReactionRate Increases HydrolysisRate Hydrolysis Rate Temp->HydrolysisRate Increases Yield Conjugate Yield ReactionRate->Yield Increases HydrolysisRate->Yield Decreases SideProduct Hydrolyzed NHS Ester (Inactive) HydrolysisRate->SideProduct Increases experimental_workflow cluster_incubation Incubation start Start: Prepare Reagents dissolve_nhs Dissolve SPDP-PEG4-NHS in Anhydrous Solvent start->dissolve_nhs prepare_protein Prepare Protein in Amine-Free Buffer (pH 7.2-8.5) start->prepare_protein mix Mix NHS Ester and Protein dissolve_nhs->mix prepare_protein->mix rt Room Temperature (0.5-4 hours) mix->rt Fast Reaction cold 4°C (2 hours - overnight) mix->cold Slow/Controlled Reaction quench Quench Reaction (Optional) rt->quench cold->quench purify Purify Conjugate quench->purify end End: Analyze Conjugate purify->end

References

SPDP-PEG4-NHS ester lot-to-lot variability issues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for SPDP-PEG4-NHS ester. This resource is designed for researchers, scientists, and drug development professionals to address potential lot-to-lot variability and other common issues encountered during bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing significantly lower conjugation efficiency with a new lot of this compound compared to our previous lot. What could be the cause?

A1: A drop in conjugation efficiency with a new lot is often related to the quality and reactivity of the NHS ester. The most common cause is the hydrolysis of the NHS ester, rendering it inactive.[1][2][3] This can be due to improper storage, handling, or variations in manufacturing. It is crucial to verify the reactivity of the new lot before use.

Q2: How can we test the reactivity of a new lot of this compound?

A2: You can perform a semi-quantitative hydrolysis assay to assess the reactivity of the NHS ester. This involves measuring the absorbance of a solution of the reagent at 260 nm before and after intentional, base-induced hydrolysis. A significant increase in absorbance after adding a strong base indicates that the NHS ester was active.[2][4]

Q3: Our protein is precipitating after adding the this compound dissolved in DMSO. We didn't have this issue with the previous lot. What could be the problem?

A3: While this compound is designed to improve water solubility, precipitation can still occur. This could be due to a high degree of crosslinking, leading to the formation of large, insoluble complexes. Lot-to-lot variations in the purity or composition of the crosslinker could potentially influence this. Additionally, ensure the final concentration of the organic solvent (like DMSO or DMF) in your reaction mixture is low, typically less than 10%.

Q4: Can the buffer system affect the performance of different lots of this compound?

A4: Yes, the buffer composition is critical. The reaction between the NHS ester and a primary amine is highly pH-dependent, with an optimal range of 7.2-8.5. It is essential to use amine-free buffers, such as phosphate, carbonate-bicarbonate, HEPES, or borate buffers, as buffers containing primary amines (e.g., Tris or glycine) will compete with your target molecule for reaction with the NHS ester. Inconsistencies in buffer preparation can exacerbate perceived lot-to-lot differences.

Q5: We suspect our new lot of this compound is not pure. What are the common impurities and how can they affect our experiment?

A5: A common impurity is the hydrolyzed, non-reactive carboxylic acid form of the crosslinker. The presence of this impurity from the start will lower the effective concentration of the active crosslinker, leading to lower conjugation efficiency. It is also important to use anhydrous grade DMSO or DMF for preparing stock solutions, as degraded DMF can contain amines that will react with the NHS ester.

Troubleshooting Guides

Issue 1: Low Conjugation Yield

If you are experiencing a lower-than-expected yield of your conjugated product, follow these steps to troubleshoot the issue.

Potential Causes and Solutions

Potential Cause Recommended Action Citation
Hydrolyzed this compound Perform a reactivity test on the current lot. Prepare fresh stock solutions in anhydrous DMSO or DMF immediately before use. Avoid storing the reagent in aqueous solutions.
Suboptimal pH of reaction buffer Verify that the pH of your reaction buffer is between 7.2 and 8.5 using a calibrated pH meter.
Presence of competing primary amines in the buffer Use an amine-free buffer such as PBS, HEPES, or borate buffer. If your sample is in an incompatible buffer, perform a buffer exchange before the reaction.
Inaccessible amine groups on the target molecule If possible, assess the accessibility of lysine residues on your protein. Consider denaturing the protein if its native conformation is not essential for your application.
Insufficient molar excess of the crosslinker For protein concentrations ≥ 5 mg/mL, a 10-fold molar excess is a good starting point. For concentrations < 5 mg/mL, a 20- to 50-fold molar excess may be necessary. Empirically determine the optimal molar excess.

Troubleshooting Workflow for Low Conjugation Yield

G start Low Conjugation Yield check_reagent Test Reactivity of this compound Lot start->check_reagent reagent_ok Reagent is Active check_reagent->reagent_ok reagent_bad Reagent is Inactive check_reagent->reagent_bad Fails test check_buffer Verify Buffer pH (7.2-8.5) and Composition (Amine-Free) reagent_ok->check_buffer If yield is still low new_reagent Use a New Lot of Reagent reagent_bad->new_reagent buffer_ok Buffer is Correct check_buffer->buffer_ok buffer_bad Buffer is Incorrect check_buffer->buffer_bad Incorrect optimize_ratio Optimize Molar Ratio of Crosslinker to Target Molecule buffer_ok->optimize_ratio If yield is still low prep_buffer Prepare Fresh, Correct Buffer buffer_bad->prep_buffer ratio_ok Yield Improves optimize_ratio->ratio_ok check_target Assess Target Molecule Accessibility optimize_ratio->check_target If yield is still low

A logical diagram for troubleshooting low conjugation yield.
Issue 2: Protein Aggregation or Precipitation

If you observe precipitation or aggregation upon adding the crosslinker, consider the following.

Potential Causes and Solutions

Potential Cause Recommended Action Citation
High degree of crosslinking Reduce the molar excess of the this compound. Perform a titration to find the highest concentration that does not cause precipitation.
High concentration of organic solvent Ensure the final concentration of DMSO or DMF is below 10% of the total reaction volume.
Reaction conditions causing denaturation Shorten the incubation time or perform the reaction at a lower temperature (e.g., 4°C) to reduce the extent of modification.
Protein instability in the reaction buffer Ensure your protein is soluble and stable in the chosen reaction buffer. Consider adding solubility-enhancing agents that are compatible with the reaction.

Experimental Protocols

Protocol 1: Semi-Quantitative Assessment of this compound Reactivity

This protocol allows for a quick assessment of the presence of active NHS ester in a given lot.

Materials:

  • This compound

  • Amine-free buffer (e.g., 0.1 M sodium phosphate, pH 7.5)

  • 0.5 N NaOH

  • Spectrophotometer

Procedure:

  • Dissolve 1-2 mg of the this compound in 2 mL of the amine-free buffer.

  • Prepare a control sample containing only the 2 mL of amine-free buffer.

  • Zero the spectrophotometer at 260 nm using the control sample.

  • Measure the initial absorbance (A_initial) of the this compound solution. This reading represents any pre-existing hydrolyzed NHS.

  • To the this compound solution, add a small volume of 0.5 N NaOH to raise the pH significantly and induce complete hydrolysis.

  • Incubate for several minutes.

  • Measure the final absorbance (A_final) of the base-treated solution at 260 nm.

Interpretation of Results:

  • If A_final is significantly greater than A_initial, the reagent is active.

  • If A_final is not measurably greater than A_initial, the reagent has likely been hydrolyzed and is inactive.

Protocol 2: General Protein Conjugation with this compound

This is a starting protocol that may require optimization for your specific application.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 7.5)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column for purification

Procedure:

  • Prepare Protein Solution: Ensure the protein is at a concentration of 1-5 mg/mL in the reaction buffer.

  • Prepare Crosslinker Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM.

  • Initiate Conjugation: Add a 10- to 50-fold molar excess of the crosslinker stock solution to the protein solution. Gently mix.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.

  • Quench Reaction: Add the quenching buffer to a final concentration of 20-50 mM Tris to stop the reaction. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess crosslinker and byproducts using a desalting column or dialysis.

  • Analysis: Analyze the conjugated product using methods such as SDS-PAGE, western blotting, or mass spectrometry.

Experimental Workflow for Protein Conjugation

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_protein Prepare Protein in Amine-Free Buffer conjugation Add Crosslinker to Protein (10-50x molar excess) prep_protein->conjugation prep_crosslinker Prepare Fresh Crosslinker Stock in Anhydrous DMSO prep_crosslinker->conjugation incubation Incubate (RT or 4°C) conjugation->incubation quenching Quench Reaction (e.g., Tris buffer) incubation->quenching purification Purify Conjugate (Desalting Column) quenching->purification analysis Analyze Product (SDS-PAGE, MS, etc.) purification->analysis

A typical experimental workflow for protein crosslinking.

Chemical Pathways

Primary Reaction and Competing Hydrolysis

The desired reaction is the formation of a stable amide bond between the NHS ester of the crosslinker and a primary amine on the target molecule. However, in an aqueous environment, the NHS ester can also react with water, leading to hydrolysis and the formation of an inactive carboxylic acid.

G SPDP_PEG_NHS This compound (Active) Amine Primary Amine (e.g., Protein-NH2) SPDP_PEG_NHS->Amine + Water Water (H2O) SPDP_PEG_NHS->Water + Amide_Bond Stable Amide Bond (SPDP-PEG4-Protein) Amine->Amide_Bond NHS_leaving NHS (leaving group) Amide_Bond->NHS_leaving + Carboxylic_Acid Inactive Carboxylic Acid (SPDP-PEG4-COOH) Water->Carboxylic_Acid NHS_leaving2 NHS (leaving group) Carboxylic_Acid->NHS_leaving2 +

Primary and side reaction pathways of NHS ester crosslinkers.

References

Validation & Comparative

A Head-to-Head Comparison of Cleavable and Non-Cleavable Linkers for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice between a cleavable and a non-cleavable linker is a critical decision in the design of an effective and safe antibody-drug conjugate (ADC). This guide provides an objective comparison of these two predominant linker strategies, supported by experimental data, detailed protocols, and visualizations to inform rational ADC design.

The linker in an ADC is a pivotal component that connects the monoclonal antibody to the cytotoxic payload.[1] Its chemical nature dictates the stability of the conjugate in circulation, the mechanism of drug release, and ultimately, the therapeutic window. The fundamental difference lies in their drug release strategy: cleavable linkers are designed to release the payload in response to specific triggers in the tumor microenvironment or within the cancer cell, while non-cleavable linkers release the drug only after the complete lysosomal degradation of the antibody.[1] This distinction has profound implications for an ADC's efficacy, safety, and pharmacokinetic profile.[1]

Mechanism of Action: A Tale of Two Release Strategies

Cleavable Linkers: Environmentally-Triggered Payload Release

Cleavable linkers act as molecular switches, engineered to be stable in the systemic circulation but to break down under specific conditions prevalent in tumor tissues or inside cancer cells.[2] This targeted release can be triggered by several mechanisms:

  • Enzyme-Cleavage: Peptide linkers, such as the widely used valine-citrulline (vc) dipeptide, are susceptible to cleavage by lysosomal proteases like Cathepsin B, which are often overexpressed in tumor cells.[2]

  • pH-Sensitivity: Hydrazone linkers are designed to be stable at the physiological pH of blood (pH 7.4) but hydrolyze in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).

  • Glutathione-Sensitivity: Disulfide linkers are cleaved in the presence of high concentrations of glutathione, a reducing agent found at significantly higher levels inside cells compared to the bloodstream.

The release of the unmodified, potent payload can lead to a "bystander effect," where the drug diffuses out of the target antigen-positive cell and kills neighboring antigen-negative cancer cells, which is particularly advantageous in treating heterogeneous tumors.

Non-Cleavable Linkers: Lysosomal Degradation-Dependent Release

Non-cleavable linkers, in contrast, are highly stable and do not have a specific cleavage site. The release of the payload from these linkers relies on the complete lysosomal degradation of the antibody component of the ADC after internalization into the target cell. This process releases the payload still attached to the linker and an amino acid residue from the antibody, for example, Lysine-MCC-DM1. This mechanism generally leads to enhanced plasma stability and a wider therapeutic window due to reduced off-target toxicity, as the payload is primarily released inside the target cancer cell.

Comparative Performance Data

The choice of linker significantly impacts the performance of an ADC. The following tables summarize quantitative data from comparative studies.

In Vitro Cytotoxicity

The potency of an ADC is often assessed by its half-maximal inhibitory concentration (IC50) in cancer cell lines. Lower IC50 values indicate higher potency.

ADC ConfigurationCell LineTarget AntigenLinker TypePayloadIC50 (ng/mL)Reference
Trastuzumab-vc-MMAESK-BR-3 (High HER2)HER2Cleavable (vc)MMAE~13-50
Trastuzumab-MCC-DM1SK-BR-3 (High HER2)HER2Non-cleavable (MCC)DM1Not specified
Trastuzumab-vc-MMAEMDA-MB-361-DYT2 (Moderate HER2)HER2Cleavable (vc)MMAE~25-80 (High DAR)
Trastuzumab-MCC-DM1MDA-MB-361-DYT2 (Moderate HER2)HER2Non-cleavable (MCC)DM1Not specified

Note: Direct comparison of IC50 values can be influenced by the specific payload used (MMAE vs. DM1) and the drug-to-antibody ratio (DAR).

In Vivo Efficacy in Xenograft Models

The anti-tumor activity of ADCs is evaluated in vivo using animal models, typically by measuring tumor volume over time.

ADCLinker TypeTumor ModelDosingOutcomeReference
cAC10-vcMMAECleavable (vc)L-82 xenograft3 mg/kg, single doseComplete remission
cAC10-vcMMAFCleavable (vc)Karpas 299 admixed tumor3 mg/kg, single doseContinuous tumor growth
F16-Val-Ala-MMAECleavable (dipeptide)A431 human epidermoid carcinomaNot specifiedPotent anticancer activity
F16-non-cleavable-MMAENon-cleavableA431 human epidermoid carcinomaNot specifiedNo anticancer activity
Pharmacokinetic Parameters

Pharmacokinetics describes the absorption, distribution, metabolism, and excretion of a drug. For ADCs, linker stability significantly influences these parameters.

ADCLinker TypeKey PK ParameterValueSpeciesReference
Trastuzumab Deruxtecan (T-DXd)CleavableClearance0.421 L/dayHuman
Trastuzumab Emtansine (T-DM1)Non-cleavableClearance0.676 L/dayHuman
Antibody-conjugated MMAE (acMMAE)Cleavable (vc)Half-life (t½)~3.4 - 12 daysHuman
Unconjugated MMAECleavable (vc)Half-life (t½)Shorter than acMMAEHuman

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of ADCs with different linkers.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of ADC required to inhibit the growth of 50% of a cancer cell population (IC50).

Materials:

  • Target (antigen-positive) and control (antigen-negative) cell lines

  • Complete cell culture medium

  • ADCs (cleavable and non-cleavable linker variants)

  • Control antibody

  • MTT solution (5 mg/mL in DPBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed target and control cells in 96-well plates at a predetermined optimal density (e.g., 1,000-10,000 cells/well) and incubate overnight.

  • ADC Treatment: Prepare serial dilutions of the ADCs and control antibodies. Add the ADC solutions to the respective wells.

  • Incubation: Incubate the plates for a period that allows for ADC internalization and payload-induced cytotoxicity (typically 72-120 hours).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 1-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution and incubate overnight at 37°C in the dark.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability at different ADC concentrations and fit the data to a sigmoidal curve to determine the IC50 value.

In Vitro Bystander Effect Co-Culture Assay

This assay evaluates the ability of an ADC to kill antigen-negative cells in the presence of antigen-positive cells.

Materials:

  • Antigen-positive (Ag+) and antigen-negative (Ag-) cell lines (Ag- cells may be labeled with a fluorescent protein like GFP for easy identification)

  • Complete cell culture medium

  • ADC with a cleavable linker

  • ADC with a non-cleavable linker (as a negative control for the bystander effect)

  • Isotype control ADC

  • 96-well plates

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Seeding: Seed a mixture of Ag+ and Ag- cells in the same wells of a 96-well plate. The ratio can be varied (e.g., 1:1, 1:3, 3:1). Include monoculture controls of Ag+ and Ag- cells alone.

  • ADC Treatment: Prepare serial dilutions of the ADCs and controls and add them to the wells.

  • Incubation: Incubate the plates for a period sufficient to observe cell death (typically 72-120 hours).

  • Quantification (Flow Cytometry):

    • Harvest cells from each well.

    • Stain with a viability dye (e.g., Propidium Iodide) and antibodies to distinguish cell types if not fluorescently labeled.

    • Analyze by flow cytometry, gating on the Ag+ and Ag- populations separately to determine the percentage of viable and dead cells in each population.

In Vivo Efficacy Study in a Xenograft Model

This study assesses the anti-tumor activity of ADCs in a living organism.

Materials:

  • Immunodeficient mice (e.g., nude or SCID)

  • Tumor cell line that forms solid tumors

  • ADCs (cleavable and non-cleavable linker variants)

  • Vehicle control

  • Matrigel (optional)

  • Calipers

Procedure:

  • Tumor Implantation: Inject tumor cells (e.g., 2-5 x 10^6 cells) subcutaneously into the flank of the mice.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (length x width²)/2.

  • Randomization and Dosing: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment groups. Administer the ADCs and controls, typically via intravenous injection.

  • Efficacy Monitoring: Continue to measure tumor volumes and body weights throughout the study.

  • Endpoint: The study endpoint may be a specific tumor volume, a predetermined time point, or when signs of toxicity are observed.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.

Visualizing ADC Mechanisms and Workflows

The following diagrams, created using the DOT language, illustrate the key mechanisms and workflows discussed.

cleavable_linker_mechanism cluster_circulation Systemic Circulation (pH 7.4) cluster_tumor_microenvironment Tumor Microenvironment cluster_cell Tumor Cell ADC_circ ADC (Stable) ADC_tumor ADC ADC_circ->ADC_tumor Antigen Tumor Cell Antigen ADC_tumor->Antigen Binding Internalization Internalization (Endocytosis) Antigen->Internalization Lysosome Lysosome (Low pH, High Proteases) Internalization->Lysosome Payload_release Payload Release Lysosome->Payload_release Cleavage Payload Free Payload Payload_release->Payload Bystander_effect Bystander Effect Payload->Bystander_effect Diffusion Apoptosis Apoptosis Payload->Apoptosis Cell Killing non_cleavable_linker_mechanism cluster_circulation Systemic Circulation (pH 7.4) cluster_tumor_microenvironment Tumor Microenvironment cluster_cell Tumor Cell ADC_circ ADC (Highly Stable) ADC_tumor ADC ADC_circ->ADC_tumor Antigen Tumor Cell Antigen ADC_tumor->Antigen Binding Internalization Internalization (Endocytosis) Antigen->Internalization Lysosome Lysosome Internalization->Lysosome Degradation Antibody & Linker Degradation Lysosome->Degradation Proteolysis Metabolite Payload-Linker-Amino Acid Metabolite Degradation->Metabolite Apoptosis Apoptosis Metabolite->Apoptosis Cell Killing experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cytotoxicity Cytotoxicity Assay (e.g., MTT) bystander Bystander Effect Assay (Co-culture) xenograft Xenograft Model Establishment bystander->xenograft efficacy Efficacy Study (Tumor Growth Inhibition) xenograft->efficacy toxicity Toxicity Assessment (Body Weight) efficacy->toxicity pk Pharmacokinetic Analysis toxicity->pk decision Select Optimal Linker pk->decision start ADC Candidates (Cleavable vs. Non-cleavable) start->cytotoxicity start->bystander

References

SPDP-PEG4-NHS Ester: A Superior Alternative to Traditional SPDP for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of bioconjugation, particularly for the development of antibody-drug conjugates (ADCs) and other targeted therapeutics, the choice of crosslinker is paramount to the success of the final conjugate. For decades, N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP) has been a widely utilized heterobifunctional crosslinker, enabling the linkage of amine-containing molecules to sulfhydryl-containing molecules. However, the inherent hydrophobicity of traditional SPDP presents significant challenges, often leading to aggregation and precipitation of the resulting conjugates. The introduction of SPDP-PEG4-NHS ester, a PEGylated derivative, offers a compelling solution to these limitations, providing enhanced solubility, stability, and overall performance in bioconjugation workflows.

This guide provides an objective comparison of this compound and traditional SPDP, supported by available data and experimental protocols, to assist researchers, scientists, and drug development professionals in making informed decisions for their bioconjugation needs.

Key Advantages of this compound

The primary advantage of this compound lies in the incorporation of a four-unit polyethylene glycol (PEG) spacer. This hydrophilic chain fundamentally alters the physicochemical properties of the crosslinker, imparting several beneficial characteristics:

  • Improved Solubility: The PEG spacer significantly increases the water solubility of the crosslinker and, more importantly, the resulting bioconjugate.[1][2] This is in stark contrast to traditional SPDP, which has limited aqueous solubility and often necessitates the use of organic co-solvents.[3][4] The enhanced hydrophilicity of this compound minimizes the risk of aggregation and precipitation during and after the conjugation reaction, a critical factor when working with sensitive biomolecules.[5]

  • Enhanced Stability: PEGylation is known to protect molecules from enzymatic degradation and can improve their thermal and chemical stability. The hydrophilic PEG chain can create a protective hydration layer around the conjugate, potentially increasing its stability in biological media.

  • Reduced Immunogenicity: The "stealth" properties conferred by PEGylation can help to mask the conjugate from the immune system, reducing the likelihood of an immunogenic response. This is a crucial consideration for the development of in vivo therapeutics.

  • Flexible Spacer Arm: The PEG4 spacer provides a flexible linkage between the conjugated molecules, which can help to preserve their native conformation and biological activity. This is particularly important when conjugating large molecules like antibodies, where maintaining the antigen-binding site's integrity is essential.

Performance Comparison: this compound vs. Traditional SPDP

The following table summarizes the key performance differences between the two crosslinkers based on available data.

FeatureThis compoundTraditional SPDPReferences
Solubility Water soluble (up to 5 mg/mL)Limited aqueous solubility; requires organic solvents (DMSO, DMF) for stock solutions.
Hydrophobicity Hydrophilic PEG spacer reduces hydrophobicity of the conjugate.Hydrophobic, which can lead to aggregation and precipitation of the conjugate.
Conjugation Reaction Can be performed in aqueous buffers with minimal or no organic co-solvent.Often requires the addition of an organic solvent to the reaction mixture to maintain solubility.
Spacer Arm Length ~25.7 ÅShorter, less flexible spacer arm.
Potential for Aggregation Low; the hydrophilic PEG spacer prevents aggregation.High, especially with highly modified proteins.
Immunogenicity Reduced due to the "stealth" properties of PEG.Potentially immunogenic.

Experimental Protocols

The following are generalized protocols for protein-protein conjugation using this compound and traditional SPDP. These should be optimized for specific applications.

Protocol 1: Two-Step Protein Conjugation using this compound or Traditional SPDP

This protocol is for conjugating a protein containing primary amines (Protein-NH2) to a protein containing sulfhydryl groups (Protein-SH).

Materials:

  • This compound or Traditional SPDP

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Protein-NH2 in a suitable buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.2-8.0)

  • Protein-SH in a suitable buffer (e.g., PBS, pH 7.2-8.0)

  • Dithiothreitol (DTT)

  • Desalting columns

Procedure:

  • Preparation of Crosslinker Stock Solution:

    • Immediately before use, prepare a 20 mM stock solution of the crosslinker.

    • For this compound, dissolve 2 mg in 179 µL of anhydrous DMSO or DMF.

    • For traditional SPDP, dissolve 2 mg in 320 µL of anhydrous DMSO or DMF.

  • Modification of Amine-Containing Protein (Protein-NH2):

    • Add a 10-20 fold molar excess of the crosslinker stock solution to the Protein-NH2 solution.

    • Incubate the reaction for 30-60 minutes at room temperature.

    • Remove excess, non-reacted crosslinker using a desalting column equilibrated with PBS.

  • Conjugation to Sulfhydryl-Containing Protein (Protein-SH):

    • Combine the SPDP-modified Protein-NH2 with the Protein-SH in a 1:1 to 1:5 molar ratio.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

    • The reaction progress can be monitored by measuring the release of pyridine-2-thione at 343 nm.

  • Purification of the Conjugate:

    • Purify the resulting conjugate using size-exclusion chromatography (SEC) or other appropriate chromatographic techniques to separate the conjugate from unreacted proteins.

Protocol 2: Generation of Sulfhydryl Groups on a Protein for Conjugation

If neither protein has a free sulfhydryl group, one can be introduced on one of the proteins after modification with SPDP.

Procedure:

  • Modification of both proteins with SPDP:

    • Follow steps 1 and 2 from Protocol 1 to modify both proteins with the SPDP crosslinker separately.

  • Reduction of the Disulfide Bond on one SPDP-modified protein:

    • To one of the SPDP-modified proteins, add DTT to a final concentration of 20-50 mM.

    • Incubate for 30 minutes at room temperature to reduce the pyridyldithiol group and expose a free sulfhydryl group.

    • Remove excess DTT using a desalting column.

  • Conjugation of the two modified proteins:

    • Mix the sulfhydryl-containing protein with the other SPDP-modified protein.

    • Follow steps 3 and 4 from Protocol 1 for conjugation and purification.

Visualizing the Difference: Chemical Structures and Reaction Pathways

The following diagrams illustrate the chemical structures of the two crosslinkers and their reaction with a protein.

G cluster_SPDP Traditional SPDP cluster_PEG_SPDP This compound SPDP_structure SPDP (Hydrophobic) SPDP_reaction SPDP-Protein (Prone to aggregation) SPDP_structure->SPDP_reaction Reacts with Protein-NH2 PEG_SPDP_structure This compound (Hydrophilic) PEG_SPDP_reaction SPDP-PEG4-Protein (Soluble Conjugate) PEG_SPDP_structure->PEG_SPDP_reaction Reacts with Protein-NH2

Caption: Structural comparison of traditional SPDP and this compound.

G start Protein-NH2 step1 Step 1: Amine Reaction (pH 7.2-8.0) start->step1 crosslinker This compound or Traditional SPDP crosslinker->step1 modified_protein SPDP-(PEG4)-Protein step1->modified_protein step2 Step 2: Sulfhydryl Reaction (pH 7.2-8.0) modified_protein->step2 protein_sh Protein-SH protein_sh->step2 conjugate Protein-S-S-(PEG4)-Protein (Final Conjugate) step2->conjugate byproduct Pyridine-2-thione (monitored at 343 nm) step2->byproduct

References

A Researcher's Guide to Amine-to-Thiol Crosslinking: Alternatives to SPDP-PEG4-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the precise construction of bioconjugates, the choice of a crosslinking reagent is a critical decision that profoundly influences the stability, homogeneity, and ultimate functionality of the final product. While SPDP-PEG4-NHS ester has been a widely utilized reagent for linking amine- and thiol-containing molecules through a cleavable disulfide bond, a diverse landscape of alternative technologies offers distinct advantages in terms of stability, specificity, and reaction efficiency. This guide provides an objective comparison of prominent alternatives to this compound, supported by experimental data and detailed protocols to inform the selection of the optimal crosslinking strategy for your research needs.

Executive Summary

The ideal amine-to-thiol crosslinker should offer high reactivity and specificity for the target functional groups, result in a stable linkage under physiological conditions (or a controllably cleavable one, if desired), and preserve the biological activity of the conjugated molecules. This comparison focuses on three major classes of alternatives to the pyridyldithiol-based chemistry of SPDP: maleimide-based crosslinkers, "click chemistry" reagents, and enzymatic ligation methods. Each approach presents a unique set of features, advantages, and limitations that are summarized in the subsequent sections.

Comparison of Key Alternatives

The selection of an appropriate crosslinker is contingent on the specific application, the nature of the biomolecules to be conjugated, and the desired properties of the final conjugate. The following tables provide a quantitative comparison of this compound and its principal alternatives.

FeatureThis compoundSMCC / Sulfo-SMCCDBCO-PEG4-NHS EsterTCO-NHS EsterSortase-Mediated Ligation
Reactive Groups NHS ester (amine-reactive), Pyridyldithiol (thiol-reactive)NHS ester (amine-reactive), Maleimide (thiol-reactive)NHS ester (amine-reactive), DBCO (azide-reactive)NHS ester (amine-reactive), TCO (tetrazine-reactive)LPXTG motif (protein C-terminus), (Gly)n motif (protein N-terminus)
Resulting Bond Disulfide (-S-S-)[1][2][3]Thioether (-S-)[1][4]TriazoleDihydropyridazineAmide bond
Bond Stability Reducible (cleavable)Stable, non-cleavableHighly stable, non-cleavableHighly stable, non-cleavableHighly stable, non-cleavable
Reaction pH Amine reaction: 7-9; Thiol reaction: 6.5-7.5Amine reaction: 7-9; Thiol reaction: 6.5-7.5Amine reaction: 7-9; DBCO-azide: Neutral pHAmine reaction: 7-9; TCO-tetrazine: Neutral pHNear-neutral pH (e.g., 7.5)
Specificity High for amines and thiolsHigh for amines and thiols at optimal pHBioorthogonal (DBCO and azide do not react with native functional groups)Bioorthogonal (TCO and tetrazine are highly specific for each other)Site-specific due to enzyme recognition sequence
Key Advantage Cleavable linkage allows for payload release under reducing conditions.High stability of the thioether bond.Copper-free click chemistry, bioorthogonal.Extremely fast reaction kinetics, bioorthogonal.Absolute site-specificity, leading to homogeneous conjugates.
Key Disadvantage Potential for premature cleavage in vivo due to disulfide exchange.Potential for off-target reactions of maleimide at higher pH; retro-Michael reaction can lead to deconjugation.Requires introduction of an azide group into one of the molecules.Requires introduction of a tetrazine group into one of the molecules.Requires genetic engineering to introduce recognition motifs.

Detailed Comparison of Alternatives

SMCC and Sulfo-SMCC: The Stable Thioether Alternative

Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) and its water-soluble analog, Sulfo-SMCC, are among the most common alternatives to SPDP. They are heterobifunctional crosslinkers that react with primary amines via an NHS ester and with sulfhydryl groups via a maleimide moiety, forming a stable, non-cleavable thioether bond. The cyclohexane ring in the spacer arm enhances the stability of the maleimide group.

Key Features:

  • Stability: The resulting thioether bond is significantly more stable than the disulfide bond formed by SPDP, making SMCC and its derivatives ideal for applications requiring long-term stability in vivo.

  • Solubility: SMCC is hydrophobic and requires dissolution in an organic solvent like DMSO or DMF, while Sulfo-SMCC possesses a sulfonate group that renders it water-soluble, eliminating the need for organic solvents that could potentially denature sensitive proteins.

  • Non-cleavable: The permanent nature of the linkage is advantageous for applications where the conjugate is intended to remain intact.

Bioorthogonal "Click Chemistry" Crosslinkers: DBCO and TCO

Click chemistry offers a powerful approach to bioconjugation, characterized by high specificity, efficiency, and biocompatibility. These reactions involve pairs of mutually reactive groups that do not interact with native biological functionalities.

  • DBCO-PEG4-NHS Ester: This reagent facilitates strain-promoted alkyne-azide cycloaddition (SPAAC). The NHS ester is used to introduce the dibenzocyclooctyne (DBCO) group onto an amine-containing molecule. The DBCO group then reacts specifically with an azide-modified molecule in a copper-free reaction. The PEG4 spacer enhances water solubility and reduces steric hindrance.

  • TCO-NHS Ester: This crosslinker utilizes the inverse-electron-demand Diels-Alder reaction between a trans-cyclooctene (TCO) group and a tetrazine. The TCO moiety is introduced via the NHS ester, and it subsequently reacts with a tetrazine-labeled molecule with exceptionally fast kinetics, often orders of magnitude faster than other click chemistry reactions.

Key Features:

  • Bioorthogonality: Both SPAAC and the TCO-tetrazine ligation are highly specific and do not interfere with cellular processes, making them ideal for in vivo applications.

  • Efficiency: These reactions proceed with high yields under mild, physiological conditions.

  • Stability: The resulting triazole (from DBCO-azide) and dihydropyridazine (from TCO-tetrazine) linkages are highly stable and non-cleavable.

Sortase-Mediated Ligation: The Enzymatic Approach to Precision

For applications demanding absolute control over the conjugation site, sortase-mediated ligation offers an unparalleled level of precision. This enzymatic method utilizes the transpeptidase Sortase A from Staphylococcus aureus, which recognizes a specific amino acid motif (LPXTG).

Mechanism: Sortase A cleaves the peptide bond between the threonine and glycine in the LPXTG motif and subsequently ligates the C-terminus of the threonine to the N-terminal glycine of a second molecule, which typically has an oligo-glycine tag ((Gly)n). This results in a native peptide bond.

Key Features:

  • Site-Specificity: Conjugation occurs only at the engineered recognition sites, leading to a highly homogeneous product with a defined drug-to-antibody ratio (DAR) in the context of antibody-drug conjugates (ADCs).

  • Mild Reaction Conditions: The enzymatic reaction proceeds under physiological conditions, preserving the structure and function of the biomolecules.

  • Versatility: This method can be used to conjugate a wide range of molecules, including proteins, peptides, and small molecules, to a target protein.

Experimental Protocols and Workflows

General Two-Step Sequential Bioconjugation Protocol (for SMCC/Sulfo-SMCC, DBCO-PEG4-NHS, TCO-NHS)

This protocol outlines a general workflow for conjugating an amine-containing protein (e.g., an antibody) to a thiol- or azide/tetrazine-containing molecule.

Materials:

  • Amine-containing protein (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • Heterobifunctional crosslinker (e.g., Sulfo-SMCC, DBCO-PEG4-NHS ester, TCO-NHS ester)

  • Thiol-, azide-, or tetrazine-containing molecule

  • Reaction Buffer A (amine-reactive step): Amine-free buffer such as PBS, pH 7.2-8.0.

  • Reaction Buffer B (thiol/click-reactive step): PBS, pH 6.5-7.5 for maleimide reactions; PBS, pH 7.4 for click chemistry.

  • Desalting columns for buffer exchange and purification.

Procedure:

  • Step 1: Activation of the Amine-Containing Protein a. Prepare a stock solution of the crosslinker in an appropriate solvent (e.g., DMSO for SMCC, or Reaction Buffer A for water-soluble variants). b. Add a 10- to 20-fold molar excess of the crosslinker to the protein solution. c. Incubate for 30-60 minutes at room temperature. d. Remove excess, unreacted crosslinker using a desalting column equilibrated with Reaction Buffer B.

  • Step 2: Conjugation to the Thiol-, Azide-, or Tetrazine-Containing Molecule a. Immediately add the thiol-, azide-, or tetrazine-containing molecule to the activated protein from Step 1. A 1.5- to 5-fold molar excess of this molecule is typically used. b. Incubate for 1-2 hours at room temperature or overnight at 4°C. c. The reaction can be quenched by adding a small molecule containing the reactive group (e.g., cysteine for maleimide reactions).

  • Step 3: Purification of the Conjugate a. Purify the final conjugate using size-exclusion chromatography (SEC) or dialysis to remove unreacted molecules and byproducts.

Sortase-Mediated Ligation Protocol

Materials:

  • Protein 1 containing a C-terminal LPXTG motif.

  • Protein 2 or molecule containing an N-terminal oligo-glycine ((Gly)n) motif.

  • Sortase A enzyme (often a pentamutant for improved activity).

  • Reaction Buffer: Tris buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl2, pH 7.5).

Procedure:

  • Combine Protein 1-LPXTG, (Gly)n-Molecule 2, and Sortase A in the reaction buffer. Typical molar ratios are 1:5:0.5 (Protein 1:Molecule 2:Sortase A), but these should be optimized.

  • Incubate the reaction mixture at a suitable temperature (e.g., 25-37°C) for 1-4 hours.

  • Monitor the reaction progress using SDS-PAGE or mass spectrometry.

  • Purify the final conjugate using affinity chromatography (e.g., if one of the proteins has a purification tag) or size-exclusion chromatography to remove the sortase enzyme and unreacted starting materials.

Visualizing the Chemistries and Workflows

To further clarify the relationships and processes described, the following diagrams have been generated using Graphviz.

Amine-to-Thiol Crosslinking Alternatives cluster_SPDP SPDP-PEG4-NHS cluster_SMCC SMCC/Sulfo-SMCC cluster_Click Click Chemistry cluster_Sortase Sortase Ligation SPDP This compound SPDP_thiol Thiol (Protein 2) SPDP->SPDP_thiol SPDP_amine Amine (Protein 1) SPDP_amine->SPDP SPDP_product Disulfide Bond (Cleavable) SPDP_thiol->SPDP_product SMCC SMCC/Sulfo-SMCC SMCC_thiol Thiol (Protein 2) SMCC->SMCC_thiol SMCC_amine Amine (Protein 1) SMCC_amine->SMCC SMCC_product Thioether Bond (Stable) SMCC_thiol->SMCC_product DBCO DBCO-PEG4-NHS Azide Azide DBCO->Azide TCO TCO-NHS Tetrazine Tetrazine TCO->Tetrazine Click_product Stable Heterocycle Azide->Click_product Tetrazine->Click_product Click_amine Amine (Protein 1) Click_amine->DBCO Click_amine->TCO Sortase Sortase A Enzyme Sortase_product Amide Bond (Site-Specific) Sortase->Sortase_product LPXTG Protein 1-LPXTG LPXTG->Sortase Gly Protein 2-(Gly)n Gly->Sortase

Caption: Overview of alternative amine-to-thiol crosslinking strategies.

General Two-Step Conjugation Workflow start Start: Amine-containing Protein step1 Step 1: Add Crosslinker (e.g., Sulfo-SMCC) start->step1 purify1 Purify: Remove excess crosslinker (Desalting column) step1->purify1 step2 Step 2: Add Thiol/Azide/Tetrazine Molecule purify1->step2 purify2 Purify: Isolate final conjugate (Size-Exclusion Chromatography) step2->purify2 end End: Purified Bioconjugate purify2->end

Caption: A generalized workflow for a two-step bioconjugation process.

Conclusion

The field of bioconjugation has moved beyond a one-size-fits-all approach. While this compound remains a useful tool, particularly when a reducible linkage is desired, researchers now have access to a sophisticated toolbox of alternatives. For enhanced stability, maleimide-based crosslinkers like SMCC and Sulfo-SMCC are excellent choices. When bioorthogonality and high efficiency are paramount, click chemistry reagents such as DBCO- and TCO-NHS esters offer significant advantages. Finally, for applications demanding the utmost precision and homogeneity, sortase-mediated ligation provides an elegant enzymatic solution. By carefully considering the comparative data and protocols presented in this guide, researchers can make informed decisions to select the most appropriate crosslinking strategy to advance their scientific and therapeutic objectives.

References

A Researcher's Guide to Validating Disulfide Bond Cleavage in SPDP-PEG4-NHS Ester Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the precise control and validation of bioconjugate cleavage are paramount. SPDP-PEG4-NHS ester is a widely utilized heterobifunctional crosslinker that creates a disulfide bond, which is designed to be cleaved under specific reducing conditions. This guide provides a comparative analysis of common methods to validate this cleavage, complete with experimental protocols and performance data to ensure the reliable release of conjugated molecules.

The this compound linker contains an amine-reactive N-hydroxysuccinimide (NHS) ester and a sulfhydryl-reactive pyridyldithiol (SPDP) group, connected by a hydrophilic polyethylene glycol (PEG) spacer.[1][2][3][4] The disulfide bond within the SPDP group is the key to its utility, allowing for the release of a conjugated molecule in a reducing environment, such as inside a cell.[5]

Comparison of Reducing Agents for Disulfide Cleavage

The choice of reducing agent is critical for efficient and specific disulfide bond cleavage. The two most common reagents for this purpose are Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP). Their performance characteristics are summarized below.

FeatureDithiothreitol (DTT)Tris(2-carboxyethyl)phosphine (TCEP)
Mechanism Thiol-disulfide exchange, forming a stable six-membered ring.Nucleophilic attack by the phosphine on the disulfide bond.
Optimal pH >7.01.5 - 8.5
Stability Prone to air oxidation, especially in the presence of metal ions.More stable in solution and resistant to air oxidation.
Odor Strong, unpleasant sulfur smell.Odorless.
Interference Can interfere with subsequent maleimide-based conjugation reactions.Generally does not interfere with maleimide chemistry.
Selectivity Can potentially reduce native protein disulfide bonds at higher pH and concentrations.More selective for the SPDP disulfide linkage at acidic pH.

Visualizing the Cleavage and Validation Workflow

To better understand the process, the following diagrams illustrate the chemical cleavage reaction and the subsequent validation workflows.

Caption: Disulfide bond cleavage in an SPDP-PEG4 conjugate by a reducing agent.

Experimental Workflow for Validation of Disulfide Cleavage Start SPDP-PEG4-Conjugate Sample AddReductant Add Reducing Agent (DTT or TCEP) Start->AddReductant Incubate Incubate under Optimal Conditions AddReductant->Incubate Validation Validation Method Incubate->Validation Ellmans Ellman's Assay Validation->Ellmans HPLC RP-HPLC Analysis Validation->HPLC MS Mass Spectrometry Validation->MS DataAnalysis Data Analysis and Quantification Ellmans->DataAnalysis HPLC->DataAnalysis MS->DataAnalysis End Confirmation of Cleavage DataAnalysis->End

Caption: General workflow for validating disulfide bond cleavage.

Experimental Protocols for Validation

Accurate validation of disulfide bond cleavage is essential. The following are detailed protocols for three common and effective methods.

Ellman's Assay for Quantification of Free Sulfhydryls

This colorimetric assay quantifies the free sulfhydryl (-SH) groups generated upon disulfide bond cleavage.

Principle: 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) reacts with free sulfhydryl groups to produce a yellow-colored product, 2-nitro-5-thiobenzoic acid (TNB), which can be quantified by measuring its absorbance at 412 nm.

Materials:

  • Ellman's Reagent (DTNB)

  • Reaction Buffer (0.1 M sodium phosphate, 1 mM EDTA, pH 8.0)

  • Cysteine hydrochloride monohydrate (for standard curve)

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a 4 mg/mL DTNB solution in the Reaction Buffer.

  • Prepare a 1.5 mM cysteine stock solution in the Reaction Buffer.

  • Generate a standard curve:

    • Perform serial dilutions of the cysteine stock solution to create standards of known concentrations (e.g., 0, 0.1, 0.25, 0.5, 0.75, 1.0, 1.25, 1.5 mM).

    • To 50 µL of each standard, add a volume of your reaction buffer (without the conjugate) and 50 µL of the DTNB solution.

    • Incubate at room temperature for 15 minutes.

    • Measure the absorbance at 412 nm.

    • Plot absorbance vs. cysteine concentration to create a standard curve.

  • Sample Measurement:

    • To your cleaved conjugate sample, add DTNB solution in the same ratio as the standards.

    • Incubate and measure the absorbance at 412 nm.

  • Calculate the concentration of free sulfhydryls in your sample by comparing its absorbance to the standard curve.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a powerful technique to separate the intact conjugate from its cleaved fragments, allowing for the quantification of cleavage efficiency.

Principle: The intact conjugate and its cleaved fragments will have different retention times on a C8 or C18 RP-HPLC column due to differences in their hydrophobicity.

Materials:

  • RP-HPLC system with a UV detector

  • C8 or C18 column

  • Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA)

  • Mobile Phase B: Acetonitrile with 0.1% TFA

Procedure:

  • Prepare your samples:

    • Control (Uncleaved): Your SPDP-PEG4-conjugate in buffer.

    • Test (Cleaved): Your conjugate after incubation with the chosen reducing agent.

    • Reference Standards: If available, the individual molecules that were conjugated.

  • Set up the HPLC method:

    • Equilibrate the column with a low percentage of Mobile Phase B.

    • Inject the sample.

    • Run a linear gradient of increasing Mobile Phase B to elute the components.

    • Monitor the elution profile at a suitable wavelength (e.g., 220 nm or 280 nm for proteins).

  • Analyze the chromatograms:

    • The uncleaved conjugate will have a specific retention time.

    • Upon cleavage, new peaks corresponding to the cleaved fragments will appear at different retention times.

    • The percentage of cleavage can be calculated by integrating the peak areas of the cleaved and uncleaved species.

Mass Spectrometry (MS)

Mass spectrometry provides direct evidence of disulfide bond cleavage by determining the molecular weights of the resulting fragments.

Principle: The mass of the intact conjugate will be measured. After reduction, the masses of the individual cleaved components will be detected, confirming the cleavage of the disulfide bond.

Materials:

  • Mass spectrometer (e.g., ESI-TOF, MALDI-TOF)

  • Appropriate buffers and matrices for your instrument

Procedure:

  • Analyze the intact conjugate:

    • Prepare a sample of the uncleaved conjugate for MS analysis to determine its molecular weight.

  • Analyze the cleaved conjugate:

    • After incubation with the reducing agent, prepare the sample for MS analysis. It may be necessary to desalt the sample to remove the reducing agent and other interfering substances.

  • Compare the spectra:

    • The mass spectrum of the cleaved sample should show peaks corresponding to the expected molecular weights of the two fragments that result from disulfide bond cleavage. The mass of the intact conjugate should be significantly reduced or absent.

Logical Comparison of Validation Methods

Comparison of Validation Methods for Disulfide Cleavage Method Validation Method Ellmans Ellman's Assay Method->Ellmans HPLC RP-HPLC Method->HPLC MS Mass Spectrometry Method->MS Ellmans_Adv Advantages: - Simple and rapid - Quantitative - Inexpensive Ellmans->Ellmans_Adv Ellmans_Dis Disadvantages: - Indirect measurement - Can be affected by other thiols - Less specific Ellmans->Ellmans_Dis HPLC_Adv Advantages: - Quantitative - Separates components - Monitors reaction kinetics HPLC->HPLC_Adv HPLC_Dis Disadvantages: - Requires specialized equipment - Method development can be time-consuming HPLC->HPLC_Dis MS_Adv Advantages: - Direct and definitive evidence - High specificity and sensitivity - Provides molecular weight information MS->MS_Adv MS_Dis Disadvantages: - Requires expensive instrumentation - Can be complex to interpret - May require sample clean-up MS->MS_Dis

Caption: A comparison of the advantages and disadvantages of each validation method.

By selecting the appropriate reducing agent and validation method, researchers can confidently and accurately assess the cleavage of disulfide bonds in this compound conjugates, ensuring the desired performance of their bioconjugates in various applications.

References

A Comparative Guide to SPDP Crosslinkers: The Impact of PEG Chain Length on Bioconjugate Performance

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the rational design of bioconjugates is paramount to achieving desired therapeutic outcomes. The choice of a crosslinker is a critical determinant of the stability, solubility, and in vivo performance of these complex molecules. Among the heterobifunctional crosslinkers, the succinimidyl 3-(2-pyridyldithio)propionate (SPDP) series is widely utilized for its ability to link amine- and sulfhydryl-containing molecules through a cleavable disulfide bond. The incorporation of polyethylene glycol (PEG) chains of varying lengths into the SPDP backbone offers a powerful tool to modulate the physicochemical properties of the resulting bioconjugates. This guide provides an objective comparison of SPDP crosslinkers with different PEG chain lengths, supported by experimental data, to inform the selection of the optimal linker for specific research and development applications.

Introduction to SPDP-PEG Crosslinkers

SPDP crosslinkers are heterobifunctional reagents that feature an N-hydroxysuccinimide (NHS) ester and a 2-pyridyldithio group.[1] The NHS ester reacts with primary amines, such as those on the surface of proteins (e.g., lysine residues), to form stable amide bonds.[2] The 2-pyridyldithio group reacts with free sulfhydryl (thiol) groups to form a disulfide bond, releasing pyridine-2-thione, which can be quantified spectrophotometrically to monitor the reaction progress.[2] This disulfide linkage is cleavable by reducing agents, a feature often exploited for the intracellular release of payloads in drug delivery systems.[2]

The incorporation of a PEG spacer between the NHS ester and the pyridyldithio group, creating SPDP-PEGn-NHS crosslinkers, confers several advantageous properties to the resulting bioconjugate. PEG is a hydrophilic, biocompatible, and non-immunogenic polymer.[3] Its inclusion can:

  • Enhance Solubility: The hydrophilic nature of the PEG chain can significantly improve the aqueous solubility of the bioconjugate, which is particularly beneficial when working with hydrophobic payloads or proteins prone to aggregation.

  • Improve Stability: The PEG chain can create a "hydration shell" around the bioconjugate, which can protect it from enzymatic degradation and reduce aggregation.

  • Prolong Circulation Half-Life: The increased hydrodynamic radius of the PEGylated bioconjugate reduces renal clearance, leading to a longer circulation half-life in vivo.

  • Reduce Immunogenicity: The "stealth" effect of the PEG chain can mask the bioconjugate from the host's immune system, reducing its immunogenic potential.

The length of the PEG chain, denoted by 'n' (the number of ethylene glycol units), is a critical parameter that can be tuned to optimize these properties for a specific application.

The Structure of SPDP-PEGn-NHS Crosslinkers

The general structure of an SPDP-PEGn-NHS crosslinker is depicted below. The NHS ester provides reactivity towards primary amines, while the pyridyldithiol group targets sulfhydryl groups. The PEG chain of varying length (n) acts as a flexible, hydrophilic spacer.

Figure 1: General structure of an SPDP-PEGn-NHS crosslinker.

Comparative Analysis of Different PEG Chain Lengths

The choice of PEG chain length represents a trade-off between enhancing desirable properties like solubility and circulation half-life, and potentially compromising others, such as biological activity due to steric hindrance. The optimal PEG length is often specific to the antibody, payload, and target.

Data Presentation

The following tables summarize quantitative data from various studies comparing key performance metrics of bioconjugates, primarily antibody-drug conjugates (ADCs), prepared with crosslinkers of different PEG chain lengths.

Table 1: Physicochemical Properties of SPDP-PEGn Crosslinkers

CrosslinkerPEG Units (n)Molecular Weight ( g/mol )Spacer Arm Length (Å)
SPDP-PEG4-NHS4559.6525.7
SPDP-PEG12-NHS12912.0754.1

Data sourced from product specifications.

Table 2: Impact of PEG Linker Length on ADC In Vitro Cytotoxicity (IC50)

Antibody-PayloadLinker PEG LengthCell LineIC50 (nM)Fold Change vs. Non-PEGylatedReference
Affibody-MMAENo PEGNCI-N87~1.01.0x
Affibody-MMAEPEG (4 kDa)NCI-N87~6.56.5x increase
Affibody-MMAEPEG (10 kDa)NCI-N87~22.522.5x increase
Trastuzumab-MMAEPEG8HER2+ cell line--
Trastuzumab-MMAEPEG12HER2+ cell line-Slower clearance than PEG8
Trastuzumab-MMAEPEG24HER2+ cell line-No significant advantage over PEG12

Table 3: Impact of PEG Linker Length on ADC Pharmacokinetics (PK)

ADC ConstructLinker PEG LengthAnimal ModelHalf-life (t½)Clearance RateReference
Affibody-MMAENo PEGMouse19.6 min-
Affibody-MMAEPEG (4 kDa)Mouse49.2 min-
Affibody-MMAEPEG (10 kDa)Mouse219.0 min-
Trastuzumab-MMAE Prodrug< PEG8Rat-Rapidly increased
Trastuzumab-MMAE ProdrugPEG8Rat-Optimal slow clearance

Key Observations:

  • In Vitro Potency: Longer PEG chains can lead to a decrease in in vitro cytotoxicity (higher IC50 values), potentially due to steric hindrance affecting the binding of the ADC to its target or the release of the payload.

  • Pharmacokinetics: Increasing the PEG linker length generally leads to a longer plasma half-life and slower clearance rates. However, there may be a point of diminishing returns, where further increases in PEG length do not provide a significant additional advantage in clearance.

  • Solubility and Stability: Longer PEG chains are generally more effective at improving the solubility and reducing the aggregation of ADCs, especially those with hydrophobic payloads.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are protocols for key experiments used to characterize and compare bioconjugates prepared with different SPDP-PEGn crosslinkers.

Experimental Workflow for Comparing ADCs with Different PEG Linker Lengths

cluster_0 ADC Synthesis & Characterization cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation A Antibody Thiolation C Conjugation A->C B Drug-Linker (SPDP-PEGn) Preparation B->C D Purification (e.g., SEC) C->D E DAR Determination (HIC) D->E F Cytotoxicity Assay (e.g., MTT) E->F G Binding Affinity Assay (e.g., ELISA) E->G H Pharmacokinetic Study E->H I Efficacy Study (Xenograft Model) H->I

References

A Comparative Guide to Cytotoxicity Assays for ADCs Synthesized with SPDP-PEG4-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of effective antibody-drug conjugates (ADCs) hinges on a thorough understanding of their cytotoxic potential. For ADCs synthesized using the cleavable linker, SPDP-PEG4-NHS ester, a variety of in vitro assays are crucial for characterizing their efficacy and mechanism of action. This guide provides a comparative overview of key cytotoxicity assays, supported by experimental data and detailed protocols, to aid in the selection of appropriate methods for ADC evaluation.

The Role of this compound in ADC Cytotoxicity

The this compound is a heterobifunctional crosslinker that plays a pivotal role in the design of modern ADCs.[1][2][3] Its N-hydroxysuccinimide (NHS) ester end reacts with primary amines on the antibody, while the pyridyldithiol (SPDP) group forms a cleavable disulfide bond with a thiol-containing cytotoxic payload.[4] The polyethylene glycol (PEG4) spacer enhances the solubility and stability of the ADC.[1]

The cleavable disulfide bond is a key feature, designed to be stable in the bloodstream but readily cleaved in the reducing environment of the tumor cell's cytoplasm, which has a higher concentration of glutathione. This targeted release of the payload is intended to maximize cytotoxicity to cancer cells while minimizing off-target toxicity.

Core Cytotoxicity Assays for ADC Evaluation

A comprehensive assessment of an ADC's cytotoxic profile involves multiple assays to determine its potency, specificity, and the potential for bystander killing.

Target-Specific Cytotoxicity Assays (e.g., MTT, XTT)

These assays are fundamental for determining the half-maximal inhibitory concentration (IC50) of an ADC on both antigen-positive (target) and antigen-negative (non-target) cell lines. The significant difference in IC50 values between these cell lines indicates the ADC's specificity.

Comparison of Common Cell Viability Assays:

AssayPrincipleAdvantagesDisadvantages
MTT Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to a purple formazan product, which is then solubilized and measured spectrophotometrically.Well-established, cost-effective.Requires a solubilization step, which can introduce variability. The formazan product is insoluble in water.
XTT Similar to MTT, but the tetrazolium salt XTT is reduced to a water-soluble orange formazan product.Simpler protocol as it does not require a solubilization step, allowing for continuous monitoring.Can be more expensive than MTT.
CellTiter-Glo® Measures the amount of ATP present, which is an indicator of metabolically active cells.High sensitivity, simple protocol.Signal can be affected by factors that alter cellular ATP levels independent of viability.

Experimental Protocol: MTT Assay for ADC Cytotoxicity

  • Cell Seeding: Seed both antigen-positive and antigen-negative cells in separate 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC and a negative control (e.g., unconjugated antibody) in complete cell culture medium. Replace the existing medium in the wells with the ADC dilutions.

  • Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (typically 72-96 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using appropriate software.

Bystander Effect Assay

The bystander effect, the killing of adjacent antigen-negative cells by the payload released from a target cell, is a crucial characteristic of ADCs with cleavable linkers. This is particularly important for treating heterogeneous tumors where not all cells express the target antigen.

Experimental Protocol: Co-culture Bystander Effect Assay

  • Cell Preparation: Label the antigen-negative cell line with a fluorescent marker (e.g., GFP) to distinguish it from the unlabeled antigen-positive cell line.

  • Co-culture Seeding: Seed a mixture of antigen-positive and fluorescently labeled antigen-negative cells in a 96-well plate. The ratio of the two cell types can be varied.

  • ADC Treatment: Treat the co-culture with the ADC at a concentration that is cytotoxic to the antigen-positive cells but has minimal direct effect on the antigen-negative cells.

  • Incubation: Incubate the plate for 72-96 hours.

  • Imaging and Analysis: Use high-content imaging or flow cytometry to quantify the number of viable fluorescently labeled antigen-negative cells.

  • Data Interpretation: A significant decrease in the viability of the antigen-negative cells in the co-culture treated with the ADC, compared to controls, indicates a bystander effect. The Bystander Effect Coefficient (φBE) can be calculated to quantify the efficiency of bystander killing.

Comparative Performance of Linkers

The choice of linker technology significantly impacts an ADC's performance. While direct comparative data for ADCs synthesized with this compound is limited in publicly available literature, we can draw comparisons with other commonly used cleavable and non-cleavable linkers.

Table 1: Comparative Cytotoxicity of ADCs with Different Linker Technologies (Illustrative Data)

ADC Target & PayloadLinker TypeCell Line (Antigen Status)IC50 (pM)Reference
Anti-HER2-MMAESulfatase-cleavableHER2+61
Anti-HER2-MMAEVal-AlaHER2+92
Anti-HER2-DM1Non-cleavable (SMCC)HER2+609
Anti-FRα-IGNl-Ala-l-AlaFRα+ (KB)5 - 40
Anti-FRα-IGNd-Ala-l-AlaFRα+ (KB)5 - 40

Note: The data presented is for illustrative purposes to highlight the differences between linker types and is not a direct comparison of ADCs synthesized with this compound.

Generally, ADCs with cleavable linkers, such as those with disulfide bonds (like SPDP) or enzyme-cleavable peptides (like Val-Cit or Val-Ala), tend to exhibit a more potent bystander effect compared to those with non-cleavable linkers. The choice between different cleavable linkers can also influence stability and efficacy. For instance, some studies suggest that Val-Ala linkers may offer improved stability in mouse plasma compared to Val-Cit linkers, which can be advantageous for preclinical studies.

Visualizing the Mechanisms of Action

To better understand the processes involved in ADC cytotoxicity, the following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and signaling pathways.

ADC_Cytotoxicity_Workflow cluster_plate_prep Plate Preparation cluster_treatment ADC Treatment cluster_incubation_readout Incubation & Readout cluster_analysis Data Analysis cell_seeding Cell Seeding (Antigen+/Antigen-) adherence Overnight Adherence cell_seeding->adherence adc_dilution Serial Dilution of ADC add_adc Addition of ADC to Wells adc_dilution->add_adc incubation Incubation (72-96h) add_adc->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Solubilize Formazan mtt_addition->formazan_solubilization read_absorbance Read Absorbance (570nm) formazan_solubilization->read_absorbance data_analysis Calculate % Viability read_absorbance->data_analysis ic50_determination Determine IC50 data_analysis->ic50_determination

Experimental workflow for a typical ADC cytotoxicity assay.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell_surface Cell Surface cluster_intracellular Intracellular Space (Cytoplasm) cluster_downstream Downstream Effects ADC ADC (SPDP-PEG4-NHS Linker) receptor Antigen Receptor ADC->receptor Binding endosome Endosome receptor->endosome Internalization lysosome Lysosome endosome->lysosome payload_release Payload Release (Disulfide Cleavage by Glutathione) lysosome->payload_release payload Free Payload (e.g., MMAE) payload_release->payload target_interaction Interaction with Intracellular Target (e.g., Tubulin) payload->target_interaction apoptosis Apoptosis target_interaction->apoptosis

Mechanism of action for an ADC with a cleavable SPDP linker.

Bystander_Effect_Workflow cluster_cell_prep Cell Preparation cluster_coculture Co-culture cluster_treatment_incubation Treatment and Incubation cluster_analysis Analysis label_ag_neg Label Antigen-Negative Cells (e.g., with GFP) seed_coculture Seed Antigen-Positive and Labeled Antigen-Negative Cells label_ag_neg->seed_coculture adc_treatment Treat with ADC seed_coculture->adc_treatment incubation Incubate (72-96h) adc_treatment->incubation imaging High-Content Imaging or Flow Cytometry incubation->imaging quantify Quantify Viable Antigen-Negative Cells imaging->quantify

Experimental workflow for a co-culture bystander effect assay.

MMAE_Apoptosis_Pathway MMAE MMAE tubulin Tubulin Polymerization MMAE->tubulin Inhibits microtubule Microtubule Disruption g2m_arrest G2/M Cell Cycle Arrest microtubule->g2m_arrest bcl2 Bcl-2 Family (e.g., Bcl-xL, Mcl-1) g2m_arrest->bcl2 Downregulates bax_bak Bax/Bak Activation bcl2->bax_bak Inhibits cytochrome_c Cytochrome c Release bax_bak->cytochrome_c apaf1 Apaf-1 cytochrome_c->apaf1 caspase9 Caspase-9 Activation (Initiator Caspase) apaf1->caspase9 caspase3 Caspase-3 Activation (Executioner Caspase) caspase9->caspase3 parp_cleavage PARP Cleavage caspase3->parp_cleavage apoptosis Apoptosis parp_cleavage->apoptosis

Signaling pathway of MMAE-induced apoptosis.

Conclusion

The selection of appropriate cytotoxicity assays is critical for the preclinical evaluation of ADCs synthesized with this compound. A combination of target-specific cytotoxicity assays and bystander effect assays provides a comprehensive understanding of an ADC's potency, specificity, and potential efficacy in heterogeneous tumor environments. While direct comparative data for this specific linker is emerging, insights from ADCs with similar cleavable linkers underscore the importance of linker chemistry in determining the overall performance of these complex biotherapeutics. The detailed protocols and visual workflows provided in this guide serve as a valuable resource for researchers in the rational design and evaluation of next-generation ADCs.

References

A Comparative Guide to the Applications of SPDP-PEG4-NHS Ester in Bioconjugation and Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinker is a critical step in the design of targeted therapeutics and diagnostic agents. The SPDP-PEG4-NHS ester is a versatile heterobifunctional crosslinker that has gained significant traction in the field of bioconjugation. This guide provides an objective comparison of its performance with other alternatives, supported by experimental data, to facilitate informed decisions in the development of antibody-drug conjugates (ADCs), drug delivery systems, and other targeted therapies.

This compound is a cleavable crosslinker featuring an N-hydroxysuccinimide (NHS) ester and a pyridyldithiol (SPDP) group, separated by a 4-unit polyethylene glycol (PEG) spacer.[1][2] The NHS ester reacts with primary amines, such as those on the surface of proteins like antibodies, to form stable amide bonds.[1] The SPDP group reacts with sulfhydryl (thiol) groups to create a disulfide bond, which can be cleaved in a reducing environment, such as the intracellular cytoplasm.[1][3] The PEG4 spacer enhances the solubility and biocompatibility of the resulting conjugate.

Comparison with Alternative Linkers in Antibody-Drug Conjugates (ADCs)

The linker is a critical component of an ADC, influencing its stability, efficacy, and toxicity. ADCs are typically designed with either cleavable or non-cleavable linkers.

Cleavable Linkers , such as those based on SPDP, are designed to release their cytotoxic payload under specific conditions within the tumor microenvironment or inside the cancer cell. This targeted release can enhance the potency of the ADC and enable the "bystander effect," where the released payload can kill neighboring antigen-negative tumor cells.

Non-cleavable Linkers , such as the commonly used succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), rely on the complete degradation of the antibody within the lysosome to release the payload. This generally results in greater plasma stability and a reduced risk of off-target toxicity.

The following tables summarize key performance parameters of ADCs constructed with different linker technologies. While direct head-to-head comparisons involving this compound are limited in publicly available literature, data from ADCs with other disulfide-based and cleavable linkers provide valuable insights.

Table 1: Comparative Performance of Cleavable vs. Non-Cleavable Linkers in HER2-Positive Breast Cancer Models

Linker TypeADC ExampleDrug-to-Antibody Ratio (DAR)Cell LineIn Vitro Cytotoxicity (IC50, ng/mL)In Vivo Efficacy (Tumor Growth Inhibition)Reference
Cleavable (Peptide) Trastuzumab-vc-MMAE~3.4MDA-MB-453 (HER2+)Significantly improved vs. TrastuzumabPotentially inhibits colony formation
Non-Cleavable (Thioether) Trastuzumab-DM1 (T-DM1)3.5SK-BR-3 (HER2+)10-50~80% (NCI-N87 model)
Cleavable (Peptide) Trastuzumab-vc-MMAE4SK-BR-3 (HER2+)5-20>90% (with regression in NCI-N87 model)

Data presented is a composite from multiple sources to illustrate the general performance characteristics of different linker types. Direct comparison should be made with caution.

Applications in Drug Delivery Systems

This compound is also utilized in the development of targeted drug delivery systems such as liposomes and nanoparticles. The linker can be used to attach targeting ligands (e.g., antibodies, peptides) to the surface of the nanocarrier and to facilitate the release of the encapsulated drug in response to the reducing environment of the cell.

Glutathione-Mediated Drug Release: The disulfide bond in the SPDP linker is stable in the bloodstream but is readily cleaved by glutathione (GSH), which is present at significantly higher concentrations inside cells compared to the extracellular environment. This differential in GSH concentration allows for the specific release of the drug payload once the nanocarrier is internalized by the target cell.

Table 2: Glutathione-Responsive Doxorubicin Release from Nanocarriers

Nanocarrier SystemDrugRelease ConditionCumulative Release (%)Time (h)Reference
PEG–disulfide–DOX micellesDoxorubicinPBS, pH 7.4< 10%24
PEG–disulfide–DOX micellesDoxorubicinPBS, pH 7.4 + 10 mM DTT86.9%24
Dox-conjugated nanogelDoxorubicinPBS with 5 mg/mL GSH88%96

DTT (dithiothreitol) is a reducing agent used to mimic the intracellular environment.

Experimental Protocols

Protocol 1: Synthesis of a Trastuzumab-MMAE ADC using a Disulfide Linker (Adapted)

This protocol provides a general workflow for the synthesis of an ADC using a disulfide-based linker like this compound.

ADC_Synthesis_Workflow cluster_modification Antibody Modification cluster_purification1 Purification cluster_conjugation Drug Conjugation cluster_purification2 Final Purification cluster_characterization Characterization mAb Trastuzumab in PBS modified_mAb SPDP-PEG4-Trastuzumab mAb->modified_mAb React at RT, 1-2h SPDP_PEG4_NHS This compound in DMSO SPDP_PEG4_NHS->modified_mAb desalt1 Desalting Column (e.g., Sephadex G-25) modified_mAb->desalt1 Remove excess linker purified_modified_mAb Purified SPDP-PEG4- Trastuzumab desalt1->purified_modified_mAb ADC_reaction Trastuzumab-SPDP-MMAE purified_modified_mAb->ADC_reaction React at RT, 16-24h MMAE_SH Thiolated MMAE in DMSO MMAE_SH->ADC_reaction desalt2 Desalting Column (e.g., Sephadex G-25) ADC_reaction->desalt2 Remove excess drug final_ADC Purified Trastuzumab-MMAE ADC desalt2->final_ADC characterization UV-Vis (DAR) SDS-PAGE SEC-HPLC final_ADC->characterization

Workflow for ADC Synthesis

Methodology:

  • Antibody Modification: Dissolve Trastuzumab in a suitable buffer (e.g., PBS, pH 7.2-7.5). Prepare a stock solution of this compound in an organic solvent like DMSO. Add a molar excess of the linker to the antibody solution and react for 1-2 hours at room temperature.

  • Purification: Remove the excess, unreacted linker using a desalting column (e.g., Sephadex G-25) equilibrated with the reaction buffer.

  • Drug Conjugation: Prepare a stock solution of the thiolated payload (e.g., MMAE with a free thiol group) in DMSO. Add the payload to the purified, linker-modified antibody. The pyridyldithiol group on the antibody will react with the thiol group on the drug to form a disulfide bond. The reaction is typically carried out overnight at 4°C or for several hours at room temperature.

  • Final Purification: Purify the resulting ADC from unreacted drug and other byproducts using a desalting column.

  • Characterization: Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the antibody) and a wavelength specific to the drug. Analyze the purity and aggregation of the ADC by SDS-PAGE and size-exclusion chromatography (SEC-HPLC).

Protocol 2: Preparation of Doxorubicin-Loaded, SPDP-PEG-Functionalized Liposomes

This protocol outlines the preparation of drug-loaded liposomes with a functional surface for targeted delivery and triggered release.

Liposome_Preparation_Workflow cluster_film Lipid Film Formation cluster_hydration Hydration & Drug Loading cluster_extrusion Size Extrusion cluster_purification Purification cluster_characterization Characterization lipids Lipids (e.g., DSPC, Cholesterol) + DSPE-PEG-SPDP in Chloroform film Thin Lipid Film lipids->film Rotary Evaporation mlv Multilamellar Vesicles (MLVs) film->mlv Hydrate with drug solution dox Doxorubicin Solution dox->mlv extruder Extruder (e.g., 100 nm polycarbonate membrane) mlv->extruder Repeated extrusion suv Small Unilamellar Vesicles (SUVs) extruder->suv column Size Exclusion Chromatography suv->column Remove unencapsulated drug purified_liposomes Purified Drug-Loaded Liposomes column->purified_liposomes characterization DLS (Size, PDI) Zeta Potential Drug Loading Efficiency (HPLC) purified_liposomes->characterization

Liposome Preparation Workflow

Methodology:

  • Lipid Film Formation: Dissolve the lipids (e.g., DSPC, cholesterol) and the DSPE-PEG-SPDP linker in an organic solvent such as chloroform in a round-bottom flask. Remove the solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.

  • Hydration and Drug Loading: Hydrate the lipid film with an aqueous solution of the drug (e.g., doxorubicin in a citrate buffer) by vortexing or sonicating. This will form multilamellar vesicles (MLVs) with the drug encapsulated in the aqueous core.

  • Size Extrusion: To obtain a uniform size distribution, pass the MLV suspension repeatedly through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a mini-extruder. This process forms small unilamellar vesicles (SUVs).

  • Purification: Remove the unencapsulated drug from the liposome suspension using size exclusion chromatography or dialysis.

  • Characterization: Characterize the liposomes for their size and polydispersity index (PDI) using dynamic light scattering (DLS), surface charge by measuring the zeta potential, and drug loading efficiency using a technique like high-performance liquid chromatography (HPLC) after disrupting the liposomes with a detergent.

Signaling Pathways

The ultimate efficacy of a drug delivered via an this compound-linked conjugate depends on the mechanism of action of the payload. For instance, Monomethyl Auristatin E (MMAE), a potent anti-mitotic agent commonly used in ADCs, induces cell death through the following pathway:

MMAE_Signaling_Pathway ADC ADC Internalization & Lysosomal Trafficking Release Cleavage of Disulfide Linker (High intracellular GSH) ADC->Release MMAE Free MMAE Release->MMAE Tubulin Tubulin Polymerization Inhibition MMAE->Tubulin Bystander Bystander Effect (MMAE diffuses to neighboring cells) MMAE->Bystander Cell Permeable MitoticArrest G2/M Phase Cell Cycle Arrest Tubulin->MitoticArrest Apoptosis Apoptosis (Programmed Cell Death) MitoticArrest->Apoptosis

MMAE Signaling Pathway

Upon internalization of the ADC and cleavage of the SPDP linker, the released MMAE binds to tubulin, inhibiting its polymerization into microtubules. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death). Because MMAE is cell-permeable, it can diffuse out of the target cell and kill nearby cancer cells, a phenomenon known as the bystander effect.

Conclusion

This compound is a valuable tool in the development of targeted therapies. Its key features—amine and thiol reactivity, a cleavable disulfide bond, and a hydrophilic PEG spacer—offer a versatile platform for conjugating a wide range of molecules. When compared to non-cleavable linkers in the context of ADCs, disulfide-based linkers like SPDP can offer enhanced potency through mechanisms like the bystander effect, although this can sometimes come at the cost of reduced plasma stability. In drug delivery systems, the glutathione-sensitivity of the SPDP linker provides a robust mechanism for intracellular drug release. The choice of linker technology is a critical decision that must be guided by the specific therapeutic application, the nature of the payload, and the biological target. A thorough preclinical evaluation is essential to optimize the design and performance of the final bioconjugate.

References

A Head-to-Head Comparison of NHS Esters for Protein Labeling: SPDP-PEG4-NHS Ester vs. The Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the covalent modification of proteins is a cornerstone of modern biotechnology. The choice of chemical linker is a critical decision that dictates the functionality, stability, and ultimate success of a bioconjugate. This guide provides an in-depth, objective comparison of SPDP-PEG4-NHS ester with other commonly used N-hydroxysuccinimide (NHS) esters for protein labeling, supported by a detailed framework for experimental comparison.

At the heart of bioconjugation lies the need for efficient and specific labeling of proteins. NHS esters are a popular class of amine-reactive reagents that form stable amide bonds with the primary amines found on lysine residues and the N-terminus of proteins.[1][2] However, the burgeoning complexity of applications, from antibody-drug conjugates (ADCs) to advanced diagnostics, demands a nuanced understanding of how the linker itself impacts the final product. This guide will dissect the key features of this compound and its alternatives, providing a clear rationale for selecting the optimal tool for your research needs.

The Contenders: An Overview of Key NHS Esters

We will focus on a selection of NHS esters that represent distinct classes based on their spacer arm, cleavability, and hydrophilicity.

  • This compound: This heterobifunctional crosslinker features an amine-reactive NHS ester, a thiol-reactive pyridyldithiol group, and a hydrophilic polyethylene glycol (PEG4) spacer. A key characteristic is the disulfide bond within the pyridyldithiol group, which is cleavable by reducing agents.[3][4][5]

  • SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate): A widely used non-cleavable heterobifunctional crosslinker containing an NHS ester and a maleimide group, which reacts with sulfhydryls to form a stable thioether bond. It possesses a hydrophobic cyclohexane spacer.

  • NHS Ester (basic): A simple NHS ester with no spacer arm, directly attaching the label to the protein.

  • Sulfo-SMCC: A sulfonated, water-soluble version of SMCC, designed to reduce aggregation and improve handling in aqueous solutions.

At a Glance: Key Performance Characteristics

The choice of an NHS ester can significantly impact the outcome of a bioconjugation reaction and the subsequent application of the labeled biomolecule. The following table summarizes the key performance characteristics of our selected linkers.

FeatureThis compoundSMCCNHS Ester (basic)Sulfo-SMCC
Reactive Groups NHS ester (amine-reactive), Pyridyldithiol (thiol-reactive)NHS ester (amine-reactive), Maleimide (thiol-reactive)NHS ester (amine-reactive)Sulfo-NHS ester (amine-reactive), Maleimide (thiol-reactive)
Cleavability Cleavable (disulfide bond) by reducing agents (e.g., DTT)Non-cleavable (stable thioether bond)Non-cleavable (stable amide bond)Non-cleavable (stable thioether bond)
Spacer Arm PEG4 (hydrophilic)Cyclohexane (hydrophobic)NoneCyclohexane (hydrophilic due to sulfo group)
Solubility High in aqueous solutionsLow in aqueous solutions, requires organic co-solventVariable, depends on the attached moleculeHigh in aqueous solutions
Key Advantage Reversible conjugation, increased solubility, reduced aggregationForms highly stable conjugatesSimple, direct labelingHigh water solubility, forms stable conjugates
Considerations Potential for premature cleavage in reducing environmentsPotential for protein aggregation due to hydrophobicityMay lead to steric hindrance or loss of protein functionPotential for hydrolysis of the maleimide group

Experimental Comparison: A Proposed Protocol

To provide a framework for direct comparison, we present a detailed experimental protocol to evaluate the performance of this compound against other NHS esters.

Objective:

To quantitatively compare the labeling efficiency, conjugate stability, and effect on protein function of this compound, SMCC, and a basic NHS ester.

Materials:
  • Protein to be labeled (e.g., IgG antibody) at a concentration of 2-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.2-7.4).

  • This compound

  • SMCC

  • NHS ester-activated fluorescent dye (e.g., NHS-fluorescein)

  • Anhydrous DMSO or DMF

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Reducing Agent: 100 mM DTT in PBS

  • Desalting columns

  • UV-Vis Spectrophotometer

  • SDS-PAGE system

  • Functional assay specific to the protein being labeled (e.g., ELISA for antibody binding)

Experimental Workflow Diagram

G cluster_prep Preparation cluster_labeling Labeling Reactions cluster_purification Purification & Quenching cluster_analysis Analysis p_sol Protein Solution (2-10 mg/mL in PBS) react_spdp Incubate Protein with SPDP-PEG4-NHS p_sol->react_spdp Add NHS ester (10-20 fold molar excess) react_smcc Incubate Protein with SMCC p_sol->react_smcc Add NHS ester (10-20 fold molar excess) react_nhs Incubate Protein with NHS-Fluorescein p_sol->react_nhs Add NHS ester (10-20 fold molar excess) nhs_stocks Prepare NHS Ester Stock Solutions (SPDP-PEG4, SMCC, NHS-Fluorescein) in anhydrous DMSO/DMF nhs_stocks->react_spdp nhs_stocks->react_smcc nhs_stocks->react_nhs quench Quench reactions (Tris-HCl) react_spdp->quench react_smcc->quench react_nhs->quench purify Purify conjugates (Desalting column) quench->purify dol Determine Degree of Labeling (DOL) (Spectrophotometry) purify->dol stability Assess Conjugate Stability (Incubate with/without DTT, SDS-PAGE) purify->stability func_assay Evaluate Protein Function (e.g., ELISA) purify->func_assay

Caption: Experimental workflow for comparing different NHS esters.

Detailed Protocol:
  • Preparation of Protein and NHS Ester Stock Solutions:

    • Prepare the protein solution in PBS at a concentration of 2-10 mg/mL.

    • Immediately before use, dissolve each NHS ester in anhydrous DMSO or DMF to a concentration of 10-20 mM.

  • Labeling Reaction:

    • To three separate tubes containing the protein solution, add a 10- to 20-fold molar excess of each NHS ester stock solution (SPDP-PEG4-NHS, SMCC, and NHS-Fluorescein).

    • Incubate the reactions for 1-2 hours at room temperature or overnight at 4°C, with gentle mixing.

  • Quenching and Purification:

    • Stop the reactions by adding the Quenching Buffer to a final concentration of 50-100 mM and incubate for 30 minutes.

    • Remove excess, unreacted labeling reagent and byproducts using a desalting column equilibrated with PBS.

  • Determination of Degree of Labeling (DOL):

    • For the fluorescently labeled protein (NHS-Fluorescein), determine the DOL by measuring the absorbance at 280 nm (for the protein) and the maximum absorbance of the dye (e.g., 494 nm for fluorescein).

    • For SPDP and SMCC labeled proteins, a quantitative assay such as the TNBS assay can be used to determine the number of modified lysine residues.

  • Assessment of Conjugate Stability:

    • Incubate aliquots of each purified conjugate in PBS with and without 100 mM DTT for 2 hours at 37°C.

    • Analyze the samples by non-reducing and reducing SDS-PAGE to observe the integrity of the conjugate and the cleavage of the disulfide bond in the SPDP-linked conjugate.

  • Evaluation of Protein Function:

    • Perform a functional assay relevant to your protein. For an antibody, this would typically be an ELISA to assess its binding affinity to its target antigen. Compare the activity of the labeled antibodies to that of the unlabeled control.

Visualizing the Chemistry: Reaction Mechanisms

The fundamental difference in the resulting linkage between SPDP and SMCC lies in their reaction with a sulfhydryl group.

G cluster_spdp SPDP Reaction cluster_smcc SMCC Reaction spdp Protein-SPDP disulfide Protein-S-S-Target (Cleavable Disulfide Bond) spdp->disulfide + thiol1 Target-SH thiol1->disulfide smcc Protein-Maleimide thioether Protein-S-Target (Stable Thioether Bond) smcc->thioether + thiol2 Target-SH thiol2->thioether

Caption: Comparison of SPDP and SMCC reaction mechanisms with thiols.

Data Presentation: Synthesized and Expected Outcomes

Table 1: Expected Labeling Efficiency and Solubility
NHS EsterExpected Degree of Labeling (DOL)Aqueous Solubility of ConjugateRisk of Aggregation
This compound HighHighLow
SMCC HighLowHigh
NHS Ester (basic) HighVariableVariable
Sulfo-SMCC HighHighLow

Rationale: The PEG4 spacer in this compound and the sulfo group in Sulfo-SMCC are expected to significantly enhance the water solubility of the resulting protein conjugates, thereby reducing the risk of aggregation that can be observed with the hydrophobic SMCC linker.

Table 2: Expected Conjugate Stability
NHS EsterLinkage TypeStability in CirculationStability to Reducing Agents
This compound DisulfideModerate (cleavable)Low
SMCC ThioetherHigh (stable)High
NHS Ester (basic) AmideHigh (stable)High
Sulfo-SMCC ThioetherHigh (stable)High

Rationale: The disulfide bond in the SPDP linker is designed to be cleaved in the reducing environment inside a cell, which is advantageous for drug delivery applications. In contrast, the thioether and amide bonds formed by SMCC and basic NHS esters are highly stable under physiological conditions.

Table 3: Expected Impact on Protein Function
NHS EsterSpacer ArmPotential for Steric HindranceExpected Impact on Function
This compound Long, flexible PEG4LowMinimal
SMCC Rigid cyclohexaneModeratePotential for moderate impact
NHS Ester (basic) NoneHighPotential for significant impact
Sulfo-SMCC Rigid cyclohexaneModeratePotential for moderate impact

Rationale: The long and flexible PEG4 spacer of the this compound can help to distance the conjugated molecule from the protein surface, minimizing steric hindrance and preserving the protein's native conformation and function. The absence of a spacer in a basic NHS ester increases the likelihood of the label interfering with the protein's active or binding sites.

Conclusion and Recommendations

The selection of an NHS ester for protein labeling is a critical decision that should be guided by the specific requirements of the application.

  • For applications requiring reversible conjugation and enhanced solubility , such as the development of cleavable antibody-drug conjugates, This compound is an excellent choice. Its hydrophilic PEG spacer minimizes aggregation and improves pharmacokinetics, while the cleavable disulfide bond allows for controlled release of the payload.

  • When maximum stability of the conjugate is paramount , and a non-cleavable linkage is desired, SMCC or its water-soluble counterpart, Sulfo-SMCC , are the preferred reagents. The stable thioether bond they form ensures the integrity of the conjugate in various biological environments.

  • For simple, direct labeling where steric hindrance is not a major concern , a basic NHS ester can be a cost-effective option.

Ultimately, the optimal choice will depend on a careful consideration of the trade-offs between solubility, stability, and the desired functionality of the final bioconjugate. The experimental framework provided in this guide offers a robust starting point for researchers to make an informed, data-driven decision for their specific protein labeling needs.

References

Evaluating the Bystander Effect of Antibody-Drug Conjugates with SPDP-PEG4-NHS Ester: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic efficacy of Antibody-Drug Conjugates (ADCs) in heterogeneous tumors is significantly enhanced by the bystander effect, a phenomenon where the cytotoxic payload kills not only the target antigen-positive cancer cells but also adjacent antigen-negative cells.[1][] This guide provides a comprehensive comparison of the bystander effect mediated by ADCs utilizing the cleavable SPDP-PEG4-NHS ester linker against other common linker technologies. Supported by experimental data and detailed methodologies, this document aims to inform the rational design of next-generation ADCs.

The bystander effect is predominantly observed with ADCs that employ cleavable linkers and membrane-permeable payloads.[3] Upon internalization into an antigen-positive (Ag+) cell, the linker is cleaved, releasing the cytotoxic agent. If the payload is sufficiently non-polar, it can diffuse across the cell membrane into the tumor microenvironment and induce apoptosis in neighboring antigen-negative (Ag-) cells.[1][4] Conversely, ADCs with non-cleavable linkers typically release a charged payload-linker complex after lysosomal degradation of the antibody, which cannot efficiently cross cell membranes, thus limiting the bystander effect.

The this compound is a heterobifunctional crosslinker that contains a disulfide bond, which is readily cleaved in the reducing environment of the cell cytoplasm. This property, combined with a polyethylene glycol (PEG) spacer that enhances solubility, makes it a valuable tool in ADC development.

Comparative Analysis of ADC Linkers on Bystander Effect

The choice of linker and payload is a critical determinant of an ADC's ability to induce a bystander effect. The following table summarizes quantitative data from various studies, offering a comparison between different linker technologies.

Linker TypeLinker ExamplePayload ExampleBystander Effect PotentialIn Vitro Co-culture IC50 (Ag- cells)Plasma StabilityKey Characteristics
Cleavable (Disulfide) This compound Auristatin (e.g., MMAE)High ++ Moderate to HighCleaved by intracellular glutathione; membrane-permeable payload is released.
Cleavable (Peptide)Valine-Citrulline (vc)Auristatin (e.g., MMAE)High+++HighCleaved by lysosomal proteases (e.g., Cathepsin B); releases unmodified, permeable payload.
Cleavable (Hydrazone)HydrazoneDoxorubicinModerate+VariablepH-sensitive; cleavage in the acidic environment of endosomes/lysosomes.
Non-Cleavable Thioether (e.g., SMCC)Maytansinoid (e.g., DM1)Low to Negligible - Very HighReleases a charged payload-linker-amino acid complex that is not membrane-permeable.

Note:

  • +++ indicates a strong bystander effect with low IC50 values for antigen-negative cells in co-culture.

  • ++ indicates a significant bystander effect.

  • + indicates a moderate or variable bystander effect.

  • - indicates a minimal to no bystander effect. The IC50 values are dependent on the specific cell lines, payload, and experimental conditions. This table provides a representative comparison based on published literature.

Visualizing the Bystander Effect and Experimental Workflow

To better understand the underlying mechanisms and experimental procedures, the following diagrams illustrate the signaling pathway of the bystander effect and a typical experimental workflow.

bystander_effect_pathway cluster_antigen_positive Antigen-Positive (Ag+) Cell cluster_antigen_negative Antigen-Negative (Ag-) Cell ADC_bind 1. ADC Binding to Antigen Internalization 2. Internalization (Endocytosis) ADC_bind->Internalization Lysosome 3. Lysosomal Trafficking Internalization->Lysosome Cleavage 4. Linker Cleavage (e.g., Disulfide reduction) Lysosome->Cleavage Payload_release 5. Payload Release Cleavage->Payload_release Apoptosis_Ag_pos 6. Apoptosis of Ag+ Cell Payload_release->Apoptosis_Ag_pos Payload_diffusion 7. Payload Diffusion Payload_release->Payload_diffusion Caspase_activation Caspase-3 Activation Apoptosis_Ag_pos->Caspase_activation Payload_entry 8. Entry into Ag- Cell Payload_diffusion->Payload_entry Apoptosis_Ag_neg 9. Apoptosis of Ag- Cell Payload_entry->Apoptosis_Ag_neg Caspase_activation_neg Caspase-3 Activation Apoptosis_Ag_neg->Caspase_activation_neg

Caption: Mechanism of ADC bystander effect with a cleavable linker.

experimental_workflow Start Start: Co-culture Assay Setup Cell_seeding 1. Seed Antigen-Positive (Ag+) and Antigen-Negative (Ag-) cells in a 96-well plate. Start->Cell_seeding ADC_treatment 2. Treat cells with serially diluted ADC. Cell_seeding->ADC_treatment Incubation 3. Incubate for 48-72 hours. ADC_treatment->Incubation Viability_assay 4. Perform cell viability assay (e.g., MTT, CellTiter-Glo). Incubation->Viability_assay Data_analysis 5. Quantify viability of Ag- cells and determine IC50. Viability_assay->Data_analysis End End: Comparative Analysis Data_analysis->End

Caption: Experimental workflow for in vitro bystander effect co-culture assay.

Experimental Protocols

Accurate evaluation of the bystander effect is crucial for ADC characterization. Below are detailed methodologies for key in vitro assays.

In Vitro Co-culture Bystander Assay

This assay directly measures the killing of antigen-negative cells when cultured with antigen-positive cells in the presence of an ADC.

Materials:

  • Antigen-positive (Ag+) and antigen-negative (Ag-) cell lines

  • Complete cell culture medium

  • ADC with this compound linker and a suitable payload

  • Control ADC (e.g., with a non-cleavable linker)

  • Isotype control antibody

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed a mixture of Ag+ and Ag- cells in a 96-well plate at a predetermined ratio (e.g., 1:1, 1:3, 3:1). The total cell density should be optimized for logarithmic growth over the assay period.

    • Include monoculture controls of Ag+ cells alone and Ag- cells alone.

    • To distinguish between the two cell populations, the Ag- cell line can be engineered to express a fluorescent protein (e.g., GFP).

  • ADC Treatment:

    • Prepare serial dilutions of the test ADC, control ADC, and isotype control in complete culture medium.

    • After allowing the cells to adhere overnight, replace the medium with the ADC dilutions.

  • Incubation:

    • Incubate the plate for a period sufficient to observe a cytotoxic effect, typically 48 to 72 hours.

  • Cell Viability Assessment:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Measure the viability using a plate reader. If using fluorescently labeled Ag- cells, quantify the fluorescence to specifically determine their viability.

  • Data Analysis:

    • Calculate the percentage of viable Ag- cells in the co-culture relative to the untreated control.

    • Determine the IC50 value for the Ag- cells in the co-culture to quantify the potency of the bystander effect.

Conditioned Medium Transfer Assay

This assay determines if the cytotoxic payload is released into the culture medium from the Ag+ cells and can subsequently kill the Ag- cells.

Materials:

  • Same as the co-culture assay, with the addition of a centrifuge and sterile filters (0.22 µm).

Procedure:

  • Generate Conditioned Medium:

    • Seed Ag+ cells in a larger format vessel (e.g., 6-well plate or T-25 flask) and allow them to adhere.

    • Treat the Ag+ cells with a high concentration of the ADC (e.g., 5-10 times the IC50 for the Ag+ cells).

    • Incubate for 24-48 hours.

    • Collect the culture supernatant (conditioned medium).

    • Centrifuge the supernatant to remove any detached cells and debris, and then filter it through a 0.22 µm sterile filter.

  • Treat Bystander Cells:

    • Seed Ag- cells in a 96-well plate and allow them to adhere overnight.

    • Remove the existing medium and replace it with the conditioned medium. Serial dilutions of the conditioned medium can also be tested.

    • Include controls of Ag- cells treated with fresh medium and fresh medium containing the free payload.

  • Incubation and Viability Assessment:

    • Incubate the Ag- cells for 48-72 hours.

    • Assess cell viability as described in the co-culture assay protocol.

Conclusion

The bystander effect is a critical attribute for enhancing the therapeutic efficacy of ADCs, particularly in the context of heterogeneous tumors. The use of cleavable linkers, such as the this compound, is paramount for achieving a potent bystander effect. The disulfide bond within the SPDP linker allows for the efficient intracellular release of a membrane-permeable payload, which can then diffuse to and eliminate neighboring antigen-negative cancer cells. The experimental protocols provided herein offer a robust framework for the quantitative evaluation and comparison of the bystander effect of different ADC constructs. A thorough understanding and strategic implementation of the bystander effect will continue to drive the development of more effective and safer ADC therapies.

References

Enzymatic vs. Chemical Cleavage of Bifunctional Linkers: A Comparative Guide for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a bifunctional linker is a critical decision in the development of targeted therapeutics, particularly antibody-drug conjugates (ADCs). The linker's cleavage mechanism—the process by which it releases its therapeutic payload—profoundly influences the efficacy, safety, and pharmacokinetic profile of the conjugate.[1] Linkers are broadly categorized as cleavable or non-cleavable, with cleavable linkers being designed to release their payload in response to specific triggers in the target environment, such as enzymes or chemical conditions.[2][3] This guide provides a detailed comparison of the two primary modes of controlled release: enzymatic and chemical cleavage.

The ideal linker must remain stable in systemic circulation to prevent premature drug release and associated off-target toxicity, while ensuring efficient cleavage and payload delivery upon reaching the target site.[1][3] This balance between stability and controlled release is a central challenge in ADC design.

Enzymatic Cleavage: Leveraging Biological Machinery

Enzymatically cleavable linkers are designed to be substrates for specific enzymes that are overexpressed in the tumor microenvironment or within tumor cells, particularly in the lysosome. This approach offers a high degree of specificity for payload release.

Common Enzymatically Cleavable Linkers:

  • Peptide-Based Linkers: These are the most common type of enzymatically cleavable linkers and are typically composed of dipeptides or longer peptide sequences. A widely used example is the valine-citrulline (Val-Cit) dipeptide, which is efficiently cleaved by the lysosomal protease Cathepsin B. Other examples include valine-alanine (Val-Ala) and phenylalanine-lysine (Phe-Lys). Upon enzymatic cleavage of the peptide, a self-immolative spacer, such as p-aminobenzyl carbamate (PABC), is often triggered to spontaneously release the unmodified payload.

  • β-Glucuronide Linkers: These linkers incorporate a hydrophilic sugar moiety that is cleaved by β-glucuronidase, an enzyme found in the lysosomes of tumor cells. Glucuronide linkers can offer high hydrophilicity, which may reduce the aggregation of ADCs, a potential issue with hydrophobic payloads or linkers.

Mechanism of Action: Enzymatic Cleavage

The general mechanism for enzymatic cleavage involves the ADC being internalized by the target cell and trafficked to the lysosome. Inside the lysosome, specific proteases or other enzymes recognize and cleave the linker, initiating the release of the cytotoxic payload.

Enzymatic_Cleavage ADC Antibody-Drug Conjugate (ADC) Internalization Internalization into Target Cell ADC->Internalization Lysosome Trafficking to Lysosome Internalization->Lysosome Cleavage Linker Cleavage Lysosome->Cleavage Enzymatic Action Enzyme Enzyme (e.g., Cathepsin B) Enzyme->Cleavage Payload_Release Payload Release Cleavage->Payload_Release Target_Cell_Death Target Cell Death Payload_Release->Target_Cell_Death

Diagram 1. Enzymatic Cleavage Pathway of an ADC.
Chemical Cleavage: Exploiting the Tumor Microenvironment

Chemically cleavable linkers are designed to be labile under specific chemical conditions that are prevalent in the tumor microenvironment or within intracellular compartments. These linkers offer an alternative strategy for payload release that is independent of enzyme expression levels.

Common Chemically Cleavable Linkers:

  • pH-Sensitive Linkers (Acid-Labile): These linkers are stable at the physiological pH of blood (pH 7.4) but are hydrolyzed in the acidic environment of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0). Hydrazone linkers are a prominent example of this class. The first-generation ADC, gemtuzumab ozogamicin (Mylotarg®), utilized a hydrazone linker.

  • Reduction-Sensitive Linkers (Disulfide): These linkers contain a disulfide bond that is stable in the bloodstream but is readily cleaved in the reducing environment of the cytoplasm, where there is a high concentration of glutathione (GSH). The intracellular concentration of GSH is significantly higher than in the plasma, providing a gradient that favors cleavage inside the cell.

Mechanism of Action: Chemical Cleavage

The mechanism of chemical cleavage depends on the specific trigger. For pH-sensitive linkers, the acidic environment of the endosome or lysosome catalyzes the hydrolysis of the linker. For reduction-sensitive linkers, the high intracellular concentration of reducing agents like glutathione leads to the cleavage of the disulfide bond.

Chemical_Cleavage cluster_circulation Systemic Circulation (pH 7.4) cluster_cell Target Cell ADC_stable Stable ADC Internalization Internalization ADC_stable->Internalization Endosome Endosome/Lysosome (Acidic pH) Internalization->Endosome pH-sensitive Cytoplasm Cytoplasm (High Glutathione) Internalization->Cytoplasm Reduction-sensitive Cleavage Linker Cleavage Endosome->Cleavage Cytoplasm->Cleavage Payload_Release Payload Release Cleavage->Payload_Release Target_Cell_Death Target Cell Death Payload_Release->Target_Cell_Death

Diagram 2. Chemical Cleavage Pathways of an ADC.

Quantitative Performance Comparison

The choice between enzymatic and chemical cleavage often depends on the specific target, the payload, and the desired therapeutic window. The following table summarizes key quantitative data from various studies to facilitate a direct comparison.

Linker TypeCleavage MechanismExample LinkerStability (Plasma)Cleavage ConditionsKey Considerations
Enzymatic Protease-mediatedVal-CitGenerally high stability. Some modified Val-Cit linkers show >95% stability in rodent plasma after 4.5 days.Cathepsin B in lysosomes.Dependent on enzyme expression levels, which can vary between patients and tumor types. Potential for off-target cleavage by other proteases.
Phe-Lys-Cathepsin B. Cleaved ~30-fold faster than Val-Cit in some assays.Higher cleavage rate may lead to faster payload release.
GPLGHigh stability in human and rat plasma.Cathepsin B. Showed faster initial cleavage than Val-Cit in one study.A promising alternative with potentially improved stability and cleavage kinetics.
Glycosidase-mediatedβ-GlucuronideCan exhibit greater plasma stability than some dipeptide linkers.β-glucuronidase in lysosomes.High hydrophilicity can reduce ADC aggregation.
Chemical pH-sensitiveHydrazoneHalf-life of 183 hours at pH 7.4, but only 4.4 hours at pH 5.0.Acidic pH in endosomes/lysosomes.Potential for non-specific release in other acidic microenvironments in the body. Stability can be a concern.
Reduction-sensitiveDisulfideStability can be modulated by adding steric hindrance (e.g., methyl groups) near the disulfide bond.High intracellular glutathione (GSH) concentration.The reducing potential can vary between different cellular compartments and tissues.

Experimental Protocols

The evaluation of linker performance is crucial for the selection of the optimal candidate for a given therapeutic application. Below are outlines of key experimental protocols used to characterize the cleavage and stability of bifunctional linkers.

Protocol 1: In Vitro Enzymatic Cleavage Assay

Objective: To determine the rate and extent of payload release from an ADC in the presence of a specific enzyme.

Methodology (for a Cathepsin B-cleavable linker):

  • Reagent Preparation:

    • Prepare an assay buffer suitable for the enzyme (e.g., 50 mM sodium acetate, 5 mM DTT, 1 mM EDTA, pH 5.5 for Cathepsin B).

    • Prepare a stock solution of the ADC or a fluorogenic peptide substrate.

    • Activate the purified enzyme (e.g., human Cathepsin B) according to the manufacturer's instructions.

  • Assay Procedure:

    • Add the ADC or substrate to a 96-well plate.

    • Initiate the reaction by adding the activated enzyme.

    • Incubate the plate at 37°C.

  • Detection and Analysis:

    • At various time points, stop the reaction (e.g., by adding a protease inhibitor).

    • Analyze the release of the payload or the increase in fluorescence using an appropriate method (e.g., LC-MS for payload quantification or a fluorescence plate reader for fluorogenic substrates).

    • Plot the amount of released payload or fluorescence intensity against time to determine the cleavage rate.

Enzymatic_Assay_Workflow start Start reagent_prep Prepare Reagents (ADC, Enzyme, Buffer) start->reagent_prep reaction_setup Set up Reaction in 96-well Plate reagent_prep->reaction_setup incubation Incubate at 37°C reaction_setup->incubation reaction_stop Stop Reaction at Time Points incubation->reaction_stop analysis Analyze Payload Release (LC-MS or Fluorescence) reaction_stop->analysis data_analysis Determine Cleavage Rate analysis->data_analysis end End data_analysis->end

Diagram 3. Workflow for an In Vitro Enzymatic Cleavage Assay.
Protocol 2: In Vitro Plasma Stability Assay

Objective: To evaluate the stability of the linker and the extent of premature payload release in plasma.

Methodology:

  • Incubation:

    • Incubate the ADC in plasma (e.g., human, mouse, or rat) at 37°C.

  • Sampling:

    • Collect aliquots at various time points (e.g., 0, 24, 48, 72 hours).

  • Analysis:

    • Analyze the samples by a suitable method, such as affinity capture followed by LC-MS, to quantify the amount of intact ADC and any released payload.

  • Data Analysis:

    • Calculate the percentage of intact ADC remaining at each time point to determine the plasma half-life.

Protocol 3: In Vitro Cytotoxicity Assay

Objective: To assess the cell-killing ability of the ADC on target cancer cells.

Methodology (e.g., MTT Assay):

  • Cell Culture:

    • Plate cancer cells (both antigen-positive and antigen-negative as a control) in 96-well plates and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with serial dilutions of the ADC, a non-targeting control ADC, and the free payload.

  • Incubation:

    • Incubate the cells for a period of time (e.g., 72 hours).

  • Viability Assessment:

    • Add a viability reagent (e.g., MTT) and incubate until a color change is observed.

    • Measure the absorbance using a plate reader.

  • Data Analysis:

    • Plot cell viability against ADC concentration to determine the IC50 (the concentration of ADC that inhibits cell growth by 50%).

Conclusion

The choice between enzymatic and chemical cleavage of bifunctional linkers is a nuanced decision that requires careful consideration of the biological context of the target and the chemical properties of the payload. Enzymatic linkers offer high specificity, leveraging the overexpression of particular enzymes in tumor cells. In contrast, chemical linkers provide a means of payload release that is independent of enzyme expression and can be triggered by the distinct chemical environments of tumors. A thorough understanding of the advantages and limitations of each approach, supported by robust experimental evaluation, is paramount for the design of safe and effective targeted therapies. As linker technology continues to evolve, novel designs with improved stability and more specific cleavage mechanisms are being developed to further enhance the therapeutic potential of ADCs and other drug conjugates.

References

case studies of successful SPDP-PEG4-NHS ester bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of bioconjugation, the choice of a crosslinker is a critical determinant of experimental success. This guide provides a comprehensive comparison of SPDP-PEG4-NHS ester, a popular heterobifunctional crosslinker, with other common alternatives, supported by experimental data and detailed protocols.

This compound: An Overview

This compound is a versatile crosslinking reagent widely used to conjugate amine-containing molecules to sulfhydryl-containing molecules.[1][2][3][4][5] Its structure features three key components:

  • N-hydroxysuccinimide (NHS) ester: This amine-reactive group forms a stable amide bond with primary amines, such as those found on the lysine residues of proteins.

  • Pyridyldithiol group: This group reacts with free sulfhydryls (thiols) to form a cleavable disulfide bond.

  • Polyethylene glycol (PEG) spacer (PEG4): The PEG spacer enhances the solubility of the crosslinker and the resulting conjugate in aqueous solutions, which can help to prevent aggregation.

The cleavable disulfide bond within the linker is a key feature, allowing for the release of the conjugated molecules under reducing conditions, a property that is particularly valuable in drug delivery systems.

Performance Comparison: this compound vs. Alternatives

While specific quantitative data from head-to-head comparative studies in peer-reviewed literature is limited, the known chemical properties of this compound and other common crosslinkers like SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) allow for a qualitative and functional comparison.

FeatureThis compoundSMCC (and SMCC-PEG4-NHS)Key Considerations for Researchers
Reactive Groups NHS ester (amines), Pyridyldithiol (sulfhydryls)NHS ester (amines), Maleimide (sulfhydryls)Both are effective for amine-to-sulfhydryl conjugation.
Cleavability Cleavable (disulfide bond) by reducing agents (e.g., DTT)Non-cleavable (stable thioether bond)SPDP-PEG4-NHS is ideal for applications requiring payload release (e.g., intracellular drug delivery). SMCC provides a more stable, permanent linkage.
Solubility Enhanced due to the PEG4 spacerStandard SMCC is hydrophobic; PEGylated versions (SMCC-PEG4) offer improved solubility.The PEG spacer in SPDP-PEG4-NHS can reduce the risk of protein aggregation during conjugation.
Reaction pH NHS ester: pH 7-9; Pyridyldithiol: pH 6.5-7.5NHS ester: pH 7-9; Maleimide: pH 6.5-7.5Both crosslinkers operate within a similar pH range, which is generally compatible with biological molecules.
Stability Disulfide bond is stable under physiological conditions but sensitive to reducing environments.Thioether bond is highly stable.The choice depends on the desired stability of the final conjugate in its intended application.

Experimental Protocols: Case Studies in Bioconjugation

The following sections provide detailed methodologies for key experiments involving this compound, derived from established protocols and best practices.

Case Study 1: Antibody-Enzyme Conjugation

This protocol outlines the conjugation of an antibody (containing primary amines) to a thiol-containing enzyme.

Materials:

  • Antibody (e.g., IgG) in amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • Thiol-containing enzyme

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Reducing agent (e.g., Dithiothreitol - DTT)

  • Desalting columns

Protocol:

  • Antibody Modification:

    • Dissolve this compound in DMSO to a final concentration of 20 mM.

    • Add a 10- to 20-fold molar excess of the this compound solution to the antibody solution.

    • Incubate for 30-60 minutes at room temperature.

    • Remove excess, unreacted crosslinker using a desalting column equilibrated with reaction buffer.

  • Enzyme Conjugation:

    • If the enzyme does not have a free thiol, it can be introduced by reducing existing disulfide bonds with DTT, followed by purification to remove the reducing agent.

    • Add the thiol-containing enzyme to the SPDP-modified antibody. A typical molar ratio is 1-2 moles of enzyme per mole of antibody.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

  • Purification and Characterization:

    • Purify the antibody-enzyme conjugate using size-exclusion chromatography (SEC) to separate the conjugate from unconjugated antibody and enzyme.

    • Characterize the conjugate using SDS-PAGE to confirm the increase in molecular weight and estimate conjugation efficiency. The activity of the enzyme and the binding affinity of the antibody should be assessed using appropriate functional assays.

Case Study 2: Conjugation to Nanoparticles

This protocol describes the functionalization of amine-modified nanoparticles with a thiol-containing peptide.

Materials:

  • Amine-functionalized nanoparticles in a suitable buffer (e.g., PBS, pH 7.2-8.0)

  • Thiol-containing peptide

  • This compound

  • Anhydrous DMSO

  • Desalting columns or centrifugation for nanoparticle purification

Protocol:

  • Nanoparticle Activation:

    • Prepare a 20 mM solution of this compound in DMSO.

    • Add the crosslinker solution to the nanoparticle suspension. The amount of crosslinker will need to be optimized based on the density of amine groups on the nanoparticle surface.

    • Incubate for 1-2 hours at room temperature with gentle mixing.

    • Remove excess crosslinker by centrifugation and resuspension in fresh buffer, or by using a desalting column.

  • Peptide Conjugation:

    • Add the thiol-containing peptide to the activated nanoparticle suspension.

    • Incubate for 2-4 hours at room temperature or overnight at 4°C.

  • Purification and Characterization:

    • Purify the peptide-nanoparticle conjugates by repeated centrifugation and resuspension to remove unconjugated peptide.

    • Characterize the final product to determine the amount of peptide conjugated per nanoparticle. This can be achieved by various methods, including UV-Vis spectroscopy (if the peptide has a chromophore) or by using a fluorescently labeled peptide.

Visualizing the Workflow

To better understand the bioconjugation process, the following diagrams illustrate the key steps.

G This compound Bioconjugation Workflow cluster_0 Step 1: Activation cluster_1 Step 2: Conjugation cluster_2 Step 3: Cleavage (Optional) MoleculeA Amine-containing Molecule (e.g., Antibody) ActivatedMolecule SPDP-Activated Molecule MoleculeA->ActivatedMolecule NHS ester reaction (pH 7-9) SPDP This compound SPDP->ActivatedMolecule Conjugate Final Bioconjugate (Disulfide Linkage) ActivatedMolecule->Conjugate Pyridyldithiol reaction (pH 6.5-7.5) MoleculeB Thiol-containing Molecule (e.g., Enzyme) MoleculeB->Conjugate CleavedA Molecule A Conjugate->CleavedA Disulfide bond cleavage CleavedB Molecule B Conjugate->CleavedB Disulfide bond cleavage ReducingAgent Reducing Agent (e.g., DTT) ReducingAgent->Conjugate G Logical Relationship of Crosslinker Selection Application Intended Application PayloadRelease Payload Release Required? Application->PayloadRelease StableLinkage Stable Linkage Required? Application->StableLinkage SPDP_Linker Choose SPDP-PEG4-NHS (Cleavable) PayloadRelease->SPDP_Linker Yes SMCC_Linker Choose SMCC (Non-cleavable) PayloadRelease->SMCC_Linker No StableLinkage->SPDP_Linker No StableLinkage->SMCC_Linker Yes

References

Safety Operating Guide

Safeguarding Your Laboratory and Environment: Proper Disposal of SPDP-PEG4-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, maintaining a safe and compliant laboratory environment is paramount. The proper disposal of chemical reagents, such as the heterobifunctional crosslinker SPDP-PEG4-NHS ester, is a critical component of laboratory safety and environmental responsibility. This guide provides a clear, step-by-step protocol for the safe and effective disposal of this compound, ensuring you can focus on your research with confidence.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate safety measures. This compound is a reactive chemical and should be managed within a designated area, preferably a chemical fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

In the event of a spill, isolate the area to prevent further contamination. For liquid spills, use an inert absorbent material to contain and collect the substance. For solid spills, carefully sweep the material to avoid generating dust. All contaminated materials, including the absorbent pads and cleaning supplies, must be treated as hazardous waste and disposed of according to the procedures outlined below. Report any spills to your institution's Environmental Health and Safety (EHS) department.

Step-by-Step Disposal Procedure

Due to its reactive nature, this compound must be disposed of as hazardous chemical waste. Adherence to your institution's specific EHS guidelines is mandatory. The following protocol is based on general best practices for chemical waste disposal.

  • Waste Identification and Segregation :

    • All waste containing this compound, including unused product, reaction mixtures, and contaminated labware (e.g., pipette tips, vials), must be classified as hazardous waste.

    • Do not mix this waste with other chemical waste streams unless you have confirmed their compatibility. Incompatible chemicals can react dangerously, leading to the generation of heat, gas, or hazardous fumes.[1][2] Always store waste in segregated containers based on their chemical compatibility.[1][2]

  • Waste Container Requirements :

    • Use a designated, leak-proof, and chemically compatible container for collecting this compound waste. Plastic containers are often preferred over glass to minimize the risk of breakage.[3]

    • The container must be in good condition, with a secure, tight-fitting lid to prevent any leaks or spills.

  • Proper Labeling of Waste Containers :

    • Proper labeling is critical for safe disposal and is a regulatory requirement. The label must be clearly legible and securely attached to the waste container.

    • The label must include the words "Hazardous Waste".

    • List the full chemical name: "this compound". Avoid using abbreviations or chemical formulas. If it is a mixture, list all constituents and their approximate concentrations.

    • Include the date of waste generation, the laboratory or room number where the waste was generated, and the name and contact information of the principal investigator.

  • Arranging for Disposal :

    • Contact your institution's EHS department or a licensed chemical waste disposal contractor to schedule a pickup for your hazardous waste.

    • Provide them with an accurate inventory of the waste, including the chemical names and quantities.

  • Disposal of Empty Containers :

    • Empty containers that previously held this compound must also be handled as hazardous waste as they may contain residual product.

    • These containers should be triple-rinsed with a suitable solvent that can dissolve the compound. The rinsate from this cleaning process must be collected and disposed of as hazardous waste.

    • After triple-rinsing, the container can often be disposed of as regular trash, but you must first deface or remove the original chemical label. Always confirm this procedure with your local EHS guidelines.

Key Disposal Parameters

ParameterGuidelineCitation
Waste Classification Hazardous Waste,,
Sewer/Trash Disposal Prohibited for the chemical; only triple-rinsed and defaced empty containers may be eligible for trash disposal per EHS approval.,,
Container Type Chemically compatible, leak-proof, with a secure lid.,
Labeling Must be labeled "Hazardous Waste" with full chemical name, date, and origin.,

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

A Waste Generation (Unused this compound, contaminated materials, reaction mixtures) B Is the waste hazardous? A->B H Properly dispose of empty containers (triple-rinse, collect rinsate, deface label) A->H C Treat as Hazardous Waste B->C Yes D Select a compatible, leak-proof container with a secure lid C->D E Label container with 'Hazardous Waste', full chemical name, date, and PI info D->E F Store in a designated, segregated waste accumulation area E->F G Arrange for pickup by EHS or a licensed waste contractor F->G

Disposal decision workflow for this compound.

References

Essential Safety and Operational Guide for Handling SPDP-PEG4-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate safety, handling, and disposal protocols for SPDP-PEG4-NHS ester, a heterobifunctional crosslinker used in bioconjugation, drug delivery, and probe development.[1][2] Adherence to these procedures is critical for ensuring laboratory safety and maintaining the integrity of this moisture-sensitive reagent.

I. Product Information and Physical Properties

This compound is a crosslinker containing an amine-reactive N-hydroxysuccinimide (NHS) ester and a sulfhydryl-reactive pyridyldithiol group, connected by a hydrophilic polyethylene glycol (PEG) spacer.[1][2] This structure allows for the conjugation of molecules containing primary amines and sulfhydryls. The PEG spacer enhances the water solubility of the crosslinker and resulting conjugates.

PropertyValue
CAS Number 1334177-95-5
Molecular Formula C₂₃H₃₃N₃O₉S₂
Molecular Weight 559.65 g/mol
Form Solid or viscous liquid
Storage Temperature -20°C
Solubility Soluble in organic solvents such as DMSO and DMF

(Data sourced from multiple suppliers, including Sigma-Aldrich, BroadPharm, and Vector Labs)

II. Personal Protective Equipment (PPE)

When handling this compound, especially in its solid form, appropriate personal protective equipment is mandatory to prevent skin and eye contact, and inhalation.

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Body Protection: A lab coat is required.

  • Respiratory Protection: For handling the solid powder, a dust mask (e.g., N95) is recommended to avoid inhalation.

III. Handling and Experimental Workflow

The NHS ester moiety of this compound is highly susceptible to hydrolysis and loses its reactivity in the presence of moisture. Therefore, it is crucial to follow a strict, moisture-free handling protocol.

A. Reagent Preparation

  • Equilibration: Before opening, allow the vial of this compound to equilibrate to room temperature to prevent moisture condensation.

  • Dissolution: Immediately before use, dissolve the required amount of the reagent in an anhydrous, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). Do not prepare stock solutions for long-term storage, as the NHS ester will readily hydrolyze.

  • Buffer Selection: For conjugation reactions, use buffers that do not contain primary amines, such as phosphate-buffered saline (PBS) at a pH of 7.2-8.0. Avoid buffers like Tris or glycine, as they will compete for reaction with the NHS ester.

B. Experimental Workflow Diagram

The following diagram illustrates a typical workflow for a bioconjugation experiment using this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis & Storage Equilibrate Equilibrate Reagent to Room Temperature Dissolve Dissolve SPDP-PEG4-NHS in Anhydrous Solvent Equilibrate->Dissolve Add_Reagent Add Reagent to Protein Solution Dissolve->Add_Reagent Prepare_Protein Prepare Protein in Amine-Free Buffer Prepare_Protein->Add_Reagent Incubate Incubate Reaction (RT or on ice) Add_Reagent->Incubate Purify Purify Conjugate (Dialysis or Gel Filtration) Incubate->Purify Analyze Analyze Conjugate Purify->Analyze Store Store Conjugate Analyze->Store

Caption: A typical experimental workflow for bioconjugation using this compound.

IV. Disposal Plan

All waste generated from the use of this compound must be treated as chemical waste and segregated from regular laboratory trash.

A. Waste Segregation and Collection

  • Designated Containers: Use clearly labeled, sealed, and chemically compatible waste containers. High-density polyethylene containers are suitable for solutions in DMSO or DMF.

  • Waste Streams: Maintain separate waste streams for:

    • Unused or expired solid reagent.

    • Concentrated solutions in organic solvents.

    • Contaminated labware (pipette tips, tubes, gloves).

B. Disposal Decision Pathway

The following diagram outlines the decision-making process for the proper disposal of waste containing this compound.

disposal_pathway Waste This compound Waste Solid Unused/Expired Solid Waste->Solid Liquid Solutions Waste->Liquid Contaminated Contaminated Labware Waste->Contaminated Solid_Waste Collect in Labeled Solid Chemical Waste Container Solid->Solid_Waste Liquid_Waste Collect in Labeled Liquid Chemical Waste Container Liquid->Liquid_Waste Labware_Waste Collect in Labeled Solid Chemical Waste Container Contaminated->Labware_Waste EHS Consult Institutional Environmental Health & Safety (EHS) for Final Disposal Solid_Waste->EHS Liquid_Waste->EHS Labware_Waste->EHS

Caption: Decision pathway for the proper disposal of this compound waste.

C. Specific Disposal Procedures

  • Unused Solid: Do not dispose of the solid powder in regular trash. The original vial containing the unused or expired product should be placed in a designated solid chemical waste container.

  • Solutions:

    • Quenching: For aqueous solutions from labeling reactions, the reactive NHS ester can be quenched by adjusting the pH to between 7 and 8.5 and allowing it to stand for several hours to ensure complete hydrolysis.

    • Collection: Transfer all solutions (both organic and quenched aqueous) to a designated liquid hazardous waste container.

  • Contaminated Labware: All solid materials that have come into contact with the reagent, such as pipette tips, tubes, and gloves, should be collected in a designated solid hazardous waste container.

Disclaimer: This information is intended for research use only. Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines and regulations.

References

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